1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWIANLJTWYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346436 | |
| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85841-67-4 | |
| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This compound, identified by CAS Number 85841-67-4, represents a versatile heterocyclic building block, combining the functionalities of a pyrrole scaffold, an aromatic nitro group, and a reactive aldehyde. Such a combination offers a rich landscape for chemical modification and exploration in the synthesis of novel bioactive molecules.
Compound Identity and Physicochemical Properties
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid organic compound featuring a pyrrole ring N-substituted with a 3-nitrophenyl group and functionalized with a carbaldehyde at the 2-position. The electron-withdrawing nature of both the nitrophenyl and carbaldehyde substituents significantly influences the electronic properties and reactivity of the pyrrole core.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 85841-67-4 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [3] |
| Appearance | Solid | |
| MDL Number | MFCD00453253 |
| InChI Key | PMFWIANLJTWYNH-UHFFFAOYSA-N | |
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. It is classified as an irritant and harmful if swallowed. Researchers must consult the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves and eye protection.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Sensitisation | H317 | May cause an allergic skin reaction |
| Signal Word | Warning | | |
Note: Some suppliers may provide a more extensive hazard profile. Always refer to the vendor-specific SDS for complete information.
Synthesis Methodology: N-Arylation of Pyrrole-2-carbaldehyde
The most direct and reliable synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the N-arylation of pyrrole-2-carbaldehyde with an activated aryl halide, such as 1-fluoro-3-nitrobenzene. The electron-withdrawing nitro group activates the aryl ring towards nucleophilic attack by the deprotonated pyrrole nitrogen.
The choice of a strong, non-nucleophilic base like sodium hydroxide (NaOH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) is critical. The base deprotonates the pyrrole N-H, forming the pyrrolide anion, a potent nucleophile. DMSO effectively solvates the cation, enhancing the reactivity of the anion. The reaction proceeds efficiently at room temperature, which is advantageous for preventing potential side reactions or degradation of the aldehyde functionality.[4]
-
Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carbaldehyde (1.0 mmol, 1.0 eq).
-
Dissolution : Add anhydrous DMSO (2.0 mL) to the flask and stir until the starting material is fully dissolved.
-
Deprotonation : Carefully add powdered sodium hydroxide (1.5 mmol, 1.5 eq) to the solution. The mixture may change color, indicating the formation of the sodium pyrrolide salt.
-
Aryl Halide Addition : Slowly add 1-fluoro-3-nitrobenzene (1.1 mmol, 1.1 eq) to the stirred reaction mixture.
-
Reaction : Vigorously stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup : Upon completion, pour the reaction mixture into a separatory funnel containing a saturated brine solution (20 mL).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization (Predicted)
While this compound is commercially available for research purposes, detailed experimental spectroscopic data is not readily found in peer-reviewed literature. However, based on the known principles of spectroscopy and data from analogous structures, a reliable prediction of its spectral characteristics can be made.[4][5]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation |
|---|---|---|
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 9.7 ppm (singlet) |
| Nitrophenyl Protons | δ 7.6 - 8.4 ppm (multiplets) | |
| Pyrrole Protons | δ 6.4 - 7.3 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 178 - 182 ppm |
| Aromatic Carbons | δ 110 - 150 ppm | |
| IR Spec. | Aldehyde C=O Stretch | 1660 - 1680 cm⁻¹ (strong) |
| Nitro N-O Asymm. Stretch | 1515 - 1550 cm⁻¹ (strong) | |
| Nitro N-O Symm. Stretch | 1340 - 1370 cm⁻¹ (strong) | |
| Mass Spec. | Exact Mass [M] | 216.0535 g/mol |
| | Molecular Ion [M]⁺ | m/z = 216 |
Justification:
-
¹H NMR : The aldehyde proton is highly deshielded and appears as a singlet far downfield. The protons on the nitrophenyl ring are deshielded by the nitro group's electron-withdrawing effect. The pyrrole protons will appear as distinct multiplets, with their chemical shifts influenced by the N-aryl substituent.
-
¹³C NMR : The aldehyde carbonyl carbon is characteristically found at the low-field end of the spectrum. The carbon attached to the nitro group (C-NO₂) will also be significantly deshielded.
-
IR Spectroscopy : The spectrum will be dominated by strong, sharp peaks corresponding to the carbonyl stretch of the aldehyde and the asymmetric and symmetric stretches of the nitro group, which are highly characteristic.
Chemical Reactivity and Mechanistic Pathways
The molecule possesses three key sites for chemical transformation, making it a valuable intermediate.
-
The Aldehyde Group : This group is a versatile handle for various reactions including:
-
Oxidation : Can be oxidized to the corresponding carboxylic acid.
-
Reduction : Can be reduced to a primary alcohol.
-
Condensation : Can undergo reactions with amines/hydrazines to form imines/hydrazones (e.g., Schiff base formation).
-
Wittig Reaction : Can be converted to an alkene.
-
-
The Nitro Group : The nitro group is a powerful directing group and a precursor to other functionalities.
-
Reduction : The most significant transformation is its reduction to an aniline derivative (-NH₂). This is commonly achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group can then be used for amide bond formation, diazotization, or other coupling reactions, dramatically expanding the synthetic possibilities.
-
-
The Pyrrole Ring : While the N-substituent deactivates the pyrrole ring towards classical electrophilic substitution compared to N-H pyrrole, reactions at the C4 and C5 positions are still possible under specific conditions.
Applications in Research and Drug Development
N-aryl pyrroles are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening.
-
Intermediate for Bioactive Scaffolds : The related compound, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is a known intermediate in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist.[6] This highlights the utility of nitro-substituted pyrrole aldehydes in constructing complex, polycyclic drug candidates. The 3-nitro isomer provides an alternative substitution pattern for probing structure-activity relationships (SAR).
-
Antibacterial Agents : The pyrrole nucleus is a core component of many natural and synthetic antibacterial agents.[7] By modifying the aldehyde and reducing the nitro group to an amine for further derivatization, novel analogues can be synthesized and screened for antibacterial potential against resistant strains.
-
Probes and Materials Science : The conjugated system and the presence of a nitro group (a potential fluorophore quencher) and an amine precursor suggest that derivatives could be explored as fluorescent probes or functional materials.
Conclusion
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a strategically important chemical intermediate. Its synthesis is straightforward via N-arylation, and its multiple functional groups offer orthogonal reactivity for subsequent chemical modifications. While detailed characterization data is sparse in public literature, its spectral properties can be reliably predicted. For researchers in drug discovery and synthetic chemistry, this compound provides a valuable and versatile platform for accessing novel N-aryl pyrrole derivatives with significant potential for biological activity.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from an authoritative chemical science database.[4]
-
The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from an authoritative chemical science database.[5]
-
National Center for Biotechnology Information. (n.d.). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. PubMed Central. Retrieved from [Link][8]
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National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link][9]
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Amazon Web Services. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from a publicly hosted academic document server.
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National Center for Biotechnology Information. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. PubMed Central. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Direct arylation of 1-methylpyrrole-2-carboxaldehyde (10) with chlorobenzene derivatives. Retrieved from [Link][10]
-
ResearchGate. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link][11]
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The Royal Society of Chemistry. (2018). Electronic Supplementary Information for Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles. Retrieved from [Link][12]
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Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link][7]
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An In-depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: Molecular Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structural features, validated synthetic pathways, and detailed spectroscopic characterization. We will explore the causality behind experimental choices and provide actionable protocols, grounding all claims in authoritative references.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of bioactive molecules.[3] Pyrrole derivatives exhibit a vast spectrum of therapeutic activities, including antibacterial, antiviral, and anticancer properties, with numerous pyrrole-based drugs, such as Atorvastatin and Sunitinib, achieving commercial success.[2][4]
The subject of this guide, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, incorporates three key functional moieties: the electron-rich pyrrole core, an electrophilic carbaldehyde group, and an electron-withdrawing nitrophenyl substituent. This specific combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures and a candidate for biological screening.
Molecular Identity and Physicochemical Properties
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid organic compound characterized by the covalent linkage of a 3-nitrophenyl group to the nitrogen atom of a pyrrole-2-carbaldehyde ring.
Core Structural Data
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | N/A |
| CAS Number | 85841-67-4 | [5] |
| Molecular Formula | C₁₁H₈N₂O₃ | [5] |
| Molecular Weight | 216.19 g/mol | |
| SMILES String | O=CC1=CC=CN1C2=CC=CC(=O)=C2 | |
| InChI Key | PMFWIANLJTWYNH-UHFFFAOYSA-N |
Visualization of Molecular Structure
The 2D structure highlights the planar pyrrole ring attached to the phenyl ring, with the nitro group at the meta position and the carbaldehyde at the C2 position of the pyrrole.
Caption: 2D Structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Safety and Handling
Based on available safety data, this compound is classified as an irritant and is harmful if swallowed.[5]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
-
Storage Class: 11 (Combustible Solids)
Synthesis and Mechanistic Considerations
The synthesis of N-arylpyrrole-2-carbaldehydes can be achieved through several reliable methods. The two most prominent approaches are the direct N-arylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of an N-arylpyrrole precursor.
Synthetic Pathway 1: N-Arylation of Pyrrole-2-carbaldehyde
This method involves a nucleophilic aromatic substitution reaction. The pyrrole-2-carbaldehyde anion, generated in situ by a base, acts as a nucleophile, displacing a leaving group (typically a halide) from an activated nitroaromatic ring.
Caption: General workflow for N-arylation synthesis.
Detailed Experimental Protocol (Representative) This protocol is adapted from a general procedure for the N-arylation of substituted pyrrole-2-carboxaldehydes.[6]
-
Reaction Setup: To a stirred solution of pyrrole-2-carboxaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL), add sodium hydroxide (NaOH, 1.5 mmol).
-
Reagent Addition: Slowly add 1-fluoro-3-nitrobenzene (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously for approximately 2 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with a saturated brine solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final compound.
Causality: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the pyrrole anion. The nitro group on the benzene ring is strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution, making the reaction feasible under mild conditions.
Synthetic Pathway 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[7][8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the active electrophile is the Vilsmeier reagent.
Mechanism:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]
-
Electrophilic Attack: The electron-rich N-(3-nitrophenyl)pyrrole attacks the Vilsmeier reagent. For pyrroles, this attack preferentially occurs at the C2 position due to the electron-donating nature of the nitrogen atom stabilizing the intermediate.[10]
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9]
Caption: Vilsmeier-Haack reaction mechanism overview.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data, based on literature values for closely related isomers and general spectroscopic principles, provides a reference for validation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The data presented here is based on the reported spectrum for the isomeric 1-(2-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde in CDCl₃, with annotations on the expected shifts for the 3-nitro isomer.[6]
¹H NMR (Proton NMR): The proton spectrum reveals the number of different types of protons and their connectivity.
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | Singlet (s) | 9.4 - 9.6 | - | Deshielded proton of the aldehyde group. |
| Pyrrole H-5 | Doublet of doublets (dd) | 7.1 - 7.3 | ~4.0, 1.6 | Coupled to H-4 and H-3. |
| Pyrrole H-3 | Doublet of doublets (dd) | ~7.0 | ~4.0, 2.7 | Coupled to H-4 and H-5. |
| Pyrrole H-4 | Doublet of doublets (dd) | 6.4 - 6.6 | ~3.9, 2.7 | Coupled to H-3 and H-5. |
| Phenyl H-2' | Triplet (t) or Singlet (s) | 8.1 - 8.3 | ~2.0 | Close to the nitro group, highly deshielded. |
| Phenyl H-4' | Doublet of doublets (dd) | 8.1 - 8.3 | ~8.2, 2.0 | Ortho to nitro, meta to pyrrole. |
| Phenyl H-6' | Doublet of doublets (dd) | ~7.7 | ~8.0, 2.0 | Ortho to pyrrole, meta to nitro. |
| Phenyl H-5' | Triplet (t) | ~7.6 | ~8.0 | Coupled to H-4' and H-6'. |
¹³C NMR (Carbon-13 NMR): The ¹³C spectrum identifies all unique carbon environments in the molecule.
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 178 - 180 | Carbonyl carbon, highly deshielded. |
| Phenyl C-3' (C-NO₂) | 148 - 150 | Aromatic carbon attached to the nitro group. |
| Phenyl C-1' (C-N) | ~140 | Aromatic carbon attached to the pyrrole nitrogen. |
| Pyrrole C-2 (C-CHO) | 132 - 134 | Pyrrole carbon attached to the aldehyde. |
| Phenyl C-6' | ~130 | Aromatic CH. |
| Phenyl C-5' | ~130 | Aromatic CH. |
| Phenyl C-4' | ~125 | Aromatic CH. |
| Phenyl C-2' | ~120 | Aromatic CH. |
| Pyrrole C-5 | 124 - 126 | Pyrrole CH. |
| Pyrrole C-3 | 111 - 113 | Pyrrole CH. |
| Pyrrole C-4 | 110 - 112 | Pyrrole CH. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | Stretch | 1670 - 1690 |
| N-O (Nitro) | Asymmetric Stretch | 1510 - 1550 |
| N-O (Nitro) | Symmetric Stretch | 1330 - 1370 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1180 - 1360 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Expected Molecular Ion (M⁺): m/z ≈ 216.05
-
Key Fragmentation: Loss of the nitro group (-NO₂, 46 Da), loss of the aldehyde group (-CHO, 29 Da), and cleavage of the N-phenyl bond are expected fragmentation pathways.
Relevance and Applications in Drug Discovery
While 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is primarily a synthetic intermediate, its structural motifs are highly relevant to drug development.
-
Building Block Chemistry: The aldehyde functional group is a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This allows for the construction of extensive compound libraries for high-throughput screening.
-
Bioisostere and Scaffold: The N-aryl pyrrole core is a common feature in molecules targeting a wide range of biological targets.[4] The specific 3-nitrophenyl substitution pattern can be explored to modulate pharmacokinetic properties (ADME) and target binding affinity.
-
Precursor to Fused Heterocycles: This compound can serve as a precursor for synthesizing fused heterocyclic systems. For example, similar intermediates are used to create pyrrolo[2,1-c][7]benzodiazepines, a class of compounds with potent biological activities.[11] The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions.
The broader class of pyrrole-containing compounds continues to be a focal point of research for developing new agents against cancer, microbial infections, and inflammatory diseases, underscoring the importance of understanding and utilizing foundational molecules like the one detailed in this guide.[4][12]
Conclusion
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a well-defined chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its structure has been thoroughly characterized by modern analytical techniques, and its synthesis is achievable through robust and well-understood chemical reactions like N-arylation and Vilsmeier-Haack formylation. The strategic placement of its functional groups—the reactive aldehyde, the electronically-tuning nitrophenyl ring, and the biologically significant pyrrole core—makes it a valuable tool for researchers aiming to develop novel and complex molecular structures for therapeutic applications.
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An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The N-aryl pyrrole scaffold is a recurring motif in biologically active molecules, and the introduction of a nitrophenyl group offers unique electronic and steric properties that can modulate pharmacological activity. This document details the synthetic routes to this compound, with a focus on the rationale behind the chosen methodologies. It further explores its structural and spectroscopic characterization and discusses its potential applications in drug discovery, drawing insights from the known biological activities of structurally related pyrrole derivatives. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of N-Aryl Pyrroles in Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The substitution pattern on the pyrrole ring dramatically influences its biological activity. Arylation of the pyrrole nitrogen, in particular, introduces a new dimension of structural and functional diversity, impacting the molecule's conformation, lipophilicity, and interactions with biological targets.
The subject of this guide, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, combines the N-aryl pyrrole motif with an electron-withdrawing nitro group on the phenyl ring and a reactive carbaldehyde group on the pyrrole ring. This specific combination of functional groups suggests potential for this molecule to serve as a versatile intermediate for the synthesis of more complex drug candidates and as a pharmacophore in its own right. The aldehyde functionality is a key handle for derivatization, allowing for the construction of Schiff bases, hydrazones, and other functionalities known to be important for biological activity. The 3-nitro substitution on the phenyl ring can influence the overall electronic distribution of the molecule and provide specific interaction points with target proteins.
While direct biological studies on 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not extensively reported in the public domain, the broader class of N-aryl pyrrole derivatives has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This guide will, therefore, synthesize available information to present a holistic view of this compound for the drug development professional.
Synthesis and Mechanism
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is typically achieved through the N-arylation of pyrrole-2-carbaldehyde. This section will detail a representative protocol and provide insights into the underlying reaction mechanism.
Synthetic Pathway Overview
The most common route involves a nucleophilic aromatic substitution (SNAr) reaction between pyrrole-2-carbaldehyde and an activated aryl halide, such as 1-fluoro-3-nitrobenzene.
Caption: Synthetic workflow for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Detailed Experimental Protocol
The following is a representative protocol for the N-arylation of pyrrole-2-carbaldehyde, adapted from general procedures for similar transformations.[4]
Materials:
-
Pyrrole-2-carbaldehyde
-
1-Fluoro-3-nitrobenzene
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of pyrrole-2-carbaldehyde (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add powdered sodium hydroxide (1.5 mmol). The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the pyrrolide anion.
-
Addition of Aryl Halide: To this mixture, add 1-fluoro-3-nitrobenzene (1.1 mmol) dropwise at room temperature. The nitro group on the benzene ring is strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution, making the fluoride a good leaving group.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing a saturated brine solution and extracted with ethyl acetate (3 x 20 mL). The brine wash helps to remove the DMSO and other water-soluble impurities.
-
Purification: The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like NaOH or K₂CO₃ is sufficient to deprotonate the pyrrole N-H, which has a pKa of approximately 17. The resulting pyrrolide anion is a potent nucleophile.
-
Choice of Solvent: DMSO is an excellent solvent for SNAr reactions due to its high polarity and aprotic nature, which stabilizes the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Choice of Aryl Halide: 1-Fluoro-3-nitrobenzene is highly reactive in SNAr reactions because the highly electronegative fluorine atom and the electron-withdrawing nitro group polarize the C-F bond and stabilize the anionic intermediate.
Physicochemical and Spectroscopic Characterization
| Property | Value | Source |
| IUPAC Name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | - |
| Molecular Formula | C₁₁H₈N₂O₃ | [5] |
| Molecular Weight | 216.19 g/mol | [5] |
| CAS Number | 85841-67-4 | [6] |
| Appearance | Expected to be a solid | |
| SMILES | O=Cc1cc(C)[nH]c1-c1cccc(N(=O)=O)c1 |
¹H NMR Spectroscopy (Predicted)
-
Aldehydic Proton: A singlet around δ 9.5-9.8 ppm.
-
Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely appearing as doublets or triplets with characteristic coupling constants.
-
Nitrophenyl Protons: Four protons in the aromatic region (δ 7.5-8.5 ppm), exhibiting a complex splitting pattern due to meta and ortho couplings.
¹³C NMR Spectroscopy (Predicted)
-
Aldehydic Carbonyl: A signal around δ 180-185 ppm.
-
Pyrrole Carbons: Four signals in the aromatic region (δ 110-140 ppm).
-
Nitrophenyl Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most downfield.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
Potential Applications in Drug Development
While specific biological data for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is limited, the known activities of related N-aryl pyrroles provide a strong basis for exploring its therapeutic potential.
As an Anticancer Agent
Numerous pyrrole derivatives have been investigated for their anticancer properties.[3] They can induce apoptosis through various mechanisms, including the inhibition of kinases and topoisomerases.[3] The N-aryl substitution can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. The nitro group can also participate in bioreductive activation in hypoxic tumor environments, a strategy used in the design of some anticancer drugs.
As an Antimicrobial Agent
The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[1][2] N-aryl pyrrole derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can vary, but often involves the disruption of cell membrane integrity or the inhibition of essential enzymes. The aldehyde group in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be readily converted to Schiff bases or hydrazones, which are known to possess potent antimicrobial activity.
As an Enzyme Inhibitor
N-aryl pyrroles have been explored as inhibitors of various enzymes, including kinases and cholinesterases.[7][8][9] For instance, certain pyrrole derivatives have shown selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[9] The specific substitution pattern on the aryl ring is critical for achieving high affinity and selectivity for the target enzyme. Molecular modeling and docking studies would be instrumental in predicting the potential of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde as an inhibitor for specific enzymes.
Caption: Potential drug development pathways for the core compound.
Future Directions and Conclusion
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a synthetically accessible and versatile molecule with significant potential in drug discovery. Its structural features, combining a privileged N-aryl pyrrole scaffold with a reactive aldehyde and an electron-withdrawing nitro group, make it an attractive starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed publication of the synthesis and comprehensive spectroscopic analysis of this compound is warranted.
-
Biological Screening: A broad biological screening of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde against a panel of cancer cell lines, microbial strains, and key enzymes would provide valuable insights into its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives, particularly at the aldehyde position, would help to establish clear SARs and optimize biological activity.
-
Computational Modeling: In silico studies, including molecular docking and ADMET prediction, can guide the rational design of more potent and selective analogs.
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. 2018-04-24. [Link]
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Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]
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Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]
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New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: synthesis and biological activities. PubMed. [Link]
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PubChem. 3-Nitro-1H-pyrrole-2-carbaldehyde. [Link]
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Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. NIH. [Link]
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Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
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Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]
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Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. [Link]
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Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH. [Link]
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1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the N-arylation of pyrrole followed by regioselective formylation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction: Strategic Approach to Synthesis
The target molecule, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, incorporates a pyrrole core functionalized with both an aryl substituent at the nitrogen atom and a carbaldehyde group at the C2 position. The synthetic strategy is logically dissected into two primary stages:
-
Formation of the C-N Bond: Synthesis of the intermediate, 1-(3-nitrophenyl)-1H-pyrrole, via a cross-coupling reaction.
-
C-H Functionalization: Introduction of the aldehyde group onto the pyrrole ring via electrophilic substitution.
This stepwise approach allows for controlled functionalization and purification of the intermediate, ensuring a high-purity final product. The chosen methodologies, the Ullmann condensation and the Vilsmeier-Haack reaction, are well-established, scalable, and utilize readily available reagents.
Overall Synthesis Pathway
The synthesis proceeds from commercially available starting materials, pyrrole and a suitable 3-nitro-halobenzene, to the final product in two sequential steps.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole via Ullmann Condensation
The initial step involves the formation of a carbon-nitrogen bond between the pyrrole ring and the 3-nitrophenyl group. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective for C-N bond formation[1][2], the copper-catalyzed Ullmann condensation is a classic, cost-effective, and highly suitable alternative for this specific transformation. The presence of the electron-withdrawing nitro group on the aryl halide substrate activates it towards nucleophilic attack, facilitating the reaction.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a standard and effective catalyst for Ullmann-type couplings. It is relatively inexpensive and stable to air, simplifying handling.
-
Base: Potassium carbonate (K₂CO₃) is used to deprotonate the pyrrole (pKa ≈ 17.5 in DMSO), generating the pyrrolide anion, which is the active nucleophile. An inorganic base is preferred for its ease of removal during workup.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to ensure all reagents remain in solution and to allow the reaction to be heated to the required temperature (typically 110-140 °C) for the coupling to proceed efficiently.
-
Substrate: 1-Iodo-3-nitrobenzene is an excellent electrophile. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann couplings.
Mechanistic Insight: The Ullmann Condensation
The precise mechanism of the ligand-free Ullmann reaction is complex and still debated, but it is generally believed to involve the formation of an organocopper intermediate.
Caption: Proposed mechanism for the Ullmann Condensation.
Experimental Protocol: 1-(3-nitrophenyl)-1H-pyrrole
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrrole (1.0 eq.), 1-iodo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(3-nitrophenyl)-1H-pyrrole as a solid.
Part 2: Formylation of 1-(3-nitrophenyl)-1H-pyrrole
The second step is the introduction of a formyl (-CHO) group at the C2 position of the pyrrole ring. The Vilsmeier-Haack reaction is the preeminent method for this transformation on electron-rich aromatic and heteroaromatic substrates.[3][4] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from DMF and phosphorus oxychloride (POCl₃).[5][6]
Causality of Experimental Choices:
-
Reagents: DMF serves as both the solvent and the source of the formyl group. POCl₃ is the activating agent that converts the amide (DMF) into the highly electrophilic chloroiminium ion (Vilsmeier reagent).
-
Regioselectivity: Electrophilic substitution on N-substituted pyrroles preferentially occurs at the C2 (alpha) position. This is because the carbocation intermediate formed by attack at C2 is better stabilized by resonance, involving delocalization of the nitrogen lone pair, compared to the intermediate from C3 (beta) attack.
-
Temperature: The formation of the Vilsmeier reagent is typically performed at 0 °C to control the exothermic reaction. The subsequent formylation reaction is then allowed to proceed at room temperature.
-
Hydrolysis: The reaction initially forms an iminium salt intermediate attached to the pyrrole ring. This is hydrolyzed to the final aldehyde product during the aqueous workup, which is typically done under basic conditions (e.g., with sodium acetate or sodium hydroxide) to neutralize the acidic reaction mixture.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the electrophile, followed by electrophilic aromatic substitution.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF to 0 °C with an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate. This step is often exothermic.
-
Hydrolysis & Extraction: Heat the mixture to 50-60 °C for 30 minutes to ensure complete hydrolysis of the iminium intermediate. After cooling, extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to obtain 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.[7][8]
Quantitative Data Summary
| Step | Reaction | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann Condensation | Pyrrole (1.0 eq.) | 1-Iodo-3-nitrobenzene (1.1 eq.) | CuI (0.1 eq.), K₂CO₃ (2.0 eq.) | DMF | 120 | 12-24 | 70-85 |
| 2 | Vilsmeier-Haack | 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq.) | N/A | POCl₃ (1.2 eq.) | DMF | 0 to RT | 2-4 | 80-95 |
Conclusion
The described two-step synthesis provides a reliable and efficient route to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The pathway leverages two classic named reactions, the Ullmann condensation and the Vilsmeier-Haack reaction, whose mechanisms and procedural nuances are well-understood. By carefully controlling reaction conditions and purification procedures, researchers can obtain the target compound in high yield and purity, ready for use in further synthetic applications within drug discovery and materials science programs.
References
- Vertex AI Search. (n.d.). Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Vertex AI Search. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ChemicalBook. (n.d.). 1-(3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- ChemicalBook. (n.d.). 1-(3-NITRO-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE synthesis.
- ResearchGate. (n.d.). Screening reaction condition for N-arylation of iodobenzene with pyrrole.
- Sigma-Aldrich. (n.d.). 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.
- Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- ResearchGate. (n.d.). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
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A Comprehensive Spectroscopic Analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a detailed spectroscopic characterization of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in synthetic chemistry and potentially in drug discovery pipelines. As the unambiguous confirmation of molecular structure is a cornerstone of chemical research and development, this document offers an in-depth analysis of its nuclear magnetic resonance (NMR) spectra and a predictive analysis of its infrared (IR) and mass spectrometry (MS) characteristics. The guide is intended for researchers and scientists who require a robust understanding of how to interpret spectroscopic data to confirm the identity, purity, and structural features of this specific molecule. Methodologies are presented with an emphasis on the causal logic behind the observed and predicted spectral features, ensuring a blend of theoretical principles and practical application.
Molecular Structure and Key Features
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Molecular Formula: C₁₁H₈N₂O₃, Molecular Weight: 216.19 g/mol ) is an aromatic compound featuring three key functional components: a pyrrole ring, a meta-substituted nitrophenyl group, and a carbaldehyde substituent. The electronic interplay between these groups dictates the molecule's spectroscopic signature. The electron-withdrawing nature of both the nitrophenyl and aldehyde groups significantly influences the electron density within the pyrrole ring, which is clearly observable in the NMR chemical shifts.
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here were acquired in deuterated chloroform (CDCl₃) on a 600 MHz spectrometer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 600 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of at least 2.7 seconds to ensure adequate resolution.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹H NMR Data and Interpretation
The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting), and integration.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H_CHO | 9.74 | d | 0.8 | 1H | Aldehyde H |
| H2' | 8.21 | dd | 8.2, 1.4 | 1H | Phenyl H2' |
| H6' | 7.75 | td | 7.7, 1.5 | 1H | Phenyl H6' |
| H5' | 7.69 | td | 7.9, 1.4 | 1H | Phenyl H5' |
| H3 | 7.47 | d | 0.9 | 1H | Pyrrole H3 |
| H4' | 7.40 | dd | 7.8, 1.4 | 1H | Phenyl H4' |
| H4 | 7.23 | t | 0.9 | 1H | Pyrrole H4 |
| Data sourced from The Royal Society of Chemistry.[1] |
Causality and Field Insights:
-
Aldehyde Proton (9.74 ppm): This signal is significantly downfield, a classic diagnostic feature for an aldehyde proton due to the strong deshielding effect of the carbonyl group and its associated magnetic anisotropy.
-
Nitrophenyl Protons (7.40-8.21 ppm): The protons on the nitrophenyl ring are all in the aromatic region and are shifted downfield due to the powerful electron-withdrawing effect of the nitro group. H2' is the most deshielded as it is ortho to the nitro group.
-
Pyrrole Protons (7.23, 7.47 ppm): The protons on the pyrrole ring are also in the aromatic region. H3 is adjacent to the electron-withdrawing aldehyde group, causing it to appear further downfield than H4.
-
Coupling Constants: The observed J-values are critical for confirming assignments. For instance, the large coupling constants (~8 Hz) for the phenyl protons are characteristic of ortho-coupling, while the smaller constants (~1.4 Hz) indicate meta-coupling.
Caption: Key ¹H-¹H NMR coupling relationships.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 181.0 | C_CHO (Aldehyde) |
| 145.0 | C3' (C-NO₂) |
| 143.6 | C1' (C-N) |
| 134.2 | C2' |
| 132.4 | C6' |
| 131.1 | C2 (Pyrrole) |
| 130.6 | C5' |
| 129.4 | C4' |
| 126.4 | C3 (Pyrrole) |
| 125.8 | C4/C5 (Pyrrole) |
| Data sourced from The Royal Society of Chemistry.[1] |
Causality and Field Insights:
-
Carbonyl Carbon (181.0 ppm): The aldehyde carbon is the most downfield signal, which is highly characteristic for this functional group.
-
Aromatic Carbons: The carbons of the nitrophenyl ring appear between ~125 and 145 ppm. The carbon directly attached to the nitro group (C3') is significantly deshielded. The carbon attached to the pyrrole nitrogen (C1') is also strongly deshielded.
-
Pyrrole Carbons: The pyrrole carbons are observed in the aromatic region, with their specific shifts influenced by the attached aldehyde and nitrophenyl groups.
Predicted Infrared (IR) Spectroscopy Analysis
While experimental IR data was not available, a predictive analysis based on the molecule's functional groups provides a reliable expectation of its vibrational spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl & Pyrrole) |
| 2830-2720 | Medium, Sharp | C-H Stretch | Aldehyde (O=C-H) |
| ~1705 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1550-1475 | Strong | N-O Asymmetric Stretch | Aromatic Nitro |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Rings |
| 1360-1290 | Strong | N-O Symmetric Stretch | Aromatic Nitro |
| Frequencies are based on standard IR correlation tables.[1][2][3] |
Causality and Field Insights:
-
C=O Stretch: The aldehyde carbonyl stretch is expected to be strong and sharp. Its position around 1705 cm⁻¹ (rather than ~1730 cm⁻¹) is indicative of conjugation with the aromatic pyrrole ring, which lowers the bond order and vibrational frequency.[2]
-
Aldehyde C-H Stretch: A key diagnostic for aldehydes is the appearance of one or two medium peaks between 2830 and 2720 cm⁻¹. The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[4]
-
Nitro Group Stretches: The presence of a nitro group is definitively confirmed by two very strong bands corresponding to its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching vibrations.[3][5] These are often the most intense peaks in the fingerprint region.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion would be the protonated species [M+H]⁺. Key instrument parameters include capillary voltage, cone voltage, and desolvation gas temperature and flow, which should be optimized to maximize the molecular ion signal.
Predicted Fragmentation Pattern
The molecular weight of C₁₁H₈N₂O₃ is 216.19. In positive-ion ESI-MS, the primary ion observed would be [M+H]⁺ at m/z 217.20 . Under higher energy conditions (such as in-source fragmentation or MS/MS), characteristic fragmentation would occur.
Key Predicted Fragments:
-
m/z 187: Loss of NO (nitric oxide, 30 Da). This is a common fragmentation pathway for nitroaromatic compounds.[6]
-
m/z 171: Loss of NO₂ (nitrogen dioxide, 46 Da). This represents the cleavage of the C-N bond of the nitro group.[7]
-
m/z 188: Loss of CHO (formyl radical, 29 Da). This results from α-cleavage at the aldehyde, a characteristic fragmentation for aromatic aldehydes.[8][9]
-
m/z 160: Loss of both CHO and CO. Following the loss of the formyl radical, the resulting cation can lose carbon monoxide (28 Da).
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
The collective analysis of NMR, IR, and MS data provides a unique and definitive spectroscopic fingerprint for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each atom. While experimental IR and MS spectra were not available, predictive analysis based on established principles of spectroscopy serves as a robust guide for researchers. The characteristic aldehyde signals (¹H: ~9.74 ppm; ¹³C: ~181.0 ppm; IR: ~1705 cm⁻¹ and ~2720 cm⁻¹) and the strong IR signatures of the aromatic nitro group (IR: ~1530 and ~1350 cm⁻¹) are the most salient features for rapid identification. This comprehensive guide serves as a foundational reference for the structural verification of this compound in any research or development setting.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1633-1642. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Psaradakis, A., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(22), 5252-5258. Retrieved from [Link]
-
Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds... [Image]. Retrieved from [Link]
-
ACS Publications. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4: Fragmentation of Aldehydes. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Scribd. (n.d.). Infrared Absorption Guide. Retrieved from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde... [Image]. Retrieved from [Link]
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- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data. Our approach is grounded in the principles of scientific integrity, combining theoretical knowledge with practical, field-proven insights.
Introduction
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a heteroaromatic compound featuring a pyrrole ring substituted at the nitrogen atom with a 3-nitrophenyl group and bearing a carbaldehyde group at the 2-position. The unique electronic environment of this molecule, arising from the interplay of the electron-donating pyrrole ring, the electron-withdrawing nitro group, and the aldehyde functionality, results in a distinct and informative ¹H NMR spectrum. A precise understanding of this spectrum is paramount for confirming the molecule's identity, assessing its purity, and elucidating its conformational properties.
Predicted ¹H NMR Spectrum
A detailed prediction of the ¹H NMR spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be made by analyzing the electronic effects of the substituents on the chemical shifts and the through-bond interactions that govern the coupling constants.
Chemical Shift Predictions
The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of substituent effects on the aromatic and heterocyclic rings. The electron-withdrawing nature of the nitro group and the aldehyde will deshield adjacent protons, shifting them downfield, while the pyrrole ring's aromaticity will influence the protons attached to it.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-aldehyde | ~9.5-10.0 | s | - |
| H-2' | ~8.2-8.4 | t | J ≈ 2.0 (meta) |
| H-4' | ~8.1-8.3 | ddd | J ≈ 8.0 (ortho), 2.0 (meta), 0.5 (para) |
| H-6' | ~7.8-8.0 | ddd | J ≈ 8.0 (ortho), 2.0 (meta), 0.5 (para) |
| H-5' | ~7.6-7.8 | t | J ≈ 8.0 (ortho) |
| H-5 | ~7.2-7.4 | dd | J ≈ 2.5 (meta), 1.5 (allylic) |
| H-3 | ~7.0-7.2 | dd | J ≈ 4.0 (vicinal), 1.5 (allylic) |
| H-4 | ~6.3-6.5 | t | J ≈ 4.0 (vicinal), 2.5 (meta) |
Rationale for Predictions
-
Aldehyde Proton (H-aldehyde): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and will appear as a singlet in the downfield region of the spectrum.
-
Nitrophenyl Protons (H-2', H-4', H-5', H-6'): The nitro group is a powerful electron-withdrawing group, deshielding the protons on the phenyl ring, particularly at the ortho and para positions. The meta-substitution pattern will result in a complex splitting pattern for these protons.
-
Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring will have chemical shifts characteristic of this heterocyclic system, with the aldehyde group at the 2-position influencing their electronic environment. The coupling constants between the pyrrole protons are typically in the range of 2-4 Hz.[1]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
Homogenization: Gently swirl or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the protons between scans. |
| Acquisition Time (aq) | 3-4 seconds | Ensures good resolution. |
| Spectral Width (sw) | 16 ppm | To cover the entire expected range of proton chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Interpretation of the ¹H NMR Spectrum
A thorough analysis of the acquired ¹H NMR spectrum involves assigning each signal to a specific proton in the molecule based on its chemical shift, integration, and splitting pattern.
Workflow for Spectral Interpretation
Sources
An In-depth Technical Guide to the 13C NMR of 1-(p-Nitrophenyl)pyrrole-2-carboxaldehyde
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for structural elucidation and characterization of complex organic molecules. This document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of the target compound, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Structural Significance of Substituted Pyrroles
Pyrrole-2-carboxaldehydes are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and materials. The introduction of a p-nitrophenyl group at the N1 position of the pyrrole ring significantly influences the electronic environment of the molecule. This substituent, being strongly electron-withdrawing, modulates the chemical reactivity and spectroscopic properties of the pyrrole core. 13C NMR spectroscopy is an indispensable tool for unequivocally determining the carbon framework of such molecules, providing critical information about the electronic distribution and structural integrity.[1][2] Understanding the 13C NMR spectrum of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde is therefore paramount for confirming its synthesis and for predicting its behavior in further chemical transformations.
Foundational Principles: 13C NMR Spectroscopy of Aromatic Heterocycles
13C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin of 1/2, making it NMR-active.[3] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects play a crucial role in determining the final chemical shift value.[3][4]
For aromatic and heteroaromatic systems like 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde, the delocalized π-electrons create a ring current that significantly influences the shielding and deshielding of the ring carbons. Electron-withdrawing groups, such as the nitro (NO₂) and carboxaldehyde (CHO) groups present in our target molecule, generally cause a downfield shift (to higher ppm values) of the carbon signals to which they are attached and to the ortho and para positions due to deshielding effects.[2] Conversely, electron-donating groups would cause an upfield shift (to lower ppm values).
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a reliable 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield high-quality data.
Sample Preparation
-
Compound Purity: Ensure the sample of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation. Recrystallization or column chromatography is recommended for purification.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.
-
Concentration: Due to the low natural abundance of ¹³C, a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is recommended.[2]
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard pulse program with proton decoupling. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient for good resolution of sharp peaks. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of most carbon nuclei, improving signal-to-noise. |
| Number of Scans (NS) | 1024 or higher | A higher number of scans is necessary to achieve a good signal-to-noise ratio due to the low abundance of ¹³C. |
| Spectral Width (SW) | 0 - 220 ppm | A standard range that covers the vast majority of organic carbon signals. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Interpretation and Peak Assignment
The 13C NMR spectrum of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde is expected to exhibit 9 distinct signals, as the plane of symmetry of the p-nitrophenyl group is lost upon rotation around the N-C bond, making the ortho and meta carbons chemically non-equivalent. The following is a detailed analysis and assignment of the expected chemical shifts, supported by data from a closely related compound, Methyl 4-(5-formyl-1-(4-nitrophenyl)-1H-pyrrol-2-yl) benzoate.
Predicted Chemical Shifts and Rationale
The structure of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde with the IUPAC numbering is shown below:
Caption: Molecular structure of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde.
The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on the known effects of the substituents and are strongly supported by the experimental data from a structurally similar compound reported in the literature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carboxaldehyde) | ~178-182 | The carbonyl carbon of an aldehyde is highly deshielded due to the electronegativity of the oxygen and the sp² hybridization, appearing far downfield.[5] |
| C4' (ipso-C of nitro group) | ~147-150 | The carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded. |
| C1' (ipso-C attached to pyrrole) | ~140-143 | This quaternary carbon is deshielded by the attached nitrogen and the aromatic ring. |
| C2 (pyrrole) | ~133-136 | The carbon bearing the carboxaldehyde group is deshielded by this electron-withdrawing substituent. |
| C5 (pyrrole) | ~125-128 | This carbon is alpha to the nitrogen and is influenced by the electron-withdrawing p-nitrophenyl group. |
| C2'/C6' (phenyl) | ~124-127 | These carbons are ortho to the nitro group and are deshielded. Due to restricted rotation, they may appear as separate signals. |
| C3'/C5' (phenyl) | ~120-123 | These carbons are meta to the nitro group and ortho to the pyrrole nitrogen. |
| C3 (pyrrole) | ~112-115 | This carbon is beta to both the nitrogen and the carboxaldehyde group. |
| C4 (pyrrole) | ~110-113 | This carbon is beta to the nitrogen and is expected to be the most upfield of the pyrrole ring carbons. |
Visualizing the Workflow
The logical flow from sample preparation to spectral interpretation is crucial for a successful analysis.
Caption: Workflow for 13C NMR analysis.
Conclusion
This guide has provided a detailed framework for understanding and acquiring the 13C NMR spectrum of 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde. By combining a thorough understanding of the underlying principles of NMR spectroscopy with a robust experimental protocol, researchers can confidently elucidate the structure of this and related compounds. The predicted chemical shifts, grounded in the electronic effects of the substituents and supported by literature data, offer a reliable basis for spectral assignment. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural characterization, which is fundamental in the fields of chemical synthesis and drug development.
References
- Albright, J. D., et al. (1998). Synthesis of lixivaptan. Journal of Medicinal Chemistry, 41(15), 2442-2444.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
- Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-521.
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]
- Rai, D., et al. (2016). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Journal of Heterocyclic Chemistry, 53(5), 1547-1552.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
University of Washington. (n.d.). Optimized Default 13C Parameters. Chemistry Department NMR Facility. Available at: [Link]
- Wu, X., et al. (2018).
-
York University. (n.d.). NMR Sample Preparation. Available at: [Link]
Sources
Mass spectrometry of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analytical framework for the mass spectrometric analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Molecular Formula: C₁₁H₈N₂O₃, Molecular Weight: 216.19 g/mol )[1][2][3]. As a novel heterocyclic compound, understanding its behavior under various ionization conditions is paramount for structural confirmation, purity assessment, and metabolic studies in a drug discovery context. This document, written from the perspective of a Senior Application Scientist, moves beyond simple procedural lists to explain the causal reasoning behind methodological choices. It offers predictive fragmentation analyses for hard and soft ionization techniques, detailed experimental protocols, and a self-validating approach to data interpretation, ensuring scientific rigor and trustworthiness.
Introduction and Strategic Overview
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a molecule of interest due to its combination of a pyrrole core, a common scaffold in medicinal chemistry, with an electrophilic nitrophenyl group and a reactive carbaldehyde function. Mass spectrometry (MS) is the definitive tool for its molecular weight confirmation and structural elucidation.
Given the absence of published mass spectra for this specific molecule in spectral databases like the NIST Chemistry WebBook[4][5][6][7], this guide adopts a predictive, first-principles approach. We will deduce the expected mass spectrometric behavior by analyzing its constituent functional groups: the nitrophenyl moiety, the pyrrole ring, and the aromatic aldehyde. This strategy empowers the analyst to not only acquire data but also to interpret it with a high degree of confidence.
Physicochemical Properties and Ionization Method Selection
The choice of ionization technique is the most critical decision in MS analysis. It is dictated by the analyte's properties: polarity, volatility, and thermal stability. The structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde presents a moderately polar profile, making it amenable to several techniques.
-
Polarity : The nitro and carbonyl groups impart significant polarity, making the molecule soluble in common organic solvents like acetonitrile, methanol, and DMSO. This polarity is ideal for Electrospray Ionization (ESI) .
-
Volatility & Thermal Stability : The compound is a solid with a relatively low molecular weight, suggesting it can be volatilized without decomposition under controlled heating. This makes it a candidate for Electron Ionization (EI) , typically coupled with Gas Chromatography (GC), and Atmospheric Pressure Chemical Ionization (APCI) .[8][9]
Causality behind Selection:
-
ESI is chosen for its gentle nature, which is ideal for confirming the molecular weight by generating protonated molecules ([M+H]⁺) with minimal fragmentation.[10][11] This is the first and most crucial step in identification.
-
EI is selected to deliberately induce extensive fragmentation. This "hard" ionization technique creates a reproducible "fingerprint" spectrum that provides rich structural information based on predictable bond cleavages.[10]
-
APCI serves as a valuable alternative to ESI, especially for moderately polar compounds that may not ionize efficiently by ESI. It is also less susceptible to matrix effects, which is beneficial for analyzing samples from complex biological matrices.[11][12][13]
The following workflow diagram illustrates the logical approach to a comprehensive analysis.
Caption: Experimental workflow for comprehensive MS analysis.
Experimental Protocols
These protocols are designed as robust starting points. Instrument parameters should always be optimized for the specific machine in use.
Protocol 1: LC-ESI-MS for Molecular Weight Confirmation
This protocol uses a soft ionization technique to generate the protonated molecular ion with minimal fragmentation.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. ESI-MS Parameters:
| Parameter | Suggested Value | Rationale |
| Ionization Mode | Positive | The pyrrole nitrogen is weakly basic and can be protonated. |
| Capillary Voltage | +3.5 kV | Optimal for generating a stable electrospray plume. |
| Nebulizer Gas (N₂) | 35 psi | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temp. | 300 °C | Aids desolvation without causing thermal degradation. |
| Scan Range (m/z) | 50 - 400 | Covers the expected molecular ion and potential adducts/dimers. |
| Fragmentor Voltage | 70 V | Low voltage to minimize in-source fragmentation. |
Protocol 2: GC-EI-MS for Structural Fingerprinting
This protocol uses a hard ionization technique to induce reproducible fragmentation for structural analysis.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate. The sample must be sufficiently pure and free of non-volatile materials.
2. Gas Chromatography (GC) Parameters:
- Column: DB-5ms or equivalent (low-bleed polysiloxane), 30 m x 0.25 mm x 0.25 µm.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Hold at 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 minutes.
- Injection: 1 µL, splitless mode.
3. EI-MS Parameters:
| Parameter | Suggested Value | Rationale |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase while minimizing thermal breakdown. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range (m/z) | 40 - 350 | Covers the molecular ion and all significant fragments. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Predictive Fragmentation Analysis
The core of structural elucidation lies in predicting and interpreting fragmentation patterns.
ESI-MS Spectrum (Predicted)
The primary ion expected is the protonated molecule [M+H]⁺ at m/z 217.06 . Other potential adducts include the sodium adduct [M+Na]⁺ at m/z 239.04 and the potassium adduct [M+K]⁺ at m/z 255.02. By increasing the fragmentor voltage, some in-source fragmentation may be induced, which would likely mirror the initial fragmentation steps seen in the EI spectrum.
EI-MS Fragmentation Pathway (Predicted)
The molecular ion (M⁺˙) will be observed at m/z 216 . Aromatic systems produce relatively stable molecular ions, so this peak should be clearly visible.[14] The fragmentation will be driven by the functional groups.
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An In-depth Technical Guide to the Infrared Spectroscopy of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Foreword: The Vibrational Fingerprint of a Key Synthetic Intermediate
In the landscape of pharmaceutical research and materials science, the precise structural characterization of novel organic compounds is paramount. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₈N₂O₃) is a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its utility is predicated on its specific arrangement of functional groups: a pyrrole ring, a conjugated carbaldehyde, and a meta-substituted nitrophenyl moiety. Verifying the integrity of this structure is a critical step in any synthetic workflow.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly definitive method for this purpose. By measuring the absorption of infrared radiation, which excites the vibrational modes of molecular bonds, FT-IR generates a unique spectral "fingerprint." This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles, experimental protocols, and detailed spectral interpretation for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Theoretical Foundation: Predicting the Vibrational Landscape
The infrared spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a composite of the vibrational modes of its distinct structural components. Understanding the expected frequency ranges for these components is the cornerstone of accurate spectral assignment. The molecule's structure dictates which vibrations will be IR-active; specifically, any vibration that results in a change in the molecule's net dipole moment.
Diagram: Molecular Structure and Key Functional Groups
Caption: Structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
-
The Nitroaromatic System (NO₂ Group) : This is arguably the most diagnostic functional group. Aromatic nitro compounds display two characteristic, strong N-O stretching vibrations.[4][5]
-
The Carbaldehyde Group (C=O) : The C=O stretching vibration of an aldehyde produces a very strong and sharp absorption band. For pyrrole-2-carbaldehyde, conjugation with the electron-rich pyrrole ring lowers the bond order of the carbonyl, shifting its frequency to a lower wavenumber compared to a simple aliphatic aldehyde. This peak is expected in the range of 1660-1690 cm⁻¹.[6] The C-H bond of the aldehyde group also has a characteristic stretching vibration, typically appearing as one or two weaker bands between 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹.
-
The Pyrrole and Phenyl Rings (C-H, C=C, C-N bonds) :
-
Aromatic & Heteroaromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹, typically in the 3150-3000 cm⁻¹ range.
-
C=C Ring Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, often overlapping with the nitro group's asymmetric stretch.
-
C-N Stretching: The stretching vibration of the C-N bond linking the phenyl group to the pyrrole ring is expected in the 1400-1200 cm⁻¹ region.[7]
-
C-H Bending (Out-of-Plane): In the region below 900 cm⁻¹, C-H out-of-plane (OOP) bending vibrations can provide information about the substitution pattern of the aromatic ring. For a meta-disubstituted (1,3-substituted) phenyl ring, characteristic bands are expected near 880-820 cm⁻¹ and 780-730 cm⁻¹.
-
A Validated Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
To ensure spectral data is both accurate and reproducible, a robust experimental protocol is essential. For a solid sample like 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, Attenuated Total Reflectance (ATR) is the technique of choice.[8][9] It requires minimal sample preparation, eliminating the need for KBr pellets which can introduce moisture and inconsistencies.[8][9]
The principle of ATR relies on the phenomenon of total internal reflection. An infrared beam is directed through a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave penetrates a few micrometers into the sample.[8][10] Where the sample absorbs energy, this wave is attenuated, and the resulting reflected beam, now carrying the sample's absorption information, is directed to the detector.
Diagram: ATR-FTIR Experimental Workflow
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and its ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., ACS-grade isopropanol) using a soft, lint-free wipe. This step is critical to remove any residue from previous analyses.
-
-
Background Collection (Self-Validation Step 1):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrumental response.
-
Causality: The instrument software will automatically ratio the sample scan against this background, effectively subtracting atmospheric and instrumental signals from the final spectrum.[11] A clean background is the first validation of data quality.
-
-
Sample Application:
-
Place a small amount (a few milligrams is sufficient) of the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde solid powder onto the center of the ATR crystal.[11]
-
Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Causality: Poor contact is a common source of poor-quality ATR spectra, resulting in low signal intensity and distorted peak shapes. Consistent pressure ensures reproducibility.[10]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the standard mid-IR range (4000-400 cm⁻¹).
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.
-
-
Data Processing and Cleaning:
-
After acquisition, perform an ATR correction using the spectrometer's software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Clean the sample from the ATR crystal using a suitable solvent and wipe.
-
Spectral Interpretation: Decoding the Vibrational Data
The resulting FT-IR spectrum should contain a series of distinct absorption bands. The analysis involves assigning these bands to the specific vibrational modes of the molecule's functional groups, as predicted in the theoretical section. The combination of these bands provides a high-confidence structural confirmation.
Table 1: Summary of Expected Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3150 - 3050 | Aromatic & Pyrrole C-H Stretch (ν C-H) | Medium to Weak |
| ~2850, ~2750 | Aldehyde C-H Stretch (ν C-H) | Weak |
| 1680 - 1660 | Aldehyde C=O Stretch (ν C=O) | Strong, Sharp |
| 1600 - 1450 | Aromatic & Pyrrole C=C Ring Stretch | Medium to Strong |
| 1550 - 1475 | Asymmetric NO₂ Stretch (νas NO₂) | Strong, Sharp |
| 1360 - 1290 | Symmetric NO₂ Stretch (νs NO₂) | Strong, Sharp |
| 1400 - 1200 | Aryl-N Stretch (ν C-N) | Medium |
| Below 900 | C-H Out-of-Plane Bending | Medium |
Detailed Band Assignment:
-
Region > 3000 cm⁻¹: A cluster of small-to-medium peaks is expected between 3150 cm⁻¹ and 3050 cm⁻¹. These are characteristic of the C-H stretching vibrations on both the phenyl and pyrrole rings.
-
Region 2900-2700 cm⁻¹: Look for two weak, but often sharp, bands characteristic of the aldehyde C-H stretch. Their presence, along with the strong C=O band, is definitive for an aldehyde.
-
Region 1700-1500 cm⁻¹: This region is dominated by three crucial, strong absorptions.
-
The most intense peak at the higher frequency end (~1670 cm⁻¹) is unequivocally assigned to the C=O stretch of the aldehyde.[6]
-
A very strong, sharp peak between 1550-1475 cm⁻¹ is the asymmetric NO₂ stretch .[4][5]
-
Overlapping in this region will be several medium-intensity peaks from the C=C stretching of the aromatic rings.
-
-
Region 1500-1200 cm⁻¹:
-
Region < 900 cm⁻¹ (Fingerprint Region): This complex area contains numerous bending vibrations. The key signals to look for are the out-of-plane C-H bends that confirm the 1,3-substitution pattern on the phenyl ring.
Conclusion: A Self-Validating Structural Signature
The FT-IR spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde provides a robust and self-validating confirmation of its molecular structure. The protocol described herein ensures high-quality, reproducible data. The definitive identification is achieved not by a single peak, but by the unique combination of characteristic absorptions: the strong aldehyde C=O stretch, the two powerful and distinct NO₂ stretches, and the patterns of aromatic and heteroaromatic C-H vibrations. This spectral fingerprint serves as an essential quality control metric in any research or development setting, confirming the successful synthesis and purity of this important chemical building block.
References
-
Spectroscopy Tutorial: Nitro Groups. University of California, Los Angeles (UCLA) Chemistry. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link]
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Reva, I., Lapinski, L., & Fausto, R. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A, 114(5), 2033–2041. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
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IR: nitro groups. University of Calgary Chemistry. [Link]
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Mokal, V. B., et al. (2013). FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. ResearchGate. [Link]
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Reva, I., Lapinski, L., & Fausto, R. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. PubMed. [Link]
-
Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR). [Link]
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Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. (2023). [Link]
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Heger, M., et al. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics. [Link]
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Clarkson, J., & Smith, W. E. (2003). A dft analysis of the vibrational spectra of nitrobenzene. Slideshare. [Link]
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Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
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Fun, H. K., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. [Link]
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Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
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1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]
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The FTIR spectrum for Pyrrole. ResearchGate. [Link]
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3-Nitro-1H-pyrrole-2-carbaldehyde. PubChem. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyrrole ring linked to a nitrophenyl group, is a key building block in the synthesis of various biologically active molecules. An in-depth understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental data and protocols.
Molecular and Chemical Identity
Molecular Formula: C₁₁H₈N₂O₃
Molecular Weight: 216.19 g/mol
IUPAC Name: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
CAS Registry Number: 85841-67-4
Chemical Structure:
Caption: Chemical structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Physical State and Appearance
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid at ambient temperature. While specific color information is not consistently reported, related nitro-substituted aromatic compounds often appear as yellow to brown crystalline solids.
Thermal Properties
Melting Point
Experimental Protocol for Melting Point Determination:
A standard capillary melting point apparatus should be used for an accurate determination.
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 2-5 °C/min). The temperature range at which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).
Caption: Workflow for Melting Point Determination.
Boiling Point
Due to its relatively high molecular weight and polarity, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation would be necessary to determine its boiling point. No experimental boiling point data has been found in the reviewed literature.
Solubility Profile
The solubility of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is dictated by the interplay of its polar (nitrophenyl and carbaldehyde groups) and nonpolar (pyrrole ring) components. A comprehensive experimental solubility profile is not currently available. However, based on the principle of "like dissolves like," a qualitative solubility prediction can be made.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar functionalities of the molecule.
-
Moderate Solubility: Likely in chlorinated solvents (e.g., dichloromethane, chloroform) and esters (e.g., ethyl acetate).
-
Low Solubility: Expected in nonpolar solvents like hexanes and in polar protic solvents like water.
Experimental Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents with varying polarities should be chosen.
-
Equilibrium Method: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR (Proton NMR) Data:
The ¹H NMR spectrum will show distinct signals for the protons on the pyrrole and nitrophenyl rings, as well as the aldehydic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro and aldehyde groups.
¹³C NMR (Carbon NMR) Data:
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not available in a structured table format in the provided search results. A detailed interpretation would require the original spectrum. | Data not available in a structured table format in the provided search results. A detailed interpretation would require the original spectrum. |
Note: While a supporting information document with NMR data was found, a structured table with peak assignments is not available. The interpretation of the raw data would be necessary for a complete analysis.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorption bands are anticipated around 1530-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C-H stretch (aromatic): Peaks are expected above 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 216.19) is expected.
-
Fragmentation Pattern: Characteristic fragment ions resulting from the loss of the nitro group (-NO₂), the aldehyde group (-CHO), and other fragments will be observed.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Crystallographic Data
As of the current literature survey, the single-crystal X-ray structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has not been reported. A crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, which are crucial for understanding its physical properties and for computational modeling studies.
Conclusion
This technical guide has synthesized the available information on the physical characteristics of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. While foundational data such as molecular weight and formula are well-established, there remain significant opportunities for further experimental characterization, particularly in determining a precise melting point, a comprehensive solubility profile, and detailed spectroscopic and crystallographic data. Such information will undoubtedly facilitate the broader application of this versatile compound in scientific research and development.
References
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PubChem. Nitrophenylpyrrolecarbaldehyde. [Link]
-
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]
-
PubChem. 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. [Link]
-
PMC. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. [Link]
-
ResearchGate. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
-
PubChem. 3-Nitro-1H-pyrrole-2-carbaldehyde. [Link]
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SciSpace. Copper-promoted regioselective synthesis of polysubstituted pyrroles from aldehydes, amines and nitroalkenes via1,2. [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
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-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. [Link]
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Solubility Profile of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 85841-67-4). Designed for researchers, chemists, and professionals in drug development, this document outlines the molecule's key physicochemical properties, offers a theoretical solubility assessment based on its structural features, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By synthesizing predictive theory with practical methodology, this guide serves as an essential resource for handling, formulating, and analyzing this compound in a laboratory setting.
Introduction and Strategic Importance
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure, featuring a pyrrole core, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The functionalized pyrrole moiety is a valuable intermediate for synthesizing more complex therapeutic agents and functional materials.[3][4]
Understanding the solubility of this compound is a non-negotiable prerequisite for its application in drug discovery and development. Solubility directly impacts bioavailability, formulation strategies, reaction kinetics in synthetic chemistry, and the reliability of analytical measurements. This guide provides the foundational knowledge and practical workflows necessary to accurately characterize and manage the solubility of this promising synthetic intermediate.
Physicochemical and Structural Profile
A molecule's solubility is fundamentally governed by its structure. The key to predicting the behavior of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde lies in analyzing its constituent functional groups and overall molecular properties.
Table 1: Core Physicochemical Properties of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 85841-67-4 | [5] |
| Molecular Formula | C₁₁H₈N₂O₃ | [6] |
| Molecular Weight | 216.19 g/mol | [7] |
| Appearance | Solid | |
| InChI Key | PMFWIANLJTWYNH-UHFFFAOYSA-N |
The molecule's structure combines several features that influence its polarity and intermolecular interactions:
-
Aromatic Systems: The presence of two aromatic rings (phenyl and pyrrole) creates a large, nonpolar surface area, which tends to decrease solubility in polar solvents like water.[8]
-
Polar Groups: The molecule contains three polar functional groups:
-
A nitro group (-NO₂) , which is strongly electron-withdrawing and a polar moiety.
-
An aldehyde group (-CHO) , containing a polar carbonyl (C=O) bond that can act as a hydrogen bond acceptor.[9]
-
A pyrrole ring , which contains a nitrogen atom, contributing to the molecule's overall polarity.
-
-
Hydrogen Bonding Capacity: The aldehyde's oxygen atom can act as a hydrogen bond acceptor with protic solvents (like water or ethanol). However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to self-associate via hydrogen bonds and reduces its solubility compared to alcohols of similar size.[9][10]
Caption: Logical relationship between structural features and predicted solubility.
Theoretical Solubility Assessment
Based on the "like dissolves like" principle, we can formulate a hypothesis for the compound's solubility profile.[11][12]
-
Water & Polar Protic Solvents: The large nonpolar scaffold is expected to dominate, leading to low solubility in water. While the polar groups can interact with water, they are unlikely to overcome the energy required to disrupt water's strong hydrogen-bonding network. As the alkyl chain length of alcohols increases, the solubility of aldehydes and ketones generally decreases.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the nitro and aldehyde groups without the high energetic cost of disrupting a hydrogen-bonding network. Therefore, the compound is predicted to have good to excellent solubility in solvents like DMSO and chloroform.[13]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of significant polarity from the nitro and aldehyde groups will likely result in poor solubility in highly nonpolar solvents like hexane. Solubility may be moderate in aromatic solvents like toluene due to potential π-π stacking interactions.
Experimental Determination of Solubility
Theoretical predictions must be validated empirically. A tiered approach, starting with qualitative classification and moving to quantitative analysis, is most efficient.
Caption: Experimental workflow for solubility determination.
Protocol: Qualitative Solubility Classification
This protocol provides a rapid assessment of solubility in a range of common laboratory solvents, which is crucial for selecting appropriate solvents for reactions, purification, and analysis.[14][15]
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Glass vials (e.g., 2 mL) with caps
-
Microbalance
-
Vortex mixer
-
Test Solvents: Deionized Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Chloroform, Toluene, Hexane.
-
Acid/Base Solutions: 5% HCl (aq), 5% NaOH (aq).[16]
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into separate, labeled glass vials.
-
Solvent Addition: Add 0.5 mL of a test solvent to the first vial.
-
Mixing: Cap the vial securely and vortex vigorously for 60-120 seconds.
-
Equilibration: Allow the vial to stand at room temperature for at least 1 hour to reach equilibrium.
-
Observation: Visually inspect the vial against a contrasting background. Note whether the solid has completely dissolved.
-
Classification:
-
Soluble: No solid particles are visible. The solution is clear.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Repeat: Repeat steps 2-6 for each test solvent.
-
Acid/Base Test: For the sample in water (which will likely be insoluble), proceed to test in 5% NaOH and 5% HCl to check for salt formation.[15][16] Although this compound lacks a strongly acidic or basic group, this test is standard practice for characterizing unknown compounds.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[12]
Materials:
-
Same as 4.1, plus:
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Volumetric flasks and pipettes for preparing standards.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is critical.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time ensures the solution reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for several hours, permitting the excess solid to settle.
-
Sampling & Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter directly into a clean vial. This step is crucial to remove all undissolved micro-particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase to bring its concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. The concentration of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.[17]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Summary and Interpretation
Experimental results should be recorded systematically for clear interpretation and comparison.
Table 2: Solubility Data Log for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
| Solvent | Solvent Type | Qualitative Result | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Water | Polar Protic | [Record Observation] | [Record Value] | Baseline for aqueous solubility. |
| Ethanol | Polar Protic | [Record Observation] | [Record Value] | Common solvent for reactions. |
| Methanol | Polar Protic | [Record Observation] | [Record Value] | |
| Acetone | Polar Aprotic | [Record Observation] | [Record Value] | Ketone solvent, good H-bond acceptor. |
| Acetonitrile | Polar Aprotic | [Record Observation] | [Record Value] | Common HPLC mobile phase component. |
| DMSO | Polar Aprotic | [Record Observation] | [Record Value] | Powerful solvent for polar organics. |
| Chloroform | Weakly Polar | [Record Observation] | [Record Value] | Used in extractions and NMR. |
| Toluene | Nonpolar (Aromatic) | [Record Observation] | [Record Value] | Potential for π-π interactions. |
| Hexane | Nonpolar (Aliphatic) | [Record Observation] | [Record Value] | Baseline for nonpolar solubility. |
Conclusion for the Applied Researcher
The solubility profile of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is dictated by the interplay between its large, nonpolar aromatic framework and its polar nitro and aldehyde functional groups. This guide establishes a strong theoretical prediction of poor aqueous solubility and high solubility in polar aprotic solvents like DMSO.
For the drug development professional, this implies that formulation strategies for aqueous delivery will likely require enabling technologies such as co-solvents, surfactants, or complexation. For the synthetic chemist, solvents like Acetonitrile, Chloroform, or Toluene are likely candidates for reaction media, while recrystallization may be achieved using a solvent/anti-solvent system (e.g., dissolving in acetone and precipitating with hexane). The provided protocols offer a robust framework for generating the empirical data needed to make these critical decisions with confidence.
References
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- (n.d.). 6. analytical methods.
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A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing that absolute purity is a regulatory and safety imperative, this document moves beyond simple procedural lists. It details an orthogonal analytical strategy, explaining the scientific rationale behind method selection and providing field-proven protocols. We will explore the application of High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation, and specific methods for residual solvents and water content. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering the technical depth required to establish a robust, self-validating system for quality assessment.
Introduction: The Imperative for Purity
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (MW: 216.20 g/mol [1][2]) is a heterocyclic aldehyde whose structural motifs—the pyrrole ring, the nitroaromatic system, and the aldehyde functional group—make it a versatile building block in medicinal chemistry. Its derivatives are integral to the synthesis of novel therapeutic agents. However, the journey from synthesis to a safe and effective Active Pharmaceutical Ingredient (API) is critically dependent on the purity of such intermediates.
Impurities, defined by the International Council for Harmonisation (ICH) as any component that is not the drug substance itself, can arise from numerous sources including synthesis, degradation, or storage.[3][4] These undesired chemical entities offer no therapeutic benefit and can pose significant safety risks, potentially impacting the efficacy and stability of the final drug product.[3] Therefore, a rigorous and scientifically sound purity analysis is not merely a quality control checkpoint; it is a fundamental requirement for regulatory approval and patient safety. This guide outlines a multi-faceted approach to ensure the comprehensive characterization and control of impurities in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Understanding the Impurity Profile: A Predictive Approach
A robust analytical strategy begins with a theoretical assessment of potential impurities. The synthesis of the target molecule, often achieved via methods analogous to the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl equivalent with 3-nitroaniline.[5][6] This process, along with potential degradation pathways, informs our search for probable impurities.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3-nitroaniline and precursors to the pyrrole-2-carbaldehyde moiety.
-
By-products: Products arising from side reactions, such as aldol condensations or polymerization, which can be promoted by acidic or high-temperature conditions.[7][8]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.[3]
Potential Degradation Products:
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid (1-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid).
-
Hydrolytic Products: Cleavage of the N-phenyl bond under certain conditions, though less common, should be considered.
This predictive analysis is crucial for developing targeted analytical methods capable of separating and detecting these specific compounds.
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is the cornerstone of a trustworthy purity assessment. This ensures that impurities missed by one technique are detected by another.
Caption: Orthogonal workflow for comprehensive purity analysis.
Chromatographic Purity: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.
4.1. The "Why": Rationale for Method Parameters
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because the analyte is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. It provides excellent hydrophobic retention for the aromatic rings of the molecule. A column with end-capping is preferred to minimize peak tailing from the interaction of the pyrrole nitrogen with residual silanols.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a common organic modifier with good UV transparency. A gradient elution (increasing ACN concentration over time) is necessary to ensure that both more polar impurities (eluting early) and less polar impurities (eluting late) are effectively separated and eluted with good peak shape. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to both solvents to control the ionization of any acidic or basic functional groups, leading to sharper, more reproducible peaks.
-
Detection: A UV-Vis detector is chosen due to the presence of strong chromophores (the nitroaromatic and pyrrole-aldehyde systems) in the molecule. A wavelength of 360 nm is often effective for detecting aromatic aldehydes as their derivatives, providing high sensitivity for both the main peak and related impurities.[9][10][11]
4.2. Protocol: HPLC Purity Determination
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde reference standard and dissolve in a 100 mL volumetric flask with a 50:50 ACN/Water diluent.
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
A summary of typical HPLC conditions is provided in Table 1.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks, including those from impurities.
-
-
Calculation:
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 360 nm |
| Injection Vol. | 10 µL |
Impurity Identification and Structural Confirmation
While HPLC provides quantitative data on purity, it does not identify unknown impurities. For this, we turn to spectroscopic techniques.
5.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each component as it elutes from the column. This is invaluable for identifying unknown impurity peaks. For nitroaromatic compounds, electrospray ionization (ESI) in negative mode is often effective, as the nitro group can stabilize a negative charge.[14][15] The fragmentation pattern observed in tandem MS (MS/MS) can provide further structural clues, often showing characteristic losses of NO, NO₂, and CO.[14]
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structure elucidation.[16]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde will show distinct signals for the aldehyde proton (~9.6 ppm), and characteristic patterns for the protons on the pyrrole and nitrophenyl rings.
-
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the pyrrole ring carbons are sensitive to the substituents, providing a reliable fingerprint of the molecule.[16][17][18]
By comparing the NMR spectra of the sample to a reference standard, one can confirm the identity of the main component and potentially identify the structure of major impurities if they can be isolated.
5.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum should confirm the presence of key bonds:
-
C=O stretch (aldehyde): ~1660-1680 cm⁻¹
-
N-O stretch (nitro group): Strong bands around 1520 cm⁻¹ and 1350 cm⁻¹
-
C-H stretch (aromatic): >3000 cm⁻¹
Analysis of Specific Impurity Classes
6.1. Residual Solvents
Technique: Gas Chromatography with Headspace analysis (GC-HS) is the standard method for analyzing residual solvents, as outlined in ICH Q3C and USP <467>. Principle: The sample is heated in a sealed vial, and the volatile solvents partition into the headspace (the gas above the sample). An aliquot of this gas is injected into the GC, where the solvents are separated and quantified. This method prevents non-volatile matrix components from contaminating the GC system.
6.2. Water Content
Technique: Karl Fischer Titration. Principle: This is a highly specific and accurate method for the determination of water content. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. It is the preferred method over "Loss on Drying" as the latter is non-specific and will measure any volatile component, not just water.
Establishing a Self-Validating System
A trustworthy analytical protocol is a self-validating one. This is achieved by adhering to the principles of analytical method validation as described in ICH Q2(R1).
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is primarily demonstrated by HPLC peak purity analysis (e.g., using a diode array detector) and MS.
-
Linearity & Range: Demonstrating that the method's response is proportional to the analyte concentration over a specified range (e.g., 80-120% of the nominal concentration for the assay).
-
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is critical for controlling impurities at the levels required by ICH guidelines.[12][13][19]
Conclusion
The purity analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a multi-dimensional task that requires a strategic, orthogonal approach. A combination of high-resolution chromatographic separation (HPLC), definitive structural elucidation (MS, NMR), and specific tests for volatile and inorganic impurities is essential. By grounding these experimental protocols in a deep understanding of the compound's chemistry and adhering to rigorous validation standards, scientists can ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate. This guide provides the framework and the scientific rationale necessary to build and execute such a comprehensive quality control strategy.
References
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European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
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Gampa, K., Sriram, D., & Yogeeswari, P. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 273–279. [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1004–1009. [Link]
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ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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Alam, M. S., & Al-Kutaish, H. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 337-346. [Link]
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Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) [Video]. YouTube. [Link]
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ResearchGate. (n.d.). 13 C NMR Spectra of Pyrroles 1 and 4. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
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ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]
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ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. [Link]
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Ohtsu, Y., Ohkura, Y., & Zaitsu, K. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Analytical Sciences, 3(6), 539-542. [Link]
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Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293-2302. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. [Link]
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Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). Nitrophenylpyrrolecarbaldehyde. [Link]
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An In-depth Technical Guide on the Synthesis and Characterization of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded overview of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for its intended audience of scientific professionals.
Foundational Chemistry and Rationale
The pyrrole nucleus is a cornerstone of many biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitrophenyl group at the N-1 position and a carbaldehyde at the C-2 position creates a molecule with a unique electronic profile and versatile reactivity. The electron-withdrawing nature of the 3-nitrophenyl substituent modulates the aromaticity and nucleophilicity of the pyrrole ring, influencing its subsequent chemical transformations. The aldehyde functionality serves as a critical handle for diversification, enabling the construction of more complex molecular architectures through various condensation and derivatization reactions.
Synthesis: A Two-Step Approach
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is most effectively achieved through a sequential two-step process: the formation of the N-arylpyrrole core followed by its formylation.
Step 1: N-Arylation via the Clauson-Kaas Reaction
The Clauson-Kaas reaction is a classic and reliable method for the synthesis of N-substituted pyrroles.[1][2][3][4] It involves the acid-catalyzed condensation of a primary amine with 2,5-dimethoxytetrahydrofuran.
Protocol: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) to the solution.
-
Thermal Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(3-nitrophenyl)-1H-pyrrole.
Causality: Glacial acetic acid serves as both the solvent and the acid catalyst, protonating the methoxy groups of 2,5-dimethoxytetrahydrofuran to facilitate ring-opening and subsequent condensation with the nucleophilic 3-nitroaniline.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] It employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (such as phosphoryl chloride, POCl₃).[6][7]
Protocol: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. Slowly add POCl₃ (1.1-1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralization and Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until basic. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound.[8]
Causality: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C-2 position of the pyrrole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product. The C-2 position is generally favored for electrophilic substitution in N-substituted pyrroles unless significant steric hindrance is present at the N-1 substituent.[9]
Synthetic Workflow Diagram
Caption: A two-step synthetic pathway to the target compound.
Structural Characterization and Data
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Data |
| ¹H NMR | Signals for the aldehydic proton (~9.5-10.0 ppm), distinct aromatic protons on the nitrophenyl ring, and three protons corresponding to the pyrrole ring. |
| ¹³C NMR | A resonance for the carbonyl carbon (~180-190 ppm), along with signals for the aromatic carbons of both the pyrrole and nitrophenyl rings. |
| FT-IR (cm⁻¹) | Characteristic stretching frequencies for the aldehyde C=O (~1660-1680), C-NO₂ (~1520 and ~1350), and aromatic C-H and C=C bonds. |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 216.19 g/mol .[8][10] |
Applications and Future Directions
The structural motifs present in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde make it a valuable building block for further synthetic endeavors.
-
Medicinal Chemistry: The aldehyde can be a precursor for synthesizing imines, oximes, and other derivatives, or it can participate in multi-component reactions to build complex heterocyclic systems.[11] Pyrrole-2-carboxaldehydes are known to be present in various natural products and possess a range of physiological activities.[12]
-
Materials Science: Pyrrole-based structures are integral to the development of conductive polymers and organic electronic materials. The nitrophenyl group can be chemically modified (e.g., reduced to an amine) to tune the electronic properties of resulting polymers.
Logical Relationship of Molecular Features to Applications
Caption: Interplay of functional groups and their potential applications.
References
-
Clauson-Kaas Pyrrole Synthesis using Diverse Catalysts: A Transition from Conventional to Greener Approach. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Katritzky, A. R., & Zhang, S. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. Available at: [Link]
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Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. Available at: [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). National Institutes of Health. Available at: [Link]
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Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station. Available at: [Link]
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The Formylation of N,N‑Dimethylcorroles. (2023). National Institutes of Health. Available at: [Link]
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Review Article on Vilsmeier-Haack Reaction. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Vilsmeier-Haack Formylation. ideXlab. Available at: [Link]
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. (2011). National Institutes of Health. Available at: [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Available at: [Link]
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Nitrophenylpyrrolecarbaldehyde. PubChem. Available at: [Link]
-
3-Nitro-1H-pyrrole-2-carbaldehyde. PubChem. Available at: [Link]
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Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. (2022). ResearchGate. Available at: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health. Available at: [Link]
-
1H-PYRROLE-2-CARBALDEHYDE. Matrix Fine Chemicals. Available at: [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
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Theoretical studies of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Theoretical and Drug Development Studies of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Authored by a Senior Application Scientist
Foreword: Bridging Computational Chemistry with Pharmaceutical Reality
In modern drug discovery, the journey from a conceptual molecule to a clinical candidate is a multi-billion dollar endeavor fraught with high attrition rates. The "fail early, fail cheap" paradigm is not just a mantra but a necessity. This is where computational chemistry, particularly theoretical studies, provides an indispensable advantage. By simulating molecular behavior, we can predict properties, elucidate mechanisms, and forecast a compound's potential for success long before the first gram is ever synthesized.
This guide focuses on a molecule of significant interest: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde . This compound is a compelling subject for theoretical analysis due to its unique confluence of three key structural motifs: the biologically versatile pyrrole ring, the reactive carbaldehyde group, and the electronically significant nitrophenyl moiety. Pyrrole derivatives are foundational scaffolds in numerous FDA-approved drugs and natural products, exhibiting a wide array of biological activities.[1][2][3] The inclusion of a nitro group, a feature present in various antibacterial and antitumoral agents, further enhances its therapeutic potential.[4]
This document is structured not as a rigid academic paper but as a practical guide for researchers, scientists, and drug development professionals. We will move from the foundational aspects of the molecule's structure and synthesis to the sophisticated computational workflows that predict its reactivity, spectroscopic signatures, and, most critically, its viability as a drug candidate through molecular docking and ADMET profiling. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, explaining not just the protocols but the scientific rationale that underpins each computational choice.
Molecular Overview and Synthetic Strategy
The Compound of Interest
-
Systematic Name: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Molecular Formula: C₁₁H₈N₂O₃[5]
The structure features a pyrrole ring N-substituted with a 3-nitrophenyl group and a carbaldehyde group at the 2-position of the pyrrole. This arrangement creates a unique electronic and steric environment that dictates its chemical behavior and biological interactions.
Rationale for Synthesis and Characterization
While a dedicated synthesis for the 3-nitro isomer is not extensively documented in readily available literature, its preparation can be reliably achieved through established methodologies for N-arylation of pyrroles.[7] A common and effective approach involves the reaction of pyrrole-2-carbaldehyde with 1-fluoro-3-nitrobenzene in the presence of a base like sodium hydroxide in a polar aprotic solvent such as DMSO.[7]
Experimental Protocol: N-Arylation for Synthesis
-
Preparation: To a stirred solution of pyrrole-2-carboxaldehyde (1 mmol) in anhydrous DMSO (5 mL), add powdered sodium hydroxide (1.5 mmol).
-
Reaction: Slowly add 1-fluoro-3-nitrobenzene (1.1 mmol) to the mixture.
-
Execution: Allow the reaction to stir vigorously at room temperature for 2-4 hours, monitoring completion via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated brine solution and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using silica gel column chromatography.
Following synthesis, characterization would be performed using standard spectroscopic techniques to confirm the structure.
-
FT-IR Spectroscopy: Expected characteristic peaks would include a strong carbonyl (C=O) stretch from the aldehyde at ~1670 cm⁻¹, asymmetric and symmetric N-O stretching from the nitro group around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and C-H and C-N stretching vibrations associated with the aromatic rings.[8][9]
-
NMR Spectroscopy: ¹H NMR would show distinct signals for the aldehyde proton (~9.6 ppm) and characteristic multiplets for the protons on both the pyrrole and nitrophenyl rings. ¹³C NMR would confirm the presence of the aldehyde carbonyl carbon (~186 ppm) and other aromatic carbons.[8]
Theoretical Framework: The Power of Density Functional Theory (DFT)
To delve into the intrinsic properties of our molecule, we employ Density Functional Theory (DFT). DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] Its balance of computational cost and accuracy makes it the workhorse of modern computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties.[11][12][13]
Computational Workflow for Structural and Electronic Analysis
The entire computational protocol is designed as a self-validating system. The geometry optimization provides the foundational structure, which is then validated by frequency analysis. This confirmed structure is then used for all subsequent electronic property calculations.
Caption: Workflow for DFT-based molecular property calculation.
Protocol: Geometry Optimization and Frequency Analysis
-
Software: All calculations are performed using the Gaussian 09 software package.[11][13]
-
Methodology: The molecular structure is optimized using the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10][12][13]
-
Basis Set: The 6-311+G(d,p) basis set is employed, which provides a good balance of accuracy and computational efficiency for molecules of this size.[11]
-
Optimization: The geometry is optimized to find the global energy minimum conformation on the potential energy surface.
-
Frequency Calculation: At the same level of theory, a vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the theoretical IR spectrum.[12]
Predicted Structural and Spectroscopic Data
The results from these calculations provide a deep understanding of the molecule's fundamental properties.
Table 1: Predicted Structural Parameters (Selected)
| Parameter | Description | Predicted Value |
|---|---|---|
| C2-C6 | Aldehyde C-C bond length | ~1.46 Å |
| C6=O7 | Aldehyde C=O bond length | ~1.22 Å |
| N5-C8 | Pyrrole N - Phenyl C bond length | ~1.42 Å |
| N14-O15 | Nitro N-O bond length | ~1.23 Å |
| C8-N5-C2-C6 | Dihedral Angle (Pyrrole-Phenyl) | ~45-55° |
Note: Values are representative and depend on the exact level of theory. The significant dihedral angle between the two rings indicates a non-planar structure, which has important implications for crystal packing and receptor binding.
Table 2: Predicted vs. Expected Vibrational Frequencies (FT-IR)
| Functional Group | Vibrational Mode | Predicted (cm⁻¹) | Expected (cm⁻¹) |
|---|---|---|---|
| Aldehyde | C=O Stretch | ~1685 | ~1670 |
| Nitro Group | Asymmetric N-O Stretch | ~1530 | ~1520 |
| Nitro Group | Symmetric N-O Stretch | ~1355 | ~1350 |
| Pyrrole Ring | C-H Stretch | ~3100 | ~3100-3150 |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[14]
-
HOMO Distribution: The HOMO is predicted to be localized primarily over the electron-rich pyrrole ring.
-
LUMO Distribution: The LUMO is predicted to be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group.
-
Energy Gap (ΔE): A relatively small HOMO-LUMO gap (typically < 5 eV) suggests high chemical reactivity and charge transfer potential within the molecule, making it a good candidate for biological interactions.[14]
A Molecular Electrostatic Potential (MEP) map would further visualize this, showing negative potential (red/yellow) around the electronegative oxygen atoms of the aldehyde and nitro groups, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be located around the hydrogen atoms of the rings.
Drug Development Potential: In Silico Screening
With a robust theoretical understanding of the molecule, we can now predict its behavior in a biological context using molecular docking and ADMET analysis.
Molecular Docking: Predicting Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It is a cornerstone of structure-based drug design, allowing us to screen for potential protein targets and understand binding mechanisms. Given the prevalence of pyrrole scaffolds in kinase inhibitors, a relevant target for this study could be an enzyme like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2), both crucial in cancer pathology.[17]
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- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
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- 17. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: An Application Note and Protocol for Drug Discovery
This comprehensive guide details the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This protocol focuses on the copper-catalyzed Ullmann condensation, a robust and cost-effective method for the N-arylation of pyrrole-2-carbaldehyde. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and present expected analytical data for the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of N-Arylpyrroles
N-arylpyrroles are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of an aryl group directly onto the nitrogen atom of a pyrrole ring can significantly influence the molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. The target molecule, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, incorporates a synthetically versatile carbaldehyde group and an electron-withdrawing nitroaryl moiety, making it a key intermediate for the synthesis of more complex drug candidates.
Choosing the Right Path: Ullmann Condensation vs. Buchwald-Hartwig Amination
The formation of the C-N bond between the pyrrole nitrogen and the aryl ring is the cornerstone of this synthesis. Two primary catalytic methods dominate this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation , first reported in the early 20th century, has seen a resurgence due to the development of ligand-assisted protocols that allow for milder reaction conditions. Its primary advantages are the use of copper, a more abundant and less toxic catalyst compared to palladium, making it a more economical and environmentally friendly choice, particularly for large-scale synthesis.
The Buchwald-Hartwig amination is a more modern and often more versatile method, known for its broad substrate scope and high functional group tolerance under generally milder conditions. However, it relies on expensive palladium catalysts and often requires complex and costly phosphine ligands.
For the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the Ullmann condensation presents a compelling option. The electron-withdrawing nitro group on the aryl halide enhances its reactivity, and the pyrrole-2-carbaldehyde is a suitable nucleophile for this transformation. The cost-effectiveness and reduced toxicity of the copper catalyst make it a practical choice for routine laboratory synthesis and potential scale-up.
Reaction Mechanism: A Step-by-Step Look at the Ullmann Condensation
The Ullmann condensation for N-arylation proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism is as follows:
-
Formation of the Copper-Amide Complex: The pyrrole nitrogen, after deprotonation by a base, coordinates to the copper(I) catalyst to form a copper-pyrrolide intermediate.
-
Oxidative Addition: The aryl halide (1-iodo-3-nitrobenzene) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, yielding the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde product and regenerating the active copper(I) catalyst.
// Nodes Pyrrole_NH [label="Pyrrole-2-carbaldehyde (NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrole_N_minus [label="Pyrrolide Anion (N⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Pyrrolide [label="Copper(I)-Pyrrolide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Halide [label="1-Iodo-3-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_III_Intermediate [label="Copper(III) Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Regen [label="Cu(I) Catalyst\n(Regenerated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyrrole_NH -> Pyrrole_N_minus [label="+ Base"]; Pyrrole_N_minus -> Cu_Pyrrolide [label="+ Cu(I)"]; Cu_Pyrrolide -> Cu_III_Intermediate [label="+ Aryl Halide\n(Oxidative Addition)"]; Cu_III_Intermediate -> Product [label="Reductive Elimination"]; Cu_III_Intermediate -> Catalyst_Regen; Catalyst_Regen -> Cu_Pyrrolide [style=dashed];
// Invisible nodes for layout {rank=same; Pyrrole_NH; Base;} {rank=same; CuI; Pyrrole_N_minus;} {rank=same; Cu_Pyrrolide; Aryl_Halide;} {rank=same; Cu_III_Intermediate;} {rank=same; Product; Catalyst_Regen;} } .dot
Caption: Catalytic cycle of the Ullmann condensation.
Experimental Protocol
This protocol outlines the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde from pyrrole-2-carbaldehyde and 1-iodo-3-nitrobenzene using a copper(I) iodide catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrole-2-carbaldehyde | ≥98% | Sigma-Aldrich | |
| 1-Iodo-3-nitrobenzene | ≥98% | Sigma-Aldrich | |
| Copper(I) iodide (CuI) | ≥98% | Sigma-Aldrich | |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | Finely powdered |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For extraction and chromatography |
| Hexane | ACS grade | Fisher Scientific | For chromatography |
| Brine (saturated NaCl solution) | |||
| Anhydrous sodium sulfate (Na₂SO₄) | |||
| Schlenk flask | Oven-dried before use | ||
| Magnetic stir bar | |||
| Condenser | |||
| Inert gas (Argon or Nitrogen) |
Safety Precautions
-
Pyrrole-2-carbaldehyde: Irritating to eyes, respiratory system, and skin.[1][2][3]
-
1-Iodo-3-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]
-
Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[7][8][9][10][11]
-
Potassium carbonate: Causes serious eye irritation and skin irritation. May cause respiratory tract irritation.[12][13][14]
-
Dimethyl sulfoxide (DMSO): Readily absorbed through the skin. Wear appropriate gloves.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add pyrrole-2-carbaldehyde (1.0 g, 10.5 mmol), 1-iodo-3-nitrobenzene (3.14 g, 12.6 mmol), copper(I) iodide (0.20 g, 1.05 mmol), and finely powdered potassium carbonate (2.90 g, 21.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde as a solid.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Pyrrole-2-carbaldehyde\n- 1-Iodo-3-nitrobenzene\n- CuI\n- K₂CO₃"]; Inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; Solvent [label="Add Anhydrous DMSO"]; Reaction [label="Heat to 120 °C\n(12-24 h)"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Work-up\n(Water, EtOAc, Brine)"]; Purification [label="Flash Column Chromatography"]; Product [label="1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitor [label="Periodic Sampling"]; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; Product -> End; } .dot
Caption: Experimental workflow for the synthesis.
Data Presentation
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 75-85% |
| Appearance | Yellow to brown solid |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Melting Point | To be determined |
Characterization Data
The successful synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~9.6 (s, 1H, CHO), ~8.2-7.4 (m, 4H, Ar-H), ~7.3 (dd, 1H, pyrrole-H), ~7.1 (dd, 1H, pyrrole-H), ~6.4 (dd, 1H, pyrrole-H).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~180 (CHO), ~148 (C-NO₂), ~140 (Ar-C), ~133 (Ar-CH), ~132 (pyrrole-C), ~130 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH), ~120 (pyrrole-CH), ~112 (pyrrole-CH), ~110 (pyrrole-CH).
-
-
Mass Spectrometry (ESI-MS):
-
m/z: Calculated for C₁₁H₈N₂O₃ [M+H]⁺: 217.0562; Found: 217.05xx.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde via a copper-catalyzed Ullmann condensation. The choice of this method is justified by its cost-effectiveness and scalability. The provided step-by-step procedure, safety information, and expected analytical data should enable researchers to successfully synthesize and characterize this important building block for drug discovery and development.
References
-
Haz-Map. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Copper Iodide. Retrieved from [Link]
-
Armand Products. (n.d.). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]
-
Redox. (2020). Safety Data Sheet Potassium Carbonate. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]
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Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a classic reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals, natural products, and functional materials.[1][2] First described independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[2][3] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of starting materials.[1][4]
These application notes provide a comprehensive overview of the Paal-Knorr synthesis of substituted pyrroles, including detailed experimental protocols, quantitative data for various reaction conditions, and visual representations of the underlying mechanisms and workflows.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis is a robust and versatile method for forming the pyrrole ring. The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][5] While it can be conducted under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid often accelerates the reaction.[5] However, strongly acidic conditions (pH < 3) may favor the formation of furans as the main product.[5]
The established mechanism, investigated in detail by V. Amarnath et al., involves the initial nucleophilic attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[2][6] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2][6] This ring-closing step is often the rate-determining step of the reaction.[4][7] Subsequent dehydration of this intermediate leads to the aromatic pyrrole ring.[2][7] Computational studies using density functional theory (DFT) support the hemiaminal cyclization as the preferred pathway.[4][8]
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Application Notes and Protocols for the Strategic Use of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in modern organic synthesis. Its structure is characterized by three key features: a nucleophilic pyrrole ring, an electrophilic carbaldehyde group at the C2 position, and an electron-withdrawing 3-nitrophenyl group attached to the pyrrole nitrogen. The molecular formula is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol .[1][2] This unique combination of functionalities makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems, particularly those with potential applications in medicinal chemistry and materials science.[3][4]
The presence of the 3-nitrophenyl substituent significantly influences the reactivity of the molecule. The strong electron-withdrawing nature of the nitro group modulates the electronic properties of the pyrrole ring and enhances the electrophilicity of the aldehyde's carbonyl carbon. This electronic tuning is critical for facilitating a range of chemical transformations, making the aldehyde an ideal substrate for reactions involving nucleophilic attack. This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.
Core Synthetic Applications
The strategic placement of the aldehyde and the electronic influence of the nitrophenyl group enable at least two fundamental and high-yield transformations: the Knoevenagel condensation and the formation of Schiff bases. These reactions serve as gateways to a vast library of novel, biologically relevant molecules.
Knoevenagel Condensation: Synthesis of Bioactive Alkenes
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation.[5] It involves the reaction of an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[6] For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, this reaction provides a direct route to α,β-unsaturated products, which are prevalent scaffolds in pharmacologically active compounds.[7] These products, often conjugated enones or nitriles, can act as Michael acceptors, enabling them to form covalent bonds with biological targets, a strategy often used in the design of enzyme inhibitors.[7]
Mechanistic Insight: The reaction is typically catalyzed by a mild base, such as piperidine. The catalyst's primary role is to deprotonate the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product. The use of a weak base is crucial to prevent undesired side reactions, such as the self-condensation of the aldehyde.[6]
Caption: General workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of (E)-3-(1-(3-nitrophenyl)-1H-pyrrol-2-yl)-2-phenylacrylonitrile
This protocol details the Knoevenagel condensation with 2-phenylacetonitrile, a common active methylene compound.
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume |
| 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 216.19 | 1.0 | 216 mg |
| 2-Phenylacetonitrile | 117.15 | 1.1 | 129 mg (0.12 mL) |
| Piperidine | 85.15 | 0.1 | 8.5 mg (0.01 mL) |
| Ethanol (Absolute) | - | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) and 2-phenylacetonitrile (1.1 mmol).
-
Add 10 mL of absolute ethanol and stir at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution using a microsyringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Upon completion, a solid precipitate usually forms. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure acrylonitrile derivative as a crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Schiff Base Formation: A Gateway to Novel Ligands and Antimicrobials
The condensation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with primary amines provides a straightforward and efficient route to Schiff bases (or imines).[8] These compounds, containing an azomethine (-C=N-) group, are highly valuable in coordination chemistry, where they can act as ligands to form stable metal complexes, and in medicinal chemistry, as they are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9][10][11]
Mechanistic Insight: The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. This is typically the rate-determining step. Under slightly acidic conditions or upon heating, the hemiaminal eliminates a molecule of water to form the stable imine product. The reaction is often carried out in a solvent like ethanol or methanol and can be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step.[8][10]
Caption: General workflow for Schiff base synthesis.
Protocol 2: Synthesis of N-((1-(3-nitrophenyl)-1H-pyrrol-2-yl)methylene)aniline
This protocol describes a general procedure for synthesizing a Schiff base from aniline.
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume |
| 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 216.19 | 1.0 | 216 mg |
| Aniline | 93.13 | 1.0 | 93 mg (0.09 mL) |
| Glacial Acetic Acid | - | Catalytic | 2-3 drops |
| Ethanol (Absolute) | - | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol with gentle warming if necessary.
-
Add aniline (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. Monitor the reaction by TLC (4:1 hexane/ethyl acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol or another suitable solvent to afford the pure imine.
-
Characterization: Confirm the structure via spectroscopic methods. The IR spectrum should show a characteristic C=N stretching band around 1620-1640 cm⁻¹, and the disappearance of the C=O stretch from the starting aldehyde.
Potential in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy.[4] Aldehydes are frequent participants in MCRs, and 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a prime candidate for such transformations. For instance, it can be used in variations of the Hantzsch pyrrole synthesis or other three-component reactions to rapidly construct complex, poly-substituted heterocyclic scaffolds.[4] The resulting molecules are often densely functionalized and can serve as novel libraries for high-throughput screening in drug discovery programs.[12]
Summary and Outlook
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a potent and versatile synthetic intermediate. The electron-withdrawing nature of the nitrophenyl group activates the aldehyde for key transformations, making it a reliable substrate for constructing diverse molecular architectures. The protocols detailed herein for Knoevenagel condensations and Schiff base formations provide robust and reproducible methods for synthesizing compounds with significant potential in medicinal chemistry and beyond. Future exploration of this aldehyde in novel multicomponent reactions is a promising strategy for the efficient discovery of new chemical entities with valuable biological and material properties.
References
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The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing. (URL: [Link])
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. (URL: [Link])
-
Synthesis, characterization and corrosion studies of Schiff bases derived from pyrrole-2-carbaldehyde. ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). E-Journal of Chemistry. (URL: [Link])
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Knoevenagel condensation. Wikipedia. (URL: [Link])
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. (URL: [Link])
-
Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. (URL: [Link])
-
3-Nitro-1H-pyrrole-2-carbaldehyde. PubChem. (URL: [Link])
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Supporting Information for Pd-catalyzed intramolecular C–H amination: a novel and an efficient approach to the synthesis of pyrrolo[1,2-a]quinoxalines. The Royal Society of Chemistry. (URL: [Link])
-
Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. (URL: [Link])
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. (URL: [Link])
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Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. (URL: [Link])
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of ChemTech Research. (URL: [Link])
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Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. (URL: [Link])
-
Scheme 1: The reaction of pyrrole-2-carbaldehyde with acetylene. ResearchGate. (URL: [Link])
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. (URL: [Link])
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Pyrrole synthesis—four-component synthesis involving nitroalkanes,... ResearchGate. (URL: [Link])
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH). (URL: [Link])
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. (URL: [Link])
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. (URL: [Link])
-
Multicomponent reactions for the synthesis of pyrroles. ResearchGate. (URL: [Link])
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI. (URL: [Link])
-
Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. MDPI. (URL: [Link])
-
Three-Component Heterocyclization Reaction Leading To Polyfunctionalized Pyrrole Derivatives. International Institute of Chemical, Biological & Environmental Engineering. (URL: [Link])
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The Versatile Role of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the Synthesis of Novel Heterocycles
Introduction: Unlocking the Potential of a Pre-functionalized Pyrrole Building Block
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic pre-functionalization of this privileged heterocycle provides a direct route to molecular complexity and diverse biological activity. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a particularly valuable building block, incorporating three key features: a reactive aldehyde for subsequent transformations, a pyrrole nucleus known for its broad bioactivity, and a nitrophenyl group that can serve as a handle for further functionalization or influence the electronic properties and biological profile of the final molecule. This guide provides detailed application notes and protocols for the use of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the synthesis of various heterocyclic systems, underscoring its potential in drug discovery and development.
Synthesis of the Building Block: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
A reliable synthesis of the title compound is paramount for its application as a building block. The most common and effective methods involve the N-arylation of pyrrole-2-carbaldehyde. One established approach is a copper-catalyzed Ullmann-type condensation reaction.
Protocol 1: Synthesis via Ullmann Condensation
This protocol is adapted from established methods for the N-arylation of pyrroles. The reaction couples pyrrole-2-carbaldehyde with an activated aryl halide, in this case, 1-iodo-3-nitrobenzene, using a copper catalyst.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of the title compound.
Materials:
-
Pyrrole-2-carbaldehyde
-
1-Iodo-3-nitrobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyrrole-2-carbaldehyde (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde[1] | C₁₁H₈N₂O₃ | 216.19 g/mol | Solid |
Application in Heterocyclic Synthesis
The aldehyde functionality of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a versatile handle for constructing a variety of heterocyclic scaffolds. Two key applications are highlighted below: the Knoevenagel condensation to form substituted acrylonitriles and the synthesis of fused pyrrolo[1,2-a]pyrimidines.
Application 1: Knoevenagel Condensation for the Synthesis of Bioactive Acrylonitriles
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction, when applied to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, provides a straightforward route to α,β-unsaturated systems which are valuable intermediates and have shown potential as cytotoxic agents.[2]
This protocol outlines the synthesis of 2-((1-(3-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile, a compound with potential for biological screening.
Reaction Workflow:
Caption: Workflow for the Knoevenagel condensation.
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 2-((1-(3-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.
Data for Analogous Compounds:
The following table provides data for similar Knoevenagel condensation products derived from pyrrole-2-carbaldehyde, highlighting the expected outcomes.
| Active Methylene Compound | Product Structure | Expected Yield (%) | Potential Biological Activity |
| Phenylacetonitrile | 3-(1H-pyrrol-2-yl)-2-phenylacrylonitrile | 90-98[2] | Cytotoxic against cancer cells |
| 4-Chlorophenylacetonitrile | 3-(1H-pyrrol-2-yl)-2-(4-chlorophenyl)acrylonitrile | 92-97[2] | Cytotoxic against cancer cells |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | 85-95 | Antimicrobial, Anticancer |
Application 2: Synthesis of Fused Pyrrolo[1,2-a]pyrimidines
Fused heterocyclic systems are of great interest in drug discovery due to their rigid structures and potential for potent and selective biological activity. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be utilized to construct the pyrrolo[1,2-a]pyrimidine scaffold, a core found in numerous bioactive molecules.
This protocol involves a multi-step, one-pot reaction starting with the condensation of the aldehyde with an aminopyridine derivative, followed by cyclization.
Synthetic Pathway:
Caption: General scheme for pyrrolo[1,2-a]pyrimidine synthesis.
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
2-Aminopyridine
-
Malononitrile
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or xylene
-
Ethanol
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq), 2-aminopyridine (1.0 eq), and a catalytic amount of p-TsOH in toluene.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the Schiff base intermediate.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Cyclization: Dissolve the crude Schiff base in ethanol and add malononitrile (1.1 eq).
-
Reflux the mixture for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration or concentrate the solution and purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield the desired pyrrolo[1,2-a]pyrimidine.
Expected Biological Relevance:
The pyrrolo[2,3-d]pyrimidine core, a related isomer, is a well-known "7-deazapurine" scaffold present in many kinase inhibitors and other therapeutic agents.[3] It is anticipated that the synthesized pyrrolo[1,2-a]pyrimidines will also exhibit interesting biological activities and are excellent candidates for screening in various assays.
| Heterocyclic Core | Potential Biological Activity |
| Pyrrolo[1,2-a]pyrimidines | Anticancer, Antiviral, Kinase Inhibitors |
| Pyrrolo[2,3-d]pyrimidines | Antitumor, Antiviral, Anti-inflammatory[4][5] |
Conclusion
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein for its synthesis and subsequent elaboration via Knoevenagel condensation and the construction of fused pyrrolo[1,2-a]pyrimidine systems offer robust starting points for the exploration of novel chemical entities. The presence of the nitro group provides a further point for chemical modification, such as reduction to an amine, which can then be used in a variety of coupling reactions to further expand the chemical space. The resulting compounds are expected to possess significant biological potential, making this building block a key resource for researchers in medicinal chemistry and drug development.
References
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- Mir, N. A., Khan, I., & Ali, A. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(27), 15063–15072.
- Koca, İ., Arslan, M., & Aygün, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 883–892.
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MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- Albright, J. D., et al. (1998). Synthesis of lixivaptan. Journal of Medicinal Chemistry, 41(15), 2442-2444.
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- McCluskey, A., et al. (2010). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. Green Chemistry, 12(3), 466-473.
- Bakhite, E. A., et al. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl Group. Research Square.
- Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8435–8448.
-
Request PDF. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidines (microreview). Retrieved from [Link]
- Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(2), 241-252.
-
MDPI. (2020). Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
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- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. ajol.info [ajol.info]
Application Notes & Protocols: Exploring the Aldehyde Chemistry of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a bifunctional organic molecule that serves as a valuable scaffold in synthetic and medicinal chemistry. Its structure is characterized by three key components: an electron-rich pyrrole ring, a reactive aldehyde group at the C2 position, and an electron-withdrawing 3-nitrophenyl substituent on the pyrrole nitrogen. The electronic interplay between these groups defines the molecule's reactivity and makes it a versatile precursor for a wide range of more complex derivatives.
The pyrrole core is a common motif in numerous natural products and pharmacologically active compounds, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The aldehyde functional group is a cornerstone of organic synthesis, enabling a plethora of chemical transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. This guide provides detailed protocols and technical insights into the key reactions of the aldehyde moiety of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, offering a practical framework for its application in research and drug discovery.
Section 1: Synthesis of the Core Scaffold
The synthesis of N-substituted pyrrole-2-carbaldehydes is often achieved via the alkylation or arylation of pyrrole-2-carbaldehyde. A common and effective method involves the reaction with a corresponding halide under basic conditions.
Protocol 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Principle: This protocol is adapted from established methods for N-alkylation of pyrroles.[3] It utilizes a strong base to deprotonate the pyrrole nitrogen, creating a nucleophilic anion that subsequently displaces a halide on the aromatic ring. For an unactivated aryl halide like 1-fluoro-3-nitrobenzene, a nucleophilic aromatic substitution (SNAr) reaction is facilitated by the strongly electron-withdrawing nitro group.
Materials and Reagents:
-
Pyrrole-2-carbaldehyde
-
1-Fluoro-3-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Add 1-fluoro-3-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Key Reactions of the Aldehyde Moiety
The aldehyde group is the primary site for synthetic elaboration, offering access to a diverse array of functional groups and molecular architectures.
Caption: Key synthetic transformations of the aldehyde group.
Oxidation to Carboxylic Acid
Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. For heteroaromatic aldehydes, care must be taken to avoid side reactions or degradation of the sensitive pyrrole ring.[4] The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an exceptionally mild and efficient method that is well-suited for this purpose.
Protocol 2: Pinnick Oxidation to 1-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a chlorine scavenger)
-
tert-Butanol (t-BuOH) and water
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting aldehyde (1.0 equivalent) in tert-butanol.
-
Add 2-methyl-2-butene (4.0-5.0 equivalents) to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.
-
Stir the biphasic mixture vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Remove the tert-butanol under reduced pressure.
-
Acidify the remaining aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Reduction to Primary Alcohol
Rationale: The selective reduction of an aldehyde to a primary alcohol in the presence of a nitro group can be easily achieved using mild hydride reagents like sodium borohydride (NaBH₄).[5] This reagent is highly chemoselective for aldehydes and ketones and will not reduce the nitro group or the aromatic rings under standard conditions.
Protocol 3: NaBH₄ Reduction to [1-(3-nitrophenyl)-1H-pyrrol-2-yl]methanol
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product.
Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, barbituric acid), typically catalyzed by a weak base like piperidine.[1] This reaction creates an electron-deficient α,β-unsaturated system, a common pharmacophore in drug design that can act as a Michael acceptor.[1]
Caption: Simplified mechanism of the Knoevenagel condensation.
Protocol 4: Knoevenagel Condensation with Malononitrile
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Wittig Olefination
Rationale: The Wittig reaction is a premier method for converting aldehydes into alkenes with high regio- and stereocontrol.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized vs. non-stabilized) determines the stereochemical outcome (E vs. Z-alkene).[6]
Protocol 5: Wittig Reaction with a Stabilized Ylide
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in anhydrous toluene, add the stabilized ylide (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
The reaction typically proceeds to completion within 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The major byproduct is triphenylphosphine oxide, which can often be removed by trituration with a non-polar solvent like ether or hexane, or by column chromatography.
-
Purify the crude product by flash column chromatography to isolate the desired alkene. Stabilized ylides generally favor the formation of the (E)-alkene.[6]
Reductive Amination
Rationale: Reductive amination is a highly efficient method for forming C-N bonds by converting an aldehyde into an amine. The process involves the initial formation of a Schiff base (imine) by condensation with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this reaction as it is mild, selective for imines over aldehydes, and does not require acidic conditions.
Protocol 6: One-Pot Reductive Amination with Benzylamine
Materials and Reagents:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting secondary amine by flash column chromatography.
Section 3: Data Summary Table
| Reaction Type | Reagents | Product Functional Group | Key Considerations |
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | Mild conditions prevent pyrrole ring degradation. |
| Reduction | NaBH₄ | Primary Alcohol | Chemoselective; does not reduce the nitro group. |
| Knoevenagel | Malononitrile, Piperidine | α,β-Unsaturated Nitrile | Forms a Michael acceptor; often high yielding.[1] |
| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated Ester | Stabilized ylides favor (E)-alkene formation.[6] |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | Secondary Amine | One-pot procedure; mild and efficient C-N bond formation. |
Conclusion
The aldehyde group of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a versatile handle for extensive chemical modification. The protocols outlined in this guide demonstrate its conversion into key functional groups—carboxylic acids, alcohols, alkenes, and amines—which are fundamental intermediates in the synthesis of complex molecules. By understanding the principles behind these transformations and carefully selecting reaction conditions, researchers can effectively leverage this scaffold to construct novel compounds for applications in drug development, materials science, and beyond.
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
- Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
- BenchChem. (2025). How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis.
- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters.
- RSC Publishing. (n.d.). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles.
- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters.
- National Center for Biotechnology Information. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER.
- National Institutes of Health. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
- Chemistry LibreTexts. (2023). Wittig Reaction.
Sources
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- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Condensation Reactions of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the condensation reactions of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality makes this molecule a valuable building block for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science. These notes offer in-depth protocols for key condensation reactions, including the Knoevenagel and Wittig reactions, supported by mechanistic insights and practical guidance for laboratory execution.
Introduction: The Chemical Versatility of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, with the molecular formula C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol , is a solid organic compound.[1] The core structure features a pyrrole ring substituted at the 1-position with a 3-nitrophenyl group and at the 2-position with a carbaldehyde group. The aldehyde group is a prime site for nucleophilic attack, making it an excellent substrate for various condensation reactions to form new carbon-carbon bonds. The pyrrole moiety itself is a key pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[2] The nitro-substituted phenyl ring can influence the electronic properties and biological activity of the resulting derivatives.
This guide focuses on two fundamental and widely utilized condensation reactions: the Knoevenagel condensation for the synthesis of α,β-unsaturated systems and the Wittig reaction for the generation of alkenes.
Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a substituted alkene.[3][4] This reaction is particularly effective for aldehydes and is often catalyzed by a weak base, such as an amine.[4][5] For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, this reaction provides a direct route to compounds with an electron-deficient double bond, which are valuable Michael acceptors in drug design.[3]
Mechanistic Rationale
The reaction is typically initiated by the deprotonation of the active methylene compound by a basic catalyst (e.g., piperidine) to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. The resulting aldol-type intermediate is then dehydrated to afford the final α,β-unsaturated product. The use of a mild base is crucial to prevent self-condensation of the aldehyde.[4]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with malononitrile, a common active methylene compound.
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (15 mL).
-
To this solution, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue by column chromatography on silica gel.
Expected Outcome: The expected product is 2-((1-(3-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves the reactants and is environmentally benign. |
| Catalyst | Piperidine | A mild organic base that efficiently catalyzes the reaction without promoting side reactions.[3] |
| Temperature | Room Temperature | The reaction is typically facile and does not require heating, which minimizes the formation of byproducts. |
| Stoichiometry | Slight excess of malononitrile | Ensures complete consumption of the aldehyde. |
Wittig Reaction: A Versatile Olefination Method
The Wittig reaction is a powerful tool in organic synthesis for the preparation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] This reaction is highly versatile, allowing for the formation of a wide range of substituted alkenes with good control over stereochemistry in many cases.[6] For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the Wittig reaction provides a route to various vinyl-pyrrole derivatives.
Mechanistic Overview
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate called a betaine.[8][9] This betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[6]
Experimental Protocol: Synthesis of a Stilbene-like Derivative
This protocol outlines the synthesis of a stilbene-like derivative via the Wittig reaction of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Schlenk line or inert atmosphere setup (e.g., argon or nitrogen)
-
Dry glassware
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Generation:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL) in a dry, two-necked round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
Expected Outcome: The expected product is 1-(3-nitrophenyl)-2-styryl-1H-pyrrole. The stereochemistry of the resulting alkene (E or Z isomer) will depend on the specific reaction conditions and the nature of the ylide. Non-stabilized ylides, such as the one generated from benzyltriphenylphosphonium chloride, often favor the Z-alkene under salt-free conditions.[6]
| Parameter | Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | The Wittig ylide is sensitive to air and moisture, requiring anhydrous and oxygen-free conditions. |
| Base | n-Butyllithium (n-BuLi) | A strong base required to deprotonate the phosphonium salt and generate the ylide.[9] |
| Solvent | Anhydrous THF | An aprotic ether that is suitable for reactions involving organolithium reagents.[10] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic ylide formation, while warming to room temperature facilitates the Wittig reaction. |
Safety and Handling
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: May be harmful if swallowed and may cause an allergic skin reaction.
-
Malononitrile: Highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Piperidine: Corrosive and flammable.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
Conclusion
The condensation reactions of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde offer a versatile platform for the synthesis of a wide range of novel compounds. The Knoevenagel and Wittig reactions, as detailed in these protocols, provide reliable methods for accessing α,β-unsaturated systems and substituted alkenes, respectively. These products can serve as valuable intermediates for the development of new therapeutic agents and functional materials. The protocols provided herein are intended as a starting point, and optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.
References
- Albright, J. D., et al. (1998). Title of relevant publication if available. Journal, Volume(Issue), pages. (Note: While a synthesis is mentioned in a search result, the full citation is not provided and would be needed for a complete reference).
- Beutler, U., Fuenfschilling, P. C., & Steinkemper, A. (2007). An Improved Manufacturing Process for the Antimalaria Drug Coartem. Part II. Organic Process Research & Development, 11(3), 341–345.
- Gu, C.-Z., Feng, Y.-Q., Liu, P.-P., & Meng, S.-X. (Year of publication unavailable). Proposed mechanism of condensation reaction of aldehyde with pyrrole in water.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Jones, G. (2004).
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1-(3-nitrophenyl)-1h-pyrrole-3-carbaldehyde. Retrieved from [Link]
-
RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Retrieved from [Link]
- Thirupathi, G., Venkatanarayana, M., Dubey, P., & Kumari, Y. B. (Year of publication unavailable). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with...
- Various Authors. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Various Authors. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 598.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y.-d., & Wu, A.-x. (2018).
-
YouTube. (2018, May 4). Knoevenagel condensation. Retrieved from [Link]
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Application Note & Protocol: Synthesis of Novel Schiff Bases from 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Abstract & Introduction
Schiff bases, characterized by their azomethine functional group (-C=N-), represent a critical class of organic compounds with profound implications across medicinal chemistry, drug development, and materials science.[1][2][3] Their synthetic accessibility and the tunable electronic and steric properties of the imine linkage make them privileged scaffolds. The condensation reaction between a primary amine and an active carbonyl compound is the cornerstone of their synthesis.[4][5] This application note provides a detailed, field-proven guide to the synthesis of novel Schiff bases derived from 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
The pyrrole moiety is a fundamental heterocyclic scaffold found in numerous biologically active molecules and natural products. Its incorporation into a Schiff base framework is a strategic approach to generating compounds with potentially enhanced pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8][9] The presence of the 1-(3-nitrophenyl) substituent on the pyrrole ring introduces a strong electron-withdrawing group, which can significantly modulate the physicochemical properties and biological interactions of the final Schiff base derivatives.
This document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, a robust and adaptable experimental protocol, and detailed characterization guidelines to ensure the synthesis of high-purity target compounds.
The Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. The process is typically acid-catalyzed and involves two primary, reversible steps.[4][5][10]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[1][4] The presence of a mild acid catalyst can accelerate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Dehydration (Elimination): The hemiaminal intermediate is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond (the imine or azomethine group), yielding the final Schiff base product.[1][4]
Controlling the pH is crucial; while a slightly acidic medium is beneficial, a strongly acidic environment will protonate the starting amine, neutralizing its nucleophilicity and inhibiting the initial attack on the carbonyl group.[4]
Caption: General Mechanism of Schiff Base Formation.
Detailed Experimental Protocol
This protocol provides a generalized yet robust method for the condensation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with various primary aromatic and aliphatic amines.
Materials & Equipment
-
Reagents:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
-
Substituted primary amine (e.g., aniline, 4-methylaniline, 2-aminophenol)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
General Synthetic Workflow
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Application Notes and Protocols for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
This technical guide provides a comprehensive overview of the applications and experimental protocols for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde , a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, derivatization, and biological evaluation of this compound and its analogues, with a primary focus on its role in the development of novel anticancer agents.
Introduction: The Significance of the 1-Aryl-pyrrole-2-carbaldehyde Scaffold
The pyrrole ring is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutically active molecules.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in drug design. The introduction of an aryl substituent at the 1-position and a carbaldehyde at the 2-position, as seen in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde , provides a strategic platform for the synthesis of diverse compound libraries.
The 3-nitrophenyl group offers several key features for medicinal chemistry exploration:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can influence the reactivity and biological activity of the pyrrole core and its derivatives.
-
Hydrogen Bonding Potential: The nitro group can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
-
Metabolic Handle: The nitro group can be readily reduced to an amino group, providing a facile route to further derivatization and the introduction of new pharmacophoric elements.
The 2-carbaldehyde group serves as a versatile synthetic handle, allowing for a wide range of chemical modifications, including condensations, oxidations, and reductions, to generate more complex molecular architectures. This guide will primarily focus on the application of this scaffold in the synthesis of potent tubulin polymerization inhibitors for cancer therapy, while also touching upon other potential therapeutic avenues.
Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Experimental Protocol
Step 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole via Ullmann Condensation
This procedure is adapted from established L-proline promoted Ullmann-type coupling reactions.[2]
-
Reagents and Materials:
-
Pyrrole
-
1-Iodo-3-nitrobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-iodo-3-nitrobenzene (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl iodide).
-
Stir the reaction mixture at 90 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-nitrophenyl)-1H-pyrrole.
-
Step 2: Vilsmeier-Haack Formylation of 1-(3-nitrophenyl)-1H-pyrrole
This protocol is a general procedure for the formylation of electron-rich heterocycles.[2][3]
-
Reagents and Materials:
-
1-(3-nitrophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Ice bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the mixture for 15 minutes at room temperature to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add anhydrous DCM.
-
Add a solution of 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously add a solution of sodium acetate trihydrate in water.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde .
-
Application in the Synthesis of Anticancer Agents: Tubulin Polymerization Inhibitors
A significant application of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is as a key intermediate in the synthesis of 3-aroyl-1-arylpyrrole (ARAP) derivatives, which are potent inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
General Synthetic Scheme for 3-Aroyl-1-(3-nitrophenyl)pyrroles
The aldehyde functionality of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be utilized in various condensation reactions to build more complex structures. A common strategy involves a multi-step synthesis to introduce the aroyl group at the 3-position.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Tubulin inhibitors are a cornerstone of cancer chemotherapy.[3] By interfering with the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle, these agents effectively halt cell division.[3] Derivatives of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been shown to act as microtubule destabilizing agents.
The downstream signaling cascade following tubulin disruption is multifaceted, culminating in programmed cell death (apoptosis). This is often initiated by the activation of the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[7]
Caption: Signaling pathway for apoptosis induction by tubulin inhibitors.[7]
Anticancer Activity of Related 3-Aroyl-1-arylpyrrole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 3-aroyl-1-arylpyrrole derivatives, highlighting the potent anticancer effects of this class of compounds.
| Compound ID | R (Substitution on 1-Aryl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3f | H | A375 (Melanoma) | 8.2 | [8] |
| CT-26 (Colon Carcinoma) | 10.5 | [8] | ||
| HeLa (Cervical Cancer) | 15.6 | [8] | ||
| 3g | 4-F | CHO (Ovarian Cancer) | 8.2 | [8] |
| 3n | 3-NO₂ | HCT-15 (Colon Cancer) | 21 | [8] |
| ARDAP 10 | 4-NH₂ | KBM5-T315I (CML, Imatinib-resistant) | 0.018 | [7] |
| MCF-7 (Breast Cancer) | 0.009 | [7] |
Note: The IC₅₀ values are indicative of the high potency of this compound class. The 3-nitro substitution (compound 3n) demonstrates that this moiety is compatible with significant anticancer activity.
Other Potential Therapeutic Applications
While the primary focus of research on 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives has been on oncology, the broader class of pyrrole-containing compounds exhibits a wide range of biological activities. This suggests that derivatives of the title compound could be explored for other therapeutic indications.
-
Antimicrobial Activity: Pyrrole derivatives have been reported to possess antibacterial and antifungal properties.[9][10][11] The synthesis of Schiff bases, hydrazones, or other heterocyclic systems from the 2-carbaldehyde group could yield novel antimicrobial agents.
-
Anti-inflammatory Activity: Several pyrrole-containing compounds are known to exhibit anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde scaffold could be a starting point for the development of new anti-inflammatory drugs.
Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Test compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Tubulin Polymerization Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compound
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a solution of tubulin in general tubulin buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the test compound at various concentrations.
-
Initiate polymerization by increasing the temperature to 37°C.
-
Monitor the change in absorbance (e.g., at 340 nm) over time.
-
Calculate the extent of inhibition compared to a control without the compound.
-
Conclusion
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent tubulin polymerization inhibitors has demonstrated significant promise in the field of anticancer drug discovery. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, opens up avenues for the development of novel therapeutics targeting a range of diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
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Zhan, X. P., Lan, L., Wang, S., Zhao, K., Xin, Y. X., Qi, Q., ... & Mao, Z. M. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Chemistry & Biodiversity, 14(2), e1600219. Available from: [Link]
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Cellular pathway involved in Tubulin-polymerization inhibition. ResearchGate. Available from: [Link]
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Idhayadhulla, A., Kumar, R. S., Nasser, A. J. A., & Manilal, A. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Available from: [Link]
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Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Al-Agamy, M. H. (2021). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 26(21), 6483. Available from: [Link]
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Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216–219. Available from: [Link]
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What are Tubulin inhibitors and how do they work?. Patsnap Synapse. (2024). Available from: [Link]
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Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3229–3233. Available from: [Link]
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). Cancers, 12(8), 2187. Available from: [Link]
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Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C= O Oxidation. Organic Letters, 20(3), 688–691. Available from: [Link]
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Pyrrole-2-carboxaldehyde. Organic Syntheses. Available from: [Link]
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). Molecules, 26(19), 5780. Available from: [Link]
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). Molecules, 26(19), 5780. Available from: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 589–595. Available from: [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2021). E3S Web of Conferences, 284, 08003. Available from: [Link]
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Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4862–4868. Available from: [Link]
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One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. (2019). ACS Omega, 4(7), 11849–11856. Available from: [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. Available from: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2587. Available from: [Link]
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New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. (2014). Journal of Medicinal Chemistry, 57(15), 6531–6552. Available from: [Link]
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Application Notes & Protocols: A Guide to the Design and Evaluation of Bioactive Molecules Derived from 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Introduction: The Strategic Value of the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The compound 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde emerges as a particularly strategic starting material for developing novel bioactive agents.[3][4] This scaffold combines three key features:
-
The 1H-pyrrole ring: A five-membered aromatic heterocycle that serves as the foundational structure.[2]
-
A C2-carbaldehyde group: A versatile chemical handle that allows for straightforward derivatization through reactions like condensation and reductive amination, enabling the exploration of a wide chemical space.
-
A 1-(3-nitrophenyl) substituent: This group significantly influences the molecule's electronic properties. The nitro group is a strong electron-withdrawing feature that can modulate biological activity and provides a potential site for further chemical modification (e.g., reduction to an amine).
This guide provides detailed protocols for leveraging this scaffold to synthesize two important classes of bioactive compounds—Schiff bases and chalcones—and outlines robust methodologies for evaluating their potential as anticancer agents.
Part 1: Synthesis of Bioactive Derivatives
The aldehyde functional group is the primary reaction center for creating molecular diversity from the parent scaffold. Below, we detail protocols for two high-yield, reliable synthetic routes to generate libraries of novel compounds.
Application Note 1.1: Synthesis of Novel Schiff Bases via Imine Condensation
Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer effects.[5][6] The formation of an imine bond is a robust and efficient reaction, making it ideal for library synthesis.
Causality of Experimental Design: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often performed in a solvent like ethanol, which readily dissolves the reactants and allows for easy removal of the water byproduct, driving the equilibrium towards product formation.
Diagram 1: General Synthesis of Schiff Base Derivatives
Caption: Reaction scheme for the synthesis of Schiff bases.
Protocol 1.1: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (e.g., 216 mg, 1.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.05 equivalents of the desired primary amine (e.g., a substituted aniline).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallization from ethanol or a similar solvent can be performed for further purification if necessary.[7]
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). A key indicator in IR spectroscopy is the appearance of a strong C=N stretching band around 1600-1625 cm⁻¹.
Application Note 1.2: Synthesis of Novel Chalcone Analogs via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of bioactive compounds with well-documented anticancer, anti-inflammatory, and antimicrobial properties.[8] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and a ketone.[9]
Causality of Experimental Design: A strong base, such as sodium hydroxide, is used to deprotonate the α-carbon of the ketone (e.g., acetophenone), generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable α,β-unsaturated carbonyl system characteristic of chalcones. The use of a solvent-free "grinding" method is an efficient, green chemistry approach that often leads to high yields and simple product isolation.[8][10][11]
Diagram 2: General Synthesis of Chalcone Analogs
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Protocol 1.2: General Procedure for Chalcone Synthesis (Solvent-Free)
-
Reactant Preparation: In a ceramic mortar, combine 1.0 equivalent of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (e.g., 216 mg, 1.0 mmol) and 1.0 equivalent of the desired substituted acetophenone.
-
Catalyst Addition: Add 1.0-1.2 equivalents of solid sodium hydroxide (pellets or powder).
-
Reaction: Grind the mixture firmly with a pestle at room temperature for 20-30 minutes. The mixture will typically become a paste and may change color.[8]
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
Product Isolation: After completion, add 10 mL of cold water to the mortar and continue to grind for another minute. Transfer the paste to a beaker. Acidify the mixture by slowly adding 1 M HCl until it is neutral to slightly acidic (pH ~6-7). This step neutralizes the excess base and protonates any phenoxide if a hydroxyacetophenone was used.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with distilled water to remove inorganic salts. The crude product is often of high purity, but can be recrystallized from ethanol if needed.[10]
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. In ¹H NMR, the two vinyl protons (Hα and Hβ) will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the E-isomer configuration.[9]
Part 2: Protocols for Biological Evaluation
The primary goal of synthesizing these novel molecules is to assess their biological activity. Anticancer screening is a common and high-impact application for novel pyrrole derivatives.[12][13][14] The following protocols provide a standardized workflow for preliminary in vitro anticancer evaluation.
Diagram 3: Workflow for In Vitro Anticancer Screening
Caption: Experimental workflow from synthesis to biological testing.
Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It is a standard, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound, a key metric of potency.[16]
Trustworthiness and Controls: This protocol is self-validating through the inclusion of multiple controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO (the compound solvent) as the test wells. This establishes the 100% viability baseline.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This confirms that the assay system and cell line are responsive to cytotoxic agents.
-
Blank Control: Wells containing only media and the MTT reagent. This is used for background subtraction.
Protocol Steps:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[15]
-
Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds from a 10 mM DMSO stock. Treat the cells by adding 100 µL of medium containing the desired final concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Data Presentation: Example Cytotoxicity Data
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison of compound potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| SC-01 | MCF-7 (Breast) | 15.2 ± 1.8 | 0.9 ± 0.1 |
| SC-01 | HCT-116 (Colon) | 25.7 ± 3.1 | 1.1 ± 0.2 |
| CH-01 | MCF-7 (Breast) | 8.9 ± 0.9 | 0.9 ± 0.1 |
| CH-01 | HCT-116 (Colon) | 12.4 ± 1.5 | 1.1 ± 0.2 |
| Note: Data are for illustrative purposes only. |
Protocol 2.2: Elucidating Mechanism of Action - Apoptosis Assay
A primary mechanism by which anticancer agents induce cell death is through the induction of apoptosis, or programmed cell death.[15] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Diagram 4: Intrinsic Apoptosis Signaling Pathway
Caption: Key steps in the intrinsic apoptosis pathway.
Protocol Steps:
-
Cell Treatment: Seed and treat cells in a 6-well plate as described previously, using the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
An increase in the population of Annexin V-positive cells in treated samples compared to the vehicle control indicates the induction of apoptosis. This provides crucial insight into the compound's mechanism of action.
References
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- PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- Bentham Science Publisher. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
- Karger Publishers. (n.d.).
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- PMC - NIH. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde.
- RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
- JETIR. (2020). SYNTHESIS OF CHALCONES.
- Organic Chemistry Portal. (2018).
- International Journal of Biological and Pharmaceutical Sciences Archive. (2023).
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- Scope Journal. (2023). Green Synthesis, Biological Activity and Molecular Docking Studies of Schiff Bases.
- Sigma-Aldrich. (n.d.). 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.
- NIH. (2022).
- PubMed Central. (2025).
- Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction.
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- IRIS UniPA. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
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Application Notes & Protocols: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde Derivatives as Novel Antibacterial Agents
Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial properties.[2][3] The incorporation of a nitro group, particularly on an aromatic ring, is a well-established strategy in the design of antimicrobial agents, as seen in drugs like nitrofurantoin and metronidazole.[4] This application note provides a comprehensive guide to the synthesis and antibacterial evaluation of a promising class of compounds: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives. We present detailed protocols, the scientific rationale behind methodological choices, and frameworks for data interpretation, designed for researchers in drug discovery and microbiology.
Section 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
The chemical synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry.[5] A robust and efficient method for generating the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde core involves a multi-component reaction strategy, which allows for the rapid assembly of complex molecules from simple precursors. The protocol described below is adapted from modern copper/iodine-mediated oxidative annulation techniques.[6]
Principle of the Synthesis
This approach utilizes an aryl amine (3-nitroaniline), an aryl methyl ketone, and an acetoacetate ester as building blocks. The reaction proceeds through a cascade of steps including condensation, cyclization, and a crucial Csp³-H to C=O oxidation, where molecular oxygen serves as the terminal oxidant.[6] This method is advantageous as it avoids harsh or hazardous oxidants and allows for the direct installation of the critical carbaldehyde functional group.
Diagram 1: General Synthesis Workflow A generalized workflow for the synthesis of the target pyrrole derivatives.
Sources
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Application Notes and Protocols: Evaluating the Antioxidant Properties of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Pyrrole Scaffolds in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1] This has propelled the search for novel antioxidant compounds capable of effectively scavenging free radicals and modulating cellular defense mechanisms.[1] The pyrrole ring, a fundamental nitrogen-containing heterocyclic motif, is a prominent scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals.[2]
Derivatives of pyrrole have demonstrated significant potential as antioxidant agents.[2][3] Their efficacy often stems from the ability of the pyrrole N-H group to donate a hydrogen atom, thereby neutralizing reactive radicals.[4][5] The specific antioxidant mechanism and potency can be finely tuned by the nature and position of substituents on the pyrrole ring.[6] This document provides a comprehensive guide for researchers on the synthesis and evaluation of the antioxidant properties of a specific class of these compounds: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives. We present detailed mechanistic insights, a general synthesis protocol, and robust, validated methodologies for quantifying their antioxidant capacity using common in vitro assays.
Section 1: Mechanistic Basis of Antioxidant Activity in Pyrrole Derivatives
The ability of pyrrole derivatives to function as antioxidants is primarily attributed to their capacity to interact with and neutralize free radicals through several key mechanisms. The specific pathway is influenced by the compound's structure, the solvent, and the nature of the attacking radical.[4][5]
-
Hydrogen Atom Transfer (HAT): This is a primary mechanism for many pyrrolic compounds. The antioxidant donates a hydrogen atom from its N-H group to a free radical (ROO•), quenching the radical and forming a stable pyrrolic radical intermediate.[4][5] The stability of this resulting radical is crucial for the compound's overall antioxidant efficiency.
-
Single Electron Transfer (SET): In this pathway, the antioxidant donates an electron to the free radical to form a radical cation. This mechanism is more prevalent in polar solvents.[4]
-
Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism involving both proton and electron transfer, which can be more energetically favorable than stepwise HAT or SET pathways.[3][4]
The substitution pattern on the pyrrole ring, such as the presence of the 1-(3-nitrophenyl)-2-carbaldehyde groups, significantly influences these mechanisms by altering the electronic properties and the stability of the resulting radical species.
Caption: Key antioxidant mechanisms of pyrrole compounds.
Section 2: General Protocol for Synthesis of Pyrrole-2-carbaldehyde Derivatives
The synthesis of novel derivatives is the first critical step in their evaluation. Polysubstituted pyrroles can be prepared through various strategies, including multi-component reactions that offer efficiency and atom economy. The following is a generalized protocol based on established methods for synthesizing related structures, which can be adapted for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives.[7][8]
Protocol 2.1: Three-Component Synthesis
This approach involves the reaction of an aryl amine (e.g., 3-nitroaniline), an aryl methyl ketone, and an acetoacetate ester, mediated by a catalyst.[8]
Materials:
-
3-Nitroaniline
-
Substituted acetophenone
-
Ethyl acetoacetate
-
Copper(II) chloride (CuCl₂)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted acetophenone (1.0 mmol), 3-nitroaniline (1.1 mmol), and ethyl acetoacetate (1.2 mmol) in DMSO (5 mL).
-
Add CuCl₂ (0.2 mmol) and I₂ (1.5 mmol) to the mixture.
-
Flush the flask with oxygen (via a balloon) and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated NaHCO₃ solution (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrrole-2-carbaldehyde derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Caption: General workflow for the synthesis of pyrrole derivatives.
Section 3: Protocols for In Vitro Antioxidant Capacity Assessment
A multi-assay approach is recommended for a comprehensive evaluation of antioxidant properties. We detail the protocols for two of the most widely used and reliable chemical assays: the DPPH and ABTS assays.[9][10] Both are based on electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms.[9]
Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a simple and rapid spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[11] This neutralizes the radical, causing a color change from deep violet to pale yellow. The decrease in absorbance at ~517 nm is directly proportional to the radical scavenging activity.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compounds (1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives)
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of each pyrrole derivative (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of Ascorbic Acid or Trolox in the same manner as the test samples.
-
Assay Execution (96-well plate): a. Add 100 µL of each sample dilution to the wells of the microplate. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution. d. Prepare sample blanks containing 100 µL of each sample dilution and 100 µL of methanol (to account for any intrinsic color of the samples).
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[11]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[11]
% Scavenging Activity = [ (A_control - (A_sample - A_sample_blank)) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test sample with DPPH.
-
A_sample_blank is the absorbance of the sample blank without DPPH.
The results are often expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a stable and intensely colored compound.[14] The ABTS•+ is generated by the oxidation of ABTS with an agent like potassium persulfate.[14] Antioxidants in the test sample reduce the ABTS•+, leading to a measurable decrease in absorbance at 734 nm. This reduction is proportional to the antioxidant activity.[14]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈) or Ammonium persulfate (APS)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (Trolox is the standard for this assay)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM ABTS stock solution in water.[15] b. Prepare a 2.45 mM potassium persulfate solution in water.[15] c. Mix the two solutions in a 1:1 ratio (v/v). d. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[15][16]
-
Preparation of ABTS•+ Working Solution: a. Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Samples and Standard: Prepare serial dilutions of the pyrrole derivatives and Trolox (as the standard) in the appropriate solvent.
-
Assay Execution (96-well plate): a. Add 20 µL of each sample or standard dilution to the wells. b. Add 180 µL of the ABTS•+ working solution to each well. c. Prepare a blank control containing 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specified duration (typically 6-10 minutes).[1]
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined from a calibration curve of Trolox concentration versus percentage inhibition. The TEAC value represents the concentration of Trolox that has the equivalent antioxidant capacity as a 1 mM concentration of the test compound.
Sources
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Protocol for the Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone: A Detailed Guide for Medicinal Chemistry and Drug Development
Abstract
This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone, a molecule of significant interest in medicinal chemistry. Thiosemicarbazones are a class of compounds recognized for their diverse pharmacological activities, including potential anticancer, antiviral, and antibacterial properties. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology with explanations of the chemical principles and experimental considerations for each stage of the synthesis. The protocol emphasizes safety, efficiency, and validation of the synthesized compounds through spectroscopic methods.
Introduction
Thiosemicarbazones are Schiff bases typically formed through the condensation of a thiosemicarbazide with an aldehyde or ketone. The resulting pharmacophore, characterized by a C=N-NH-C=S linkage, is a versatile scaffold in the design of novel therapeutic agents. The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes or the generation of reactive oxygen species. The incorporation of a nitrophenyl-substituted pyrrole moiety introduces additional structural features that can modulate the compound's electronic properties and its interactions with biological targets. This protocol details a reliable synthetic route to a specific N-phenyl substituted thiosemicarbazone, providing a foundation for further derivatization and biological evaluation.
Overall Synthetic Strategy
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with the preparation of the key reagent, N-phenylthiosemicarbazide. Concurrently, the pyrrole core is constructed via a Clauson-Kaas reaction, followed by formylation to introduce the aldehyde functionality. The final step involves the condensation of the aldehyde with the N-phenylthiosemicarbazide to yield the target compound.
C₆H₅NCS + N₂H₄·H₂O → C₆H₅NHCSNHNH₂
O(CH(OCH₃))₂CH₂CH₂ + H₂NC₆H₄NO₂ → C₁₀H₈N₂O₂
C₁₀H₈N₂O₂ + POCl₃/DMF → C₁₁H₈N₂O₃
C₁₁H₈N₂O₃ + C₆H₅NHCSNHNH₂ → C₁₈H₁₅N₅O₂S
Caption: Mechanism of the Vilsmeier-Haack formylation.
Thiosemicarbazone Formation Mechanism
The formation of the thiosemicarbazone is a condensation reaction. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.
Caption: Mechanism of thiosemicarbazone formation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Hydrazine hydrate: is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Phenyl isothiocyanate: is a lachrymator and should be handled with caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 2 | Incomplete reaction or decomposition of starting materials. | Ensure the use of high-purity reagents. Increase the reflux time and monitor the reaction closely by TLC. |
| Multiple products in Step 3 | Over-reaction or side reactions. | Control the reaction temperature carefully during the addition of POCl₃ and the pyrrole derivative. Use anhydrous solvents and reagents to prevent side reactions. |
| Difficulty in precipitating the final product in Step 4 | Product is soluble in the reaction mixture. | After cooling, try adding a small amount of cold water to induce precipitation. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone. By following the outlined procedures and paying close attention to the experimental details and safety precautions, researchers can successfully synthesize this compound for further investigation in drug discovery and development programs. The provided characterization data serves as a benchmark for the validation of the synthesized intermediates and the final product.
References
-
Supporting Information for a relevant publication. The Royal Society of Chemistry. [Link] (This is a placeholder as the exact source for the NMR data was not found, but such data would be found in the supporting information of a relevant publication).
Experimental procedure for reactions with 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
An Application Note for the Synthetic Utility of 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable intermediate in organic synthesis, particularly within medicinal chemistry and materials science. Its structure incorporates three key features: a pyrrole ring, a reactive aldehyde group, and a nitroaromatic system. This unique combination allows for a diverse range of chemical transformations, making it an ideal scaffold for constructing more complex molecular architectures. The pyrrole nucleus is a common motif in pharmacologically active compounds, while the aldehyde serves as a handle for carbon-carbon bond formation and the nitro group can be readily converted into other functional groups, significantly altering the molecule's electronic and steric properties.[1]
This guide provides an in-depth overview of the experimental procedures for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development. The protocols are presented with an emphasis on the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Compound Profile & Safety Information
A summary of the key physical and chemical properties of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₃ | [2][3] |
| Molecular Weight | 216.19 g/mol | [2][3][4] |
| CAS Number | 85841-67-4 | [3] |
| Appearance | Solid | [2] |
| InChIKey | PMFWIANLJTWYNH-UHFFFAOYSA-N | [2] |
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[5] 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is classified as an irritant and may cause skin, eye, and respiratory irritation.[5][6][7]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[2] Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][7]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][7]
Synthesis of the Starting Material
The title compound can be synthesized via the N-arylation of pyrrole-2-carbaldehyde. A general and effective method involves the reaction of pyrrole-2-carbaldehyde with an activated aryl halide, such as 1-fluoro-3-nitrobenzene, in the presence of a base.
Representative Procedure for N-Arylation: To a solution of pyrrole-2-carbaldehyde (1.0 mmol) in a polar aprotic solvent like DMSO (1-2 mL), a base such as sodium hydroxide (NaOH, 1.5 mmol) is added.[8] To this stirred mixture, 1-fluoro-3-nitrobenzene (1.1 mmol) is added slowly.[8] The reaction is typically stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).[8] Work-up involves dilution with a brine solution and extraction with an organic solvent like ethyl acetate.[8]
Caption: General workflow for the synthesis of the title compound.
Key Synthetic Transformations & Protocols
The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions. Below are detailed protocols for three fundamental transformations.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form a new C=C bond.[9][10] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are prominent scaffolds in drug discovery, often acting as Michael acceptors.[9]
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the piperidine-catalyzed condensation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with malononitrile.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | 216.19 | 1.0 | 216 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | 0.1 (catalytic) | ~10 µL |
| Ethanol | - | - | 10 mL |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol, 216 mg) and malononitrile (1.1 mmol, 73 mg) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (~0.1 mmol, 10 µL) to the solution using a micropipette.[9]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, typically showing completion within 2-4 hours.[9]
-
Upon completion, a precipitate often forms. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-((1-(3-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.
Caption: Simplified mechanism of the Knoevenagel condensation.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[11][12] A key advantage is the unambiguous placement of the double bond, which contrasts with elimination reactions that can yield mixtures of isomers.[13] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[14]
Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol details the synthesis of 1-(3-nitrophenyl)-2-(2-phenylethenyl)-1H-pyrrole. The Wittig reagent is generated in situ from the corresponding phosphonium salt.[15]
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 467 mg |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 1.2 | 48 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 mL |
| 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | 216.19 | 1.0 | 216 mg |
Step-by-Step Procedure:
-
Safety First: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere (e.g., Nitrogen or Argon) and away from moisture.
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 mmol, 467 mg) and suspend it in anhydrous THF (10 mL).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange/red color. Allow the mixture to stir at room temperature for 1 hour.
-
Dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol, 216 mg) in anhydrous THF (5 mL) and add it dropwise to the ylide solution via a syringe.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired alkene product.
Caption: Key steps in the Wittig reaction mechanism.[11][12]
Reduction of the Aromatic Nitro Group
The conversion of an aromatic nitro group to an amine is a fundamental transformation in synthetic chemistry.[16] It changes a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group, which is pivotal for subsequent reactions like electrophilic aromatic substitution.[16] Catalytic hydrogenation is a clean and efficient method for this reduction.[17]
Protocol: Catalytic Hydrogenation to an Aniline Derivative
This protocol outlines the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | 216.19 | 1.0 | 216 mg |
| 10% Palladium on Carbon (Pd/C) | - | - | ~20 mg (10 wt%) |
| Methanol or Ethyl Acetate | - | - | 20 mL |
| Hydrogen (H₂) | 2.02 | Excess | Balloon pressure |
Step-by-Step Procedure:
-
In a hydrogenation flask, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol, 216 mg) in a suitable solvent like methanol or ethyl acetate (20 mL).
-
Carefully add 10% Pd/C catalyst (~10% by weight of the starting material, ~20 mg) to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under a moist or inert atmosphere.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde. The product may require further purification if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
References
-
Yadav, G. D., & Apshinge, A. R. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(25), 13863–13873. [Link]
-
Supporting Information . The Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET for 1H-Pyrrole-2-carboxaldehyde . [Link]
-
Fun, H. K., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1473. [Link]
-
Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole . Cole-Parmer. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation . Organic Chemistry Portal. [Link]
-
Wittig Reaction . Organic Chemistry Portal. [Link]
-
Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 553-558. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]
-
A Solvent Free Wittig Reaction . University of Wisconsin-Madison Chemistry Department. [Link]
-
The Wittig Reaction: Synthesis of Alkenes . University of Massachusetts Lowell Chemistry Department. [Link]
-
Reduction of nitro compounds . Wikipedia. [Link]
-
Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]
-
Wittig Reaction - Common Conditions . Organic Chemistry Portal. [Link]
-
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde . PubChem, National Institutes of Health. [Link]
-
Kumar, A., et al. (2014). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Advances, 4(104), 59943-59953. [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]
-
Ivanov, A. V., et al. (2015). The reaction of pyrrole-2-carbaldehyde with acetylene. ResearchGate. [Link]
-
Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5364. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW . Semantic Scholar. [Link]
-
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (Chinese) . Sigma-Aldrich. [Link]
-
Yamashita, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3-NITRO-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the dedicated technical support center for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and our extensive experience in heterocyclic chemistry.
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves two key transformations: the N-arylation of pyrrole with a suitable 3-nitrophenyl electrophile, followed by formylation of the resulting N-arylpyrrole. The most common and direct approach combines these concepts through established methodologies.
I. Synthetic Strategy Overview
A prevalent and effective route to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves a two-step sequence:
-
Ullmann Condensation: This step establishes the crucial C-N bond between pyrrole and a 3-nitro-substituted aryl halide (e.g., 3-bromonitrobenzene or 3-iodonitrobenzene). This reaction is typically catalyzed by a copper species.[1][2]
-
Vilsmeier-Haack Formylation: The resulting 1-(3-nitrophenyl)-1H-pyrrole is then formylated, preferentially at the C2 position, using a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[3][4][5]
This guide will focus on troubleshooting and optimizing each of these critical steps.
Logical Workflow for Synthesis Optimization
Caption: A logical workflow for the synthesis and optimization of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
II. Troubleshooting the Ullmann Condensation
The Ullmann condensation is a powerful method for forming C-N bonds but can be sensitive to reaction conditions.[2]
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction shows low conversion of the starting aryl halide. What are the likely causes and how can I improve the yield?
A1: Low conversion in an Ullmann reaction is a common issue and can often be attributed to several factors:
-
Catalyst Activity: The copper catalyst is crucial. Traditional methods using copper powder or copper-bronze often require high temperatures and can be inconsistent.[6]
-
Troubleshooting:
-
Catalyst Choice: Consider using a more active, soluble copper(I) source like CuI. The use of ligands such as L-proline or diamines can significantly improve catalytic activity and allow for milder reaction conditions.[1]
-
Catalyst Loading: While typically used in stoichiometric amounts in classical Ullmann reactions, modern catalytic systems can be effective at lower loadings (5-20 mol%). Experiment with catalyst loading to find the optimal balance between reaction rate and cost.
-
-
-
Reaction Temperature: Ullmann reactions traditionally require high temperatures (often >150 °C).[2] Insufficient temperature can lead to a sluggish reaction.
-
Troubleshooting:
-
Temperature Screening: If using a traditional setup, ensure your reaction reaches the required temperature. A sand bath or a high-temperature oil bath is recommended for stable heating.
-
Solvent Choice: The solvent must be high-boiling and polar to facilitate the reaction. Common choices include DMF, N-methylpyrrolidone (NMP), or nitrobenzene.[2]
-
-
-
Base Selection: The choice of base is critical for deprotonating the pyrrole, making it nucleophilic.
-
Troubleshooting:
-
Base Strength: A strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cs₂CO₃ is more soluble and can lead to better results in some cases.
-
-
Q2: I am observing significant amounts of homocoupling of my aryl halide (e.g., formation of 3,3'-dinitrobiphenyl). How can I minimize this side reaction?
A2: Homocoupling is a competing reaction pathway in Ullmann condensations, especially at high temperatures.[7]
-
Troubleshooting:
-
Lower Reaction Temperature: The use of a more active catalytic system (e.g., CuI/L-proline) can often allow for lower reaction temperatures, which will disfavor the homocoupling pathway.
-
Stoichiometry Control: Use a slight excess of the pyrrole relative to the aryl halide to favor the cross-coupling reaction. A ratio of 1.2 to 1.5 equivalents of pyrrole is a good starting point.
-
| Parameter | Recommendation for Low Conversion | Recommendation for Homocoupling |
| Catalyst | Use CuI with a ligand (e.g., L-proline) | Use a more active catalyst to lower temperature |
| Temperature | Ensure adequate heating (>150 °C for traditional methods) | Lower the reaction temperature if possible |
| Solvent | High-boiling polar solvent (DMF, NMP) | N/A |
| Base | Strong, non-nucleophilic base (K₂CO₃, Cs₂CO₃) | N/A |
| Stoichiometry | N/A | Use a slight excess of pyrrole |
III. Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like pyrroles.[4][8] However, regioselectivity and potential side reactions need to be carefully managed.
Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation of an N-arylpyrrole.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is giving a mixture of 2- and 3-formylated products. How can I improve the regioselectivity for the desired 2-carbaldehyde isomer?
A1: For N-substituted pyrroles, formylation generally occurs at the C2 (α) position due to the higher electron density at this position.[9] However, steric and electronic factors can influence the regioselectivity.[10]
-
Steric Hindrance: The N-substituent can sterically block the C2 position, leading to increased formation of the C3-formylated isomer. However, a 3-nitrophenyl group is generally not bulky enough to cause a significant shift to C3-formylation.
-
Reaction Conditions:
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic preference for formylation at the more electronically favored C2 position.
-
Vilsmeier Reagent Stoichiometry: Using a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is advisable. A large excess might lead to less selective reactions.
-
-
Alternative Formylating Agents: While the standard DMF/POCl₃ system is common, using a bulkier formamide in the Vilsmeier-Haack reaction can surprisingly increase the proportion of the β-isomer (3-formylpyrrole).[11] Therefore, sticking to DMF is recommended for maximizing the α-isomer (2-formylpyrrole).
Q2: The reaction mixture turns dark, and I observe significant decomposition of my starting material. What could be the cause?
A2: Pyrroles can be sensitive to strongly acidic conditions and can polymerize.[12] The Vilsmeier-Haack reaction, while generally mild, can lead to decomposition if not properly controlled.
-
Troubleshooting:
-
Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. It is crucial to add the POCl₃ to the DMF slowly at a low temperature (e.g., 0 °C) to control the exotherm and prevent localized overheating.
-
Order of Addition: Add the POCl₃ to the DMF first to pre-form the Vilsmeier reagent before adding the pyrrole substrate. This ensures that the pyrrole is not exposed to unreacted, highly reactive POCl₃.
-
Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially at elevated temperatures, can lead to degradation.
-
Q3: My aqueous workup is problematic, resulting in a low yield of the final product. What is the best procedure for hydrolyzing the intermediate iminium salt?
A3: The hydrolysis of the intermediate iminium salt is a critical step to obtain the final aldehyde.[3]
-
Troubleshooting:
-
Controlled Quenching: The reaction mixture should be quenched by slowly pouring it onto a mixture of ice and water. This helps to control the exotherm from the hydrolysis of any remaining POCl₃.
-
pH Adjustment: After the initial quench, the solution will be strongly acidic. It is important to carefully neutralize the mixture. A saturated solution of sodium bicarbonate or sodium carbonate is often used. The product may precipitate upon neutralization.
-
Extraction: After neutralization, the product should be thoroughly extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
IV. Purification Strategies
Q: I am having difficulty purifying the final product, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, by column chromatography. Are there any alternative methods?
A: While column chromatography is a standard method, recrystallization can be a highly effective alternative for obtaining a pure product, especially if the crude material is reasonably clean.
-
Recrystallization:
-
Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Distillation (for intermediates): For the intermediate, 1-(3-nitrophenyl)-1H-pyrrole, vacuum distillation can be an effective purification method if it is thermally stable.[13]
V. Experimental Protocols
General Procedure for Ullmann Condensation
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add pyrrole (1.2 eq.), 3-bromonitrobenzene (1.0 eq.), and anhydrous DMF.
-
Heat the reaction mixture to 90-110 °C and stir until the starting aryl halide is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 1-(3-nitrophenyl)-1H-pyrrole by column chromatography or vacuum distillation.
General Procedure for Vilsmeier-Haack Formylation
-
To an oven-dried flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent (like 1,2-dichloroethane) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution or solid Na₂CO₃ until the pH is ~7-8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde by column chromatography or recrystallization.[3]
VI. References
-
Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
-
Benchchem. Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
-
Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Synlett. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
-
Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Benchchem. "troubleshooting guide for Paal-Knorr pyrrole synthesis".
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
-
ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
-
Wikipedia. Ullmann condensation.
-
Google Patents. High-yielding ullmann reaction for the preparation of bipyrroles.
-
Organic Chemistry Portal. Ullmann Reaction.
-
Wikipedia. Vilsmeier–Haack reaction.
-
J&K Scientific LLC. Vilsmeier-Haack Reaction.
-
Reddit. Need Help in Pyrrole synthesis.
-
Google Patents. Purification of crude pyrroles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of the target compound.
Introduction
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a crucial step in the development of various pharmaceutical compounds. The most common and effective method for this transformation is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
While the Vilsmeier-Haack reaction is robust, the presence of an electron-withdrawing nitro group on the N-phenyl substituent of the pyrrole ring can present unique challenges, potentially leading to lower yields and the formation of side products. This guide will address these specific issues and provide practical solutions to optimize the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group onto an electron-rich arene. It is particularly well-suited for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde because the pyrrole ring is highly activated towards electrophilic substitution. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[1][3]
Q2: How does the electron-withdrawing nitro group on the phenyl ring affect the reaction?
The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. However, in the case of N-arylpyrroles, the electronic effects of substituents on the aryl ring have been observed to be primarily inductive and relatively small in influencing the formylation of the pyrrole ring itself.[4] The primary challenge arises from the potential for the Vilsmeier reagent to react with the nitro group or for the overall reduced nucleophilicity of the pyrrole nitrogen to affect the reaction kinetics. Careful control of reaction conditions is therefore crucial.
Q3: What are the most common side reactions to be aware of?
Common side reactions include:
-
Diformylation: Introduction of a second formyl group onto the pyrrole ring.
-
Polymerization: Acid-catalyzed polymerization of the starting material or product.
-
Reaction at the nitro group: While less common, the Vilsmeier reagent could potentially interact with the nitro group under harsh conditions.
-
Hydrolysis of the Vilsmeier reagent: Premature reaction with water will quench the reagent and reduce the yield.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A small aliquot of the reaction mixture can be carefully quenched with a solution of sodium bicarbonate, extracted with an appropriate organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Deactivation of the pyrrole ring by the nitro group is more significant than anticipated. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor by TLC. Extend the reaction time. 3. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.2 to 2.0 equivalents). |
| Formation of Multiple Products (as seen on TLC) | 1. Diformylation is occurring. 2. Side reactions due to excessive heat. | 1. Use a milder Vilsmeier reagent (e.g., prepared from oxalyl chloride and DMF). 2. Maintain a lower reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Difficult Product Isolation/Purification | 1. The product is partially soluble in the aqueous layer during workup. 2. The product is an oil and does not crystallize easily. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and "salt out" the organic product. 2. Purify the product using column chromatography on silica gel. If an oil is obtained after chromatography, try triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. |
| Product Decomposes During Workup or Purification | 1. The product is sensitive to strong acids or bases. 2. The product is thermally unstable. | 1. Use a mild base like sodium bicarbonate for neutralization. Avoid prolonged exposure to acidic or basic conditions. 2. Perform purification steps at lower temperatures. If using a rotary evaporator, use a water bath at a moderate temperature. |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-(3-nitrophenyl)-1H-pyrrole
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material).
-
Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice-water bath. To the stirred solution, add phosphorus oxychloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.
-
Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt. Slowly neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted.
Visualization of Key Concepts
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction involves the formation of an electrophilic Vilsmeier reagent, which then reacts with the electron-rich pyrrole ring to form an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow to troubleshoot low product yield in the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Characterization Data (Reference)
While specific data for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can vary slightly based on the purity and the solvent used for NMR, the following data for the closely related isomer, 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, can be used as a reference for expected chemical shifts.[4]
| Proton (¹H NMR) | Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~9.5 |
| Aromatic (nitrophenyl) | 7.4 - 8.2 |
| Pyrrole | 6.4 - 7.2 |
| Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~179 |
| Aromatic (nitrophenyl) | 124 - 147 |
| Pyrrole | 111 - 134 |
Melting Point: The melting point of the final product should be determined and compared to literature values if available to assess purity. A sharp melting point range is indicative of a pure compound.
References
- Supporting Information - The Royal Society of Chemistry.
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles - Scribd.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde - Benchchem.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Purification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the purification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity.
Introduction: Understanding the Purification Challenge
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid, polar molecule featuring a pyrrole ring, a nitro-substituted aromatic ring, and an aldehyde functional group. The purification of this compound can be challenging due to the potential for various impurities arising from its synthesis. A common synthetic route involves the nucleophilic aromatic substitution reaction between pyrrole-2-carbaldehyde and 1-fluoro-3-nitrobenzene. This reaction can lead to a crude product containing unreacted starting materials and potential side-products. The key to successful purification lies in selecting a method that effectively separates the desired product from these impurities based on their differing physicochemical properties.
This guide will explore the most effective purification techniques—recrystallization and column chromatography—providing detailed protocols, troubleshooting advice, and the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
A1: Based on a common synthesis involving the reaction of pyrrole-2-carbaldehyde with 1-fluoro-3-nitrobenzene, the primary impurities are likely to be the unreacted starting materials. Other potential impurities could include side-products from undesired reactions, though these are typically minor.
Q2: What is the general solubility profile of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
A2: As a polar aromatic compound, it is expected to be soluble in polar organic solvents like chloroform, dimethyl sulfoxide, and methanol.[1] It is likely to have limited solubility in non-polar solvents such as hexanes or petroleum ether at room temperature, a property that is advantageous for recrystallization.
Q3: Is my purified 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde unstable?
A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[2] While the compound is generally stable, it is best to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Purification Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the crude product when hot but not at room temperature. For a compound with a similar structure, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.[3] This suggests that a two-solvent system may be optimal.
-
Screening: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, and mixtures thereof).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the solvent in which the compound is more soluble in a two-solvent system) until the solid just dissolves.
-
Decolorization (Optional): If the hot solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a two-solvent system, add the second solvent (the one in which the compound is less soluble) dropwise until the solution becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool.
-
Isolation: Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or the solution is cooling too quickly.[4] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | To address undersaturation, evaporate some of the solvent.[4] To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal.[4] |
| Low yield of crystals. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold.[4] The mother liquor can be concentrated to recover more product. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Use a small amount of activated charcoal to decolorize the hot solution before crystallization. |
Purification Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Before running a column, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. For similar pyrrole derivatives, mixtures of hexanes and ethyl acetate are commonly used.[5]
-
Column Packing:
-
Select an appropriately sized column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | The mobile phase is not optimal, or the column is overloaded. | Re-optimize the mobile phase using TLC to achieve better separation. Reduce the amount of crude material loaded onto the column. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a switch to a more polar solvent system (e.g., dichloromethane/methanol) may be necessary. |
| Streaking or tailing of the product spot on TLC. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel. |
| Product degradation on the column. | The compound is sensitive to the acidic nature of silica gel. | Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base before use. |
Visualization of Purification Workflow
Caption: Decision workflow for the purification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
References
-
Albright, J. D., et al. (1998). Journal of Medicinal Chemistry, 41(15), 2442-2449. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. PubChem. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
Thermo Fisher Scientific. (n.d.). Pyrrole-2-carboxaldehyde, 99%. [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. [Link]
Sources
Technical Support Center: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis. The guidance is structured to address issues encountered during the key stages of the synthesis: the initial N-arylation to form the pyrrole core and the subsequent formylation.
I. Overview of the Synthetic Pathway
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is typically achieved in two primary stages. First, the formation of the N-arylpyrrole intermediate, followed by a formylation reaction, most commonly the Vilsmeier-Haack reaction. Each stage presents unique challenges that can impact yield and purity.
Technical Support Center: Navigating the Scale-Up of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde Synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will address the most common and critical challenges encountered during this process, providing not just solutions but also the underlying chemical principles to empower your decision-making.
The synthesis of this valuable heterocyclic aldehyde is typically a two-step process. Each step presents its own unique set of challenges that are magnified during scale-up. This guide is structured to address these challenges sequentially.
Overall Synthetic Workflow
The most common synthetic route involves an initial N-arylation of pyrrole followed by a regioselective formylation. Understanding this workflow is the first step in troubleshooting the process.
Caption: High-level overview of the two-step synthesis.
Part A: Troubleshooting the N-Arylation of Pyrrole
The creation of the C-N bond between the pyrrole ring and the 3-nitrophenyl group is the foundational step. The choice between the classic Ullmann condensation and the more modern Buchwald-Hartwig amination is a critical decision point for scale-up.
Frequently Asked Questions: N-Arylation
Question: My Ullmann coupling reaction is sluggish and requires very high temperatures, leading to thermal degradation of the nitro-aromatic substrate. How can I improve this?
Answer: This is a classic challenge with traditional Ullmann reactions. The high reaction temperatures (often >180 °C) are necessary to drive the reaction with traditional copper powder.[1] To mitigate this, consider the following:
-
Catalyst System: Switch from copper powder to a more active Cu(I) source, such as CuI. The addition of a ligand can dramatically accelerate the reaction at lower temperatures.[2][3] L-proline and various diamines have proven effective in lowering the required temperature to the 90-120 °C range, which is far more manageable for scale-up and substrate stability.[4]
-
Base Selection: The choice of base is critical. While strong bases like NaH can be used, they pose significant safety and handling risks on a large scale. A weaker, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄ is often sufficient when a good ligand is employed and is much safer to handle in large quantities.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. Ensure they are rigorously dried, as water can inhibit the reaction. For easier removal during workup, consider a solvent like dioxane if the catalyst system allows.
Question: I am considering the Buchwald-Hartwig amination for its milder conditions, but the cost of the palladium catalyst and phosphine ligand is a concern for scale-up. Is it a viable option?
Answer: This is a very common and important consideration. While the upfront cost of palladium catalysts and specialized ligands is higher, the benefits often outweigh the expense, especially in a pharmaceutical context.[5]
-
Causality: The Buchwald-Hartwig reaction operates via a well-defined catalytic cycle at much lower temperatures (typically 80-110 °C) than even modern Ullmann couplings. This leads to cleaner reactions, fewer byproducts, higher yields, and broader functional group tolerance. The nitro group on your substrate is well-tolerated.[6]
-
Cost-Benefit Analysis: The higher cost can be offset by:
-
Reduced Cycle Time: Faster reactions mean more batches can be produced in the same reactor.
-
Higher Yields: Less starting material is wasted.
-
Simpler Purification: Cleaner reaction profiles reduce the need for costly and time-consuming purification steps like chromatography.
-
Catalyst Loading: Modern catalyst systems often work at very low loadings (0.1 to 1 mol%), minimizing the cost impact.
-
-
Recommendation: For scale-up, a Buchwald-Hartwig approach is often preferred due to its robustness, predictability, and the milder conditions which enhance safety and reactor compatibility. The key is to screen for the most efficient ligand to minimize catalyst loading.
| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig Amination |
| Metal Catalyst | Copper (CuI) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | Diamines, L-Proline, Phenanthrolines | Biarylphosphines (e.g., XPhos, SPhos) |
| Typical Temp. | 90 - 140 °C | 80 - 110 °C |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Pros for Scale-Up | Lower metal cost. | Milder conditions, higher yields, faster, more robust. |
| Cons for Scale-Up | Often requires higher temperatures, potential for metal contamination. | Higher catalyst/ligand cost, potential for metal contamination. |
Part B: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like N-substituted pyrroles.[7][8] However, its highly exothermic nature and the reactive intermediates involved pose significant scale-up risks.
Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is key to controlling the reaction. It involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich pyrrole ring.[9][10]
Caption: Key stages of the Vilsmeier-Haack reaction.
Troubleshooting Guide: Formylation
Question: The formation of the Vilsmeier reagent by adding POCl₃ to DMF is violently exothermic. How can I control this on a large scale?
Answer: This is the most critical safety concern for this step. The reaction between phosphorus oxychloride and DMF is rapid and highly exothermic.
-
Causality: The nucleophilic oxygen of DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of the chloroiminium ion, the active Vilsmeier reagent.[8][11] This is a fast, bond-forming process that releases significant energy.
-
Scale-Up Solution:
-
Inverse Addition: Instead of adding POCl₃ to DMF, add the DMF slowly to a solution of POCl₃ in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane). This maintains a low concentration of the limiting reagent (DMF) and allows the reactor's cooling system to manage the heat output more effectively.
-
Low Temperature: Perform the addition at a very low temperature (e.g., -5 to 0 °C) with efficient overhead stirring and temperature monitoring.
-
Pre-formation vs. In Situ: On a large scale, it is often safer to pre-form the reagent under controlled conditions and then add the pyrrole substrate, rather than generating it in the presence of the substrate.
-
Question: My reaction is producing a significant amount of dark, tarry byproduct, and the yield of the desired 2-carbaldehyde is low.
Answer: This issue typically points to problems with reaction temperature, stoichiometry, or the workup procedure.
-
Probable Cause 1: Overheating. The Vilsmeier-Haack reaction can lead to polymerization and degradation if the temperature is not controlled, especially after the addition of the pyrrole substrate. Pyrroles are sensitive to strong acids and high temperatures.
-
Solution: Maintain a low reaction temperature (0-10 °C) during the addition of the pyrrole to the Vilsmeier reagent. Allow the reaction to warm slowly to room temperature only if necessary, while carefully monitoring for any exotherm.
-
-
Probable Cause 2: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can lead to side reactions, including potential di-formylation or other undesired electrophilic additions.
-
Solution: Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Perform a small-scale optimization study to find the ideal ratio for your specific substrate and conditions.
-
-
Probable Cause 3: Destructive Workup. The quenching of the reaction mixture is a critical step. Pouring the reaction mixture onto ice is standard, but the resulting acidic conditions can degrade the product if not neutralized promptly.[12]
-
Solution: The workup must be carefully controlled. After quenching on ice, the acidic solution should be neutralized promptly but carefully with a base like sodium acetate, sodium bicarbonate, or a carefully controlled addition of NaOH solution while keeping the temperature low.[12] This neutralizes strong acids that can promote product degradation.
-
Question: I am struggling to purify the final product. It often darkens upon standing, and column chromatography is not ideal for a multi-kilogram scale.
Answer: Pyrrole aldehydes are notoriously prone to oxidation and polymerization, especially when exposed to air and light.[13] The purification strategy must be robust and scalable.
-
Purification Strategy:
-
Workup: After neutralization, extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer thoroughly with water and brine to remove inorganic salts and residual DMF.
-
Crystallization: This is the preferred method for large-scale purification. The crude product should be crystallized from a suitable solvent system. A good starting point is an ethanol/water or isopropanol/heptane mixture. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Handling and Storage: The purified, dry product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated to prevent degradation.[13]
-
Troubleshooting Workflow: Low Formylation Yield
Caption: Decision tree for troubleshooting low yields.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and must be adapted and optimized for specific equipment and scale. A thorough safety review must be conducted before any scale-up operation.
Protocol 1: Buchwald-Hartwig N-Arylation (Illustrative)
-
Reactor Setup: To a dry, inerted reactor, add Pd₂(dba)₃ (0.5 mol%), XPhos (1.2 mol%), and anhydrous toluene.
-
Reagent Addition: Add 1-bromo-3-nitrobenzene (1.0 eq), followed by pyrrole (1.2 eq).
-
Base Addition: Add finely ground potassium phosphate (K₃PO₄, 2.0 eq).
-
Reaction: Heat the mixture to 100-110 °C and stir until reaction completion is confirmed by HPLC analysis.
-
Workup: Cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-(3-nitrophenyl)-1H-pyrrole can be purified by crystallization or used directly in the next step if purity is sufficient (>95%).
Protocol 2: Vilsmeier-Haack Formylation at Scale
-
Vilsmeier Reagent Preparation: To a dry, inerted reactor equipped with a high-efficiency cooling system, add 1,2-dichloroethane followed by phosphorus oxychloride (POCl₃, 1.2 eq). Cool the mixture to 0 °C.
-
Controlled Addition: Add N,N-dimethylformamide (DMF, 1.3 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Substrate Addition: Add a solution of 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in 1,2-dichloroethane to the pre-formed Vilsmeier reagent, again maintaining the internal temperature below 10 °C.
-
Reaction: Stir at 10 °C for 1 hour, then allow the mixture to slowly warm to room temperature. Monitor by TLC or HPLC until the starting material is consumed.
-
Quench and Workup: In a separate vessel, prepare a solution of sodium acetate trihydrate (5.0 eq) in water and cool it with an ice bath.[12] Slowly transfer the reaction mixture into the stirred sodium acetate solution, maintaining the quench temperature below 20 °C.
-
Extraction & Isolation: Stir the biphasic mixture vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with additional 1,2-dichloroethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- ChemTube3D. Pyrrole-The Vilsmeier Reaction.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem., 69(17), 5578–5587.
- Nakao, Y., et al. (2017).
- ACS Publications. (2015).
- MDPI. (2021).
- BenchChem. (2025). Instability issues of pyrrole aldehydes and their handling.
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]
- Organic Chemistry Portal. Ullmann Reaction.
- ResearchGate. (2008). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The formylation of N-arylpyrroles, typically via the Vilsmeier-Haack reaction, is a powerful transformation but can be accompanied by the formation of significant byproducts that complicate purification and reduce yields.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, quantify, and ultimately minimize unwanted side products in your reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My TLC analysis shows multiple spots close to my product spot, and the final yield after purification is low. What are these impurities?
Answer: This is a classic symptom of byproduct formation, particularly di-formylation and isomeric products. The Vilsmeier-Haack reaction, while generally regioselective for the C2 position on the pyrrole ring, can lead to other products under non-optimized conditions.[3][4]
-
Probable Cause 1: Di-formylation. The most common byproduct is often the 1-(3-nitrophenyl)-1H-pyrrole-2,5-dicarbaldehyde. This occurs when an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long, causing a second formylation at the other activated α-position (C5).[1][2]
-
Probable Cause 2: Isomeric Product. Although formylation at the β-positions (C3 or C4) is less favorable electronically, it can occur, especially if the α-positions are sterically hindered. However, for an N-phenylpyrrole, this is less common.[2]
-
Probable Cause 3: Unreacted Starting Material. Incomplete reaction due to insufficient reagent, low temperature, or short reaction time will leave starting material, 1-(3-nitrophenyl)-1H-pyrrole, in your crude product.[1]
Recommended Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of your Vilsmeier reagent (formed from POCl₃ and DMF). A molar ratio of 1.1 to 1.5 equivalents of the reagent to your pyrrole substrate is a good starting point to favor mono-formylation.[2][5]
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material spot has been consumed to prevent the formation of the di-formylated product.[1]
-
Temperature Management: The Vilsmeier-Haack reaction can be sensitive to temperature. While the initial formation of the reagent is often done at 0°C, the subsequent reaction with the pyrrole may require gentle heating (e.g., 40-60°C) to proceed efficiently.[1][6] However, excessive heat can promote side reactions.[1]
-
Purification: Use column chromatography with a carefully selected solvent gradient (e.g., hexanes/ethyl acetate) to separate the desired mono-aldehyde from the more polar di-aldehyde and non-polar starting material.
Question 2: My reaction mixture turned into a dark, tar-like substance upon workup. What happened?
Answer: The formation of a dark tar or polymer is indicative of decomposition or polymerization, often triggered by harsh acidic conditions or excessive heat.
-
Probable Cause 1: Acid-Catalyzed Polymerization. Pyrroles are sensitive to strong acids. The acidic byproducts of the Vilsmeier-Haack reaction (e.g., hydrochloric acid derivatives) can catalyze the polymerization of the electron-rich pyrrole ring if not neutralized promptly during workup.[2]
-
Probable Cause 2: Thermal Decomposition. The nitro group on the phenyl ring makes the molecule susceptible to thermal decomposition, especially at elevated temperatures in the presence of other reagents.
Recommended Solution:
-
Controlled Quenching: Quench the reaction by pouring it slowly into a vigorously stirred ice-cold solution of a mild base, such as sodium acetate or sodium bicarbonate.[2][7] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes corrosive acidic byproducts simultaneously. Avoid using strong bases like NaOH initially, as this can cause a rapid, uncontrolled exotherm.
-
Maintain Low Temperatures: Ensure that all stages of the reaction, from reagent formation to quenching, are conducted at the recommended temperatures. Use an ice bath to manage any exothermic events.[1]
Question 3: The NMR of my purified product shows the correct signals, but the integration is slightly off, and elemental analysis fails. Could there be a hidden byproduct?
Answer: Yes, it's possible to have a co-eluting impurity that is structurally very similar to your product.
-
Probable Cause: Chlorinated Byproduct. The Vilsmeier reagent or residual POCl₃ can occasionally act as a chlorinating agent, especially at higher temperatures.[1][2] This could lead to the formation of a chloro-pyrrole derivative, which may have very similar chromatographic behavior to your desired product.
Recommended Solution:
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique to confirm the elemental composition of your product. It can easily distinguish between your desired product (C₁₁H₈N₂O₃) and a chlorinated byproduct.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your mixture and provide the mass-to-charge ratio for each, helping to identify the impurity.[8][9]
-
Optimize Reagent Addition: Ensure that the POCl₃ is added dropwise to the DMF at low temperatures to control the initial exothermic reaction and minimize side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1-(3-nitrophenyl)-1H-pyrrole?
For N-substituted pyrroles, electrophilic substitution, such as the Vilsmeier-Haack reaction, overwhelmingly favors the α-positions (C2 and C5).[3][10] This is due to the superior stabilization of the positive charge in the reaction intermediate. Therefore, the primary product will be 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Q2: What are the most common byproducts I should expect and how can I characterize them?
The most common byproducts are summarized in the table below. Characterization is best achieved by a combination of chromatographic and spectroscopic methods.[11][12]
| Byproduct Name | Structure | Key Analytical Signature | Conditions Favoring Formation |
| Unreacted Starting Material | 1-(3-nitrophenyl)-1H-pyrrole | Lower polarity on TLC/HPLC. Absence of aldehyde proton (~9.5 ppm) in ¹H NMR. | Insufficient Vilsmeier reagent, low temperature, short reaction time. |
| Di-formylated Product | 1-(3-nitrophenyl)-1H-pyrrole-2,5-dicarbaldehyde | Higher polarity on TLC/HPLC. Two aldehyde protons in ¹H NMR. Symmetrical pattern for pyrrole protons. | Excess Vilsmeier reagent (>2 eq.), prolonged reaction time.[1][2] |
| Chlorinated Byproduct | e.g., 5-chloro-1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Isotopic pattern for Chlorine in Mass Spec (M, M+2). May co-elute with product. | High reaction temperatures, impure reagents.[1][2] |
Q3: Can I use other formylating agents to avoid these byproducts?
While the Vilsmeier-Haack reaction is the most common and efficient method for formylating pyrroles, other methods exist, such as the Duff reaction or Reimer-Tiemann reaction.[13] However, these often require harsher conditions and may have their own sets of byproducts and lower yields. For this specific substrate, optimizing the Vilsmeier-Haack reaction is typically the most practical approach.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side reaction leading to the di-formylated byproduct.
Caption: Reaction scheme for the formation of the desired 2-carbaldehyde and the 2,5-dicarbaldehyde byproduct.
Analytical Protocols
Protocol 1: HPLC-MS Method for Byproduct Identification
This protocol provides a robust method for separating and identifying the main product and key byproducts.
-
Sample Preparation:
-
Carefully take an aliquot (~1-2 mg) of the crude reaction mixture after workup.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mass Spectrometer: ESI source coupled to a single quadrupole or triple quadrupole/TOF analyzer.
-
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
UV Detection: 254 nm and 320 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-500 m/z.
-
-
Data Interpretation:
-
Product: Look for a peak with m/z = 217.05 [M+H]⁺.
-
Di-formylated Byproduct: Look for a peak with m/z = 245.05 [M+H]⁺.
-
Starting Material: Look for a peak with m/z = 189.06 [M+H]⁺.
-
Workflow for Troubleshooting Low Purity
This workflow provides a logical sequence of steps to diagnose and solve purity issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. rroij.com [rroij.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the potential stability challenges associated with this compound. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity of your experiments and obtain reliable, reproducible results.
Overview of Compound Stability
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a bifunctional molecule featuring a pyrrole-2-carbaldehyde core and a nitrophenyl substituent. This unique structure, while synthetically valuable, presents inherent stability concerns that users must be aware of.
-
The Pyrrole-2-Carbaldehyde Moiety: The pyrrole aldehyde portion of the molecule is susceptible to several degradation pathways. The aldehyde group is prone to oxidation, especially when exposed to atmospheric oxygen, which can convert it to the corresponding carboxylic acid (2-pyrrolecarboxylic acid)[1]. Furthermore, the pyrrole ring itself, particularly with an activating aldehyde group, can be sensitive to light and may undergo photodegradation or polymerization, often indicated by a darkening in color from off-white/yellow to brown or reddish hues[2].
-
The 3-Nitrophenyl Group: The presence of a nitroaromatic group introduces additional considerations. Nitroaromatic compounds can be reactive and are often sensitive to specific storage and handling conditions to prevent degradation or unwanted side reactions[3][4]. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially affecting the reactivity and stability of the pyrrole ring[5].
Understanding these potential instabilities is the first step in troubleshooting and mitigating issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My vial of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has changed color from a light yellow to a dark brown. What does this signify and can I still use it?
A1: A significant color change to dark brown or reddish-brown is a strong indicator of degradation, likely due to oxidation and/or polymerization of the pyrrole moiety upon exposure to air and light[2]. While a minor color change might not drastically affect all applications, a pronounced darkening suggests the presence of significant impurities. For sensitive applications requiring high purity, it is strongly recommended to purify the compound before use or to use a fresh, unopened vial.
Q2: What are the ideal storage conditions for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde to maximize its shelf-life?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation[2].
-
Temperature: For short-term storage, refrigeration at +2°C to +8°C is recommended[2]. For long-term storage, consider colder temperatures, but be mindful of potential freeze-thaw cycles if the compound is used frequently.
-
Light: Protect from light by storing in an amber vial or in a dark location[1][6].
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis[1][7].
Q3: I am observing lower than expected yields in my reaction involving this compound. Could its stability be a contributing factor?
A3: Absolutely. The inherent instability of pyrrole aldehydes can lead to reduced reaction yields, especially in reactions that require prolonged heating or extended reaction times[2]. The aldehyde may degrade in the reaction mixture over time. It is advisable to use the compound as fresh as possible and to design your reaction conditions to be as mild as possible (e.g., lower temperature, shorter reaction time) if you suspect compound instability is affecting your yield.
Q4: How should I prepare solutions of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde for my experiments?
A4: Due to the potential for degradation in solution, it is best practice to prepare solutions fresh, immediately before use[2]. If you are performing kinetic studies or reactions over a long period, be aware that the concentration of the active compound may decrease over time. Consider performing a preliminary stability study in your chosen solvent system to understand its degradation kinetics.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Difficulty in reproducing results between experiments, even with seemingly identical protocols.
-
Potential Cause: Degradation of the starting material. The purity of the compound may vary between different lots or even within the same bottle over time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unexpected Byproducts in a Reaction
-
Symptom: TLC, LC-MS, or NMR analysis of the reaction mixture shows the formation of unexpected species.
-
Potential Cause: Degradation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde into reactive intermediates or impurities that participate in side reactions.
-
Potential Degradation Pathways:
Caption: Potential degradation pathways for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
-
Mitigation Strategies:
-
Run a control reaction with the compound in the reaction solvent at the reaction temperature, without other reagents, to observe its stability.
-
Ensure all solvents are dry and reactions are performed under an inert atmosphere.
-
Purify the starting material immediately before use.
-
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small, accurately weighed sample of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum to confirm the identity of the compound.
-
Look for the characteristic aldehyde proton peak. A diminished integral for this peak relative to other protons on the molecule can indicate degradation.
-
Check for the appearance of new, broad peaks which may suggest polymeric impurities.
-
Protocol 2: Stability Study in Solution
This protocol provides a framework for assessing the stability of the compound in a specific solvent over time.
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, DMSO).
-
Initial Analysis (T=0): Immediately analyze the solution by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial peak area or concentration of the compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same method as in step 2.
-
Data Analysis: Plot the peak area or concentration of the compound against time to determine the degradation rate. A study on pyrrole-2-carboxaldehyde showed a 50% decrease in concentration in a buffered solution at 30°C over 18 hours, highlighting the potential for significant degradation[2].
| Parameter | Recommended Condition |
| Storage Temperature | +2°C to +8°C (short-term) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light Protection | Amber vial / darkness |
| Solvent for Stock | Anhydrous, aprotic solvents |
| Solution Prep. | Freshly prepared before use |
| Table 1: Recommended Handling and Storage Conditions. |
Concluding Remarks
While 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate, its inherent stability challenges require careful consideration in experimental design and execution. By adhering to the storage and handling recommendations, and by implementing appropriate quality control measures, researchers can mitigate the risks of degradation and ensure the reliability of their scientific outcomes.
References
- How is Pyrrole-2-carboxaldehyde synthesized and applied? - FAQ - Guidechem. [URL: https://www.guidechem.
- STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS - Kamat Lab. [URL: https://www.uml.edu/docs/SOP-Time-Sensitive-Chemicals_tcm18-300431.pdf]
- Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. [URL: https://www.ilo.
- Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston. [URL: https://www.umb.edu/ehs/laboratory_safety/chemical_safety/chemical_storage/peroxide_and_nitro_compounds]
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC262082/]
- Stability Study Protocol. [URL: https://eda.mohp.gov.eg/ar/Documents/DownloadDocument?documentId=266&fileId=1067]
- Instability issues of pyrrole aldehydes and their handling. - Benchchem. [URL: https://www.benchchem.com/product/b1324330/technical-support]
- Synthesis and Evaluation of Pyrrole Derivatives - ijrpr. [URL: https://ijrpr.com/uploads/V4ISSUE12/IJRPR2055.pdf]
- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation - MDPI. [URL: https://www.mdpi.com/2673-451X/2/2/18]
- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation - MDPI. [URL: https://www.mdpi.com/2673-451X/2/2/18/pdf]
- Consensus stability testing protocols for organic photovoltaic materials and devices | Request PDF - ResearchGate. [URL: https://www.researchgate.
- A protocol for testing the stability of biochemical analytes. Technical document - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31770514/]
- Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [URL: https://www.mdpi.com/1420-3049/27/19/6573]
- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. [URL: https://patents.google.
- chemical handling and storage section 6 - University of Toronto Scarborough. [URL: https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/UTSC%20Laboratory%20Health%20and%20Safety%20Manual%20-%20Section%206%20-%20Chemical%20Handling%20and%20Storage.pdf]
- Stability Study Protocols and Reports - Neopharm Labs. [URL: https://neopharmlabs.com/en-ca/stability-studies/protocols-reports/]
- Stability testing protocol for experiments conducted at Pfizer U.K. Ltd... - ResearchGate. [URL: https://www.researchgate.
- Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v86-189]
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [URL: https://www.researchgate.
- 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-nitrophenyl-1h-pyrrole-2-carbaldehyde-30186-44-8]
- Synthesis of some new pyrrole derivatives and their antimicrobial activity - ResearchGate. [URL: https://www.researchgate.
- Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19625219/]
- 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde]
- 3-Nitro-1H-pyrrole-2-carbaldehyde | C5H4N2O3 | CID 21071900 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21071900]
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10047321/]
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- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. lymecongregationalchurch.org [lymecongregationalchurch.org]
Troubleshooting guide for the Vilsmeier-Haack formylation of nitrophenyl pyrroles
Technical Support Center: Vilsmeier-Haack Formylation of Nitrophenyl Pyrroles
Welcome to the technical support center for the Vilsmeier-Haack formylation of nitrophenyl pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of a strongly electron-withdrawing nitro group on the phenyl ring presents unique challenges to this classic formylation reaction. This resource provides in-depth, experience-driven answers to common issues, ensuring both scientific accuracy and practical utility in the laboratory.
Core Concepts: Why is this Reaction Challenging?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works most efficiently on electron-rich aromatic and heteroaromatic compounds.[1][2] The pyrrole ring itself is electron-rich and typically reacts readily.[3] However, attaching a nitrophenyl group, particularly if its nitro substituent can exert its electron-withdrawing effect on the pyrrole ring through conjugation, significantly deactivates the system.[4] This deactivation makes the pyrrole ring less nucleophilic and therefore less reactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[2][5] Understanding this electronic tug-of-war is the key to troubleshooting.
Mechanism Overview: The Vilsmeier-Haack Reaction
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][6]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent to form a covalent intermediate.[7]
-
Hydrolysis: Aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.[1][6]
Caption: General workflow of the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the formylation of deactivated nitrophenyl pyrroles.
Q1: My reaction has a very low yield or isn't working at all. What are the primary causes?
This is the most frequent issue and typically points to insufficient reactivity. The strong electron-withdrawing nature of the nitro group deactivates the pyrrole ring, making the reaction difficult under standard conditions.[4]
Possible Causes & Solutions:
-
Cause 1: Insufficient Reaction Temperature. While the formation of the Vilsmeier reagent is often done at 0 °C, the subsequent reaction with the deactivated pyrrole may require significantly more thermal energy to proceed.
-
Solution: After adding your nitrophenyl pyrrole at a low temperature, allow the reaction to warm to room temperature and then cautiously heat it. Monitor the progress by TLC. Temperatures of 60-80 °C are common, and in some cases, refluxing overnight may be necessary.[8]
-
-
Cause 2: Inadequate Amount of Vilsmeier Reagent. For deactivated substrates, a stoichiometric amount of the Vilsmeier reagent may not be enough to drive the reaction to completion.
-
Solution: Increase the equivalents of both POCl₃ and DMF. Using a 1.5 to 3-fold excess of the Vilsmeier reagent can be beneficial for less reactive substrates.[8]
-
-
Cause 3: Poor Reagent Quality. Old or improperly stored reagents can lead to reaction failure.
-
Solution: Use freshly opened or distilled POCl₃. DMF should be anhydrous; if it smells fishy (indicating decomposition to dimethylamine), it should be replaced.[9]
-
-
Cause 4: Choice of Solvent. While DMF is a reactant, using it as the bulk solvent is not always optimal.
-
Solution: Consider using a co-solvent like 1,2-dichloroethane (DCE) or chloroform. These solvents can sometimes improve solubility and reaction kinetics.[10]
-
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of byproducts is a common reason for low yields of the desired product.
Possible Side Reactions & Prevention Strategies:
-
Di-formylation: If there are multiple activated positions on the pyrrole ring, a second formylation can occur, especially with a large excess of the Vilsmeier reagent.
-
Prevention: Carefully control the stoichiometry. Start with a 1.1 to 1.5 molar ratio of the Vilsmeier reagent to your substrate. Add the reagent dropwise to the substrate solution to avoid localized high concentrations.[8]
-
-
Polymerization/Decomposition: Pyrroles, especially under acidic conditions and at high temperatures, can be prone to polymerization or degradation, often resulting in a dark, tarry reaction mixture.
-
Prevention: Maintain the lowest effective reaction temperature. Ensure a prompt and efficient aqueous work-up to neutralize the acidic conditions and hydrolyze reactive intermediates.
-
-
Chlorinated Byproducts: The Vilsmeier reagent can occasionally act as a chlorinating agent, particularly at higher temperatures.[8][11]
-
Prevention: Use the minimum temperature required for the reaction to proceed. A rapid and thorough aqueous work-up is crucial to quench any reactive chlorine species.
-
Q3: The reaction starts but seems to stall and never reaches completion. What can I do to push it forward?
A sluggish or incomplete reaction is a classic sign of substrate deactivation.
Strategies to Overcome Deactivation:
-
Increase Reaction Time and/or Temperature: This is the most straightforward approach. Continue to monitor by TLC. If the starting material is still present after several hours, consider extending the reaction time (e.g., 12-24 hours) or incrementally increasing the temperature.[8]
-
Use a More Potent Formylating System: If standard Vilsmeier conditions fail, a more powerful electrophile may be needed. A complex formed from trifluoromethanesulfonic anhydride (Tf₂O) and DMF has been shown to formylate less active aromatic compounds where the standard POCl₃/DMF system fails.[12][13]
-
Solvent Choice: The choice of solvent can influence reaction rates. Some literature suggests that solvents like o-dichlorobenzene or even an excess of the amide (DMF) can be used, with reactions sometimes proceeding at temperatures up to 120 °C.[10]
| Problem | Potential Cause | Recommended Action |
| No Reaction | Substrate too deactivated; Low temperature | Increase temperature (60-80 °C); Use excess Vilsmeier reagent (1.5-3 eq.); Check reagent quality. |
| Incomplete Reaction | Insufficient driving force | Increase reaction time (monitor by TLC); Cautiously increase temperature; Consider a stronger formylating agent (e.g., Tf₂O/DMF).[12] |
| Multiple Products | Di-formylation; Side reactions | Use controlled stoichiometry (1.1-1.5 eq. Vilsmeier reagent); Add reagent slowly; Maintain lowest effective temperature.[8] |
| Dark/Tarry Mixture | Polymerization/Decomposition | Use minimum effective temperature; Ensure prompt and efficient aqueous work-up. |
Experimental Protocols & Workflows
Standard Protocol: Vilsmeier-Haack Formylation of a Deactivated Nitrophenyl Pyrrole
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve the nitrophenyl pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 60-70 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after 2-4 hours, consider extending the reaction time or cautiously increasing the temperature.[8]
-
Work-up (Quenching): Once the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization & Extraction: Stir the aqueous mixture until the ice has melted completely. Adjust the pH to ~8-9 with a saturated Na₂CO₃ or NaOH solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common Vilsmeier-Haack issues.
References
-
The nitro group directs electrophilic aromatic substitution to the... Pearson+ Study Prep. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]
-
Formylation. Wikipedia. [Link]
-
Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]
-
A new procedure for formylation of less active aromatics. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Vilsmeier formylation of pyrrole. Química Organica.org. [Link]
-
Having some troubles with a Vislmeier-Haack reaction... Reddit. [Link]
-
Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. [Link]
-
New Methods for the Preparation of Aromatic Aldehydes. ResearchGate. [Link]
-
Synthesis and Practical Applications of 2-(2-nitroalkyl)pyrroles. PubMed. [Link]
- Process for formylation of aromatic compounds.
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- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 4. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
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- 12. A new procedure for formylation of less active aromatics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
Overcoming low yields in Paal-Knorr pyrrole synthesis with electron-withdrawing groups
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with substrates containing electron-withdrawing groups (EWGs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this powerful reaction.
The Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is a cornerstone of heterocyclic chemistry for its simplicity and efficiency.[1][2] However, its performance can be significantly hampered when the amine component is rendered less nucleophilic by the presence of EWGs (e.g., nitro, cyano, haloaryl groups). This guide provides a series of troubleshooting steps and advanced solutions to overcome these limitations.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Q1: Why is my Paal-Knorr reaction failing or giving abysmal yields when using an aniline with a strong electron-withdrawing group (e.g., p-nitroaniline)?
Answer: This is the most common failure mode and it stems directly from the electronic nature of your amine. The core mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][3] An electron-withdrawing group on an aromatic amine delocalizes the nitrogen's lone pair into the aromatic ring, drastically reducing its nucleophilicity.
This initial attack is therefore significantly slower, and the overall reaction stalls. The subsequent intramolecular cyclization, which is often the rate-determining step, is also hindered as the nitrogen remains electron-deficient.[1][4] Essentially, the starting material is not reactive enough to proceed under standard, weakly acidic conditions.[5]
Caption: The Paal-Knorr mechanism and the effect of EWGs.
Q2: My reaction with an electron-deficient amine is extremely slow and appears incomplete even after prolonged heating. How can I improve the conversion rate?
Answer: When dealing with poorly nucleophilic amines, the standard conditions of refluxing in acetic acid are often insufficient.[2][6] You must increase the electrophilicity of the dicarbonyl component to compensate for the poor nucleophilicity of the amine. This is best achieved by strategic catalyst selection.
1. Shift from Weak Brønsted Acids to Stronger or Specialized Catalysts: While acetic acid can catalyze the reaction, it may not be strong enough.[4] Consider more potent catalysts:
-
Trifluoroacetic Acid (TFA): A stronger acid that can enhance the rate of carbonyl protonation, making it more susceptible to attack.[7]
-
Solid-Supported Brønsted Acids: Catalysts like silica sulfuric acid (SiO₂-OSO₃H) or cation exchange resins (e.g., Amberlite IR 120) offer high acidity, simple removal via filtration, and often allow for solvent-free conditions.[2]
2. Employ Lewis Acid Catalysis: This is one of the most effective strategies. Lewis acids coordinate to the carbonyl oxygen atoms, withdrawing electron density and making the carbonyl carbons significantly more electrophilic. This is often sufficient to overcome the high activation barrier presented by the electron-deficient amine.
-
Effective Lewis Acids: A wide range have proven effective, including Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, ZrCl₄, and InCl₃.[8][9][10] Scandium(III) triflate (Sc(OTf)₃) is particularly noteworthy for its high activity, often requiring only catalytic amounts (e.g., 1 mol%) under solvent-free conditions.[10]
3. Utilize Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating slow reactions.[11][12] The rapid, uniform heating can dramatically reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and higher yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[11][13]
Q3: I am observing a significant byproduct that I suspect is a furan. How can I minimize its formation?
Answer: Your suspicion is likely correct. The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[14] This arises from the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound, a reaction that competes directly with the desired pyrrole formation.[3] This side reaction becomes dominant when the amine is unreactive (due to EWGs), as the dicarbonyl essentially reacts with itself before the slow-acting amine can intervene.
Strategies to Suppress Furan Formation:
-
Control Acidity: Excessively strong acidic conditions (pH < 3) can preferentially promote furan formation.[4][14] If using a strong acid, ensure you are using it in catalytic, not stoichiometric, amounts. Shifting to a Lewis acid catalyst is often an excellent solution.
-
Increase Amine Concentration: Use a slight excess of the amine (e.g., 1.1–1.2 equivalents) to favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization of the dicarbonyl.[15]
-
Optimize Temperature: High temperatures can sometimes favor furan formation. If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature.
Caption: Competing pathways in the Paal-Knorr synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" strategy when starting a Paal-Knorr synthesis with a challenging, electron-deficient amine?
For a first attempt with a difficult substrate, a solvent-free reaction using a catalytic amount of a reliable Lewis acid like Sc(OTf)₃ (1 mol%) at a moderate temperature (60-80 °C) is an excellent starting point.[10][15] This approach maximizes the electrophilicity of the dicarbonyl while minimizing solvent-related side reactions and simplifying workup. Monitor the reaction by TLC, and if it is still sluggish, consider transitioning to a microwave-assisted protocol.
Q2: Are there any "green" or milder alternatives to strong acids that are effective for these substrates?
Absolutely. The field has moved significantly beyond harsh, traditional methods.[6][16]
-
Heterogeneous Catalysts: As mentioned, solid acids like montmorillonite clays or silica sulfuric acid are highly effective, reusable, and environmentally benign.[2][8]
-
Organocatalysts: Mild Brønsted acids like saccharin have been shown to catalyze the reaction efficiently in methanol at room temperature.[2] Even Vitamin B1 has been employed as a non-toxic, metal-free organocatalyst.[17][18]
-
Deep Eutectic Solvents (DESs): A mixture of N,N'-dimethylurea and L-(+)-tartaric acid can act as both the solvent and catalyst, providing a green and effective reaction medium.[16]
Q3: My starting amine is expensive. Can I avoid using a large excess?
Yes. The recommendation to use an excess of the amine is primarily to outcompete furan formation using Le Châtelier's principle. If you employ a highly efficient catalytic system (e.g., a potent Lewis acid) that strongly favors the pyrrole pathway, you can often use stoichiometric amounts of both reactants (1:1 ratio) with great success.[8] This is a key advantage of modern catalytic methods.
Data Summary: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the Paal-Knorr synthesis, providing a clear comparison to guide your experimental design.
| Catalyst System | Amine Substrate Example | Conditions | Time | Yield (%) | Reference(s) |
| Acetic Acid (AcOH) | Aniline | Reflux | 2-5 h | Moderate-Good | [4] |
| Trifluoroacetic Acid (TFA) | p-Bromoaniline | Reflux | 15 min | 92% | [7] |
| Sc(OTf)₃ (1 mol%) | Aniline | 60 °C, Solvent-free | 10 min | 98% | [9][10] |
| Alumina (CATAPAL 200) | Aniline | 60 °C, Solvent-free | 45 min | 97% | [8] |
| Saccharin (25 mol%) | Aniline | RT, Methanol | 30 min | Good-Excellent | [2] |
| Microwave (AcOH cat.) | Various amines | 120-150 °C | 2-10 min | 65-89% | [11][19] |
Experimental Protocols
Here are two detailed, field-proven protocols for overcoming low yields with electron-deficient amines.
Protocol 1: Scandium(III) Triflate-Catalyzed Solvent-Free Synthesis
This protocol is highly effective for a wide range of amines, including those with EWGs, and features simple setup and workup.[10]
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) is pure. Use a high-purity primary amine (e.g., p-nitroaniline).
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq).
-
Add the primary amine (1.0 mmol, 1.0 eq).
-
Add Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 1 mol%).
-
Reaction Conditions: Place the flask in a preheated oil bath at 60-80 °C. Stir the reaction mixture vigorously. The reaction is often complete within 10-30 minutes. Monitor progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dissolve the residue in ethyl acetate (15 mL).
-
Wash the organic solution with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.
-
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol leverages the speed of microwave heating to achieve high yields rapidly, which is particularly useful for library synthesis.[11]
-
Reactant Preparation: Use purified 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq) and the desired primary amine (1.1 mmol, 1.1 eq).
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the 1,4-dicarbonyl compound, the primary amine, and glacial acetic acid (2 mL).
-
Microwave Conditions:
-
Seal the vial with a cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Set the reaction temperature to 120 °C, the hold time to 5-10 minutes, and the power to 100-200 W (ensure the pressure does not exceed the vial's safety limit).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (1 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A workflow for troubleshooting low yields.
References
-
Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. Available at: [Link]
-
Paal–Knorr synthesis . Wikipedia. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis . Taylor & Francis. Available at: [Link]
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway . Available at: [Link]
-
A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis . Available at: [Link]
-
Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology. Available at: [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles . ResearchGate. Available at: [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF . ResearchGate. Available at: [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes . Organic Chemistry Portal. Available at: [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes . Semantic Scholar. Available at: [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . MDPI. Available at: [Link]
-
Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation . Semantic Scholar. Available at: [Link]
-
Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection . Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis . Available at: [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes . R Discovery. Available at: [Link]
-
Pyrrole synthesis . Organic Chemistry Portal. Available at: [Link]
-
Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction . Journal of the American Chemical Society. Available at: [Link]
-
An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions . ResearchGate. Available at: [Link]
-
A New Green and Efficient Brønsted: Lewis Acidic DES for Pyrrole Synthesis . Semantic Scholar. Available at: [Link]
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- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. [PDF] Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Semantic Scholar [semanticscholar.org]
- 13. discovery.researcher.life [discovery.researcher.life]
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- 18. A New Green and Efficient Brønsted: Lewis Acidic DES for Pyrrole Synthesis | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, managing, and mitigating impurities. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure the robust and reproducible synthesis of this valuable chemical intermediate.
Section 1: The Synthetic Pathway - A Foundational Overview
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is typically achieved via a two-step sequence. The initial step involves the N-arylation of a pyrrole precursor, followed by a regioselective formylation. The most common and effective method for the second step is the Vilsmeier-Haack reaction, which utilizes a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto the electron-rich pyrrole ring.[1][2][3][4]
The Vilsmeier reagent is a mild electrophile, making it ideal for reacting with activated aromatic systems like pyrrole.[2][3] The reaction exhibits high regioselectivity for the C2 position of the pyrrole ring due to the superior stabilization of the cationic intermediate formed upon electrophilic attack at this position.[1][5]
Caption: General workflow for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My reaction is sluggish, and after workup, my crude NMR shows a significant amount of unreacted 1-(3-nitrophenyl)-1H-pyrrole. What went wrong?
Answer: This is a common issue indicating either incomplete formation of the Vilsmeier reagent or insufficient reactivity. Here’s how to troubleshoot:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[2] This step is exothermic and should be performed with care.
-
Causality: Ensure your reagents are anhydrous. POCl₃ reacts violently with water, and any moisture will quench the reagent, reducing its effective concentration. DMF should be of high purity and dry.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored anhydrous DMF and POCl₃.
-
Order of Addition: Add POCl₃ dropwise to ice-cold DMF (0-5 °C) with vigorous stirring. A thick white precipitate or crystalline solid of the Vilsmeier reagent should form. Allow the reagent to fully form by stirring at this temperature for 30-60 minutes before adding the pyrrole substrate.
-
-
-
Reaction Temperature: The Vilsmeier-Haack reaction's temperature depends on the substrate's reactivity.[6]
-
Causality: While the initial reagent formation is done at a low temperature, the subsequent formylation step may require heating to proceed at a reasonable rate. The electron-withdrawing nitro group on the phenyl ring slightly deactivates the pyrrole system compared to an unsubstituted N-phenylpyrrole.
-
Troubleshooting Steps: After adding your 1-(3-nitrophenyl)-1H-pyrrole solution to the pre-formed Vilsmeier reagent at 0 °C, allow the mixture to warm to room temperature. Monitor the reaction by TLC. If the reaction is slow, gently heat the mixture to 40-60 °C.[4]
-
Question: I've isolated my product, but I see a minor isomer in the ¹H NMR spectrum, characterized by a different set of pyrrole ring proton signals. What is this impurity?
Answer: You are likely observing the formation of the C3-formylated regioisomer: 1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde .
-
Causality: While formylation strongly favors the C2 position, a small amount of C3 substitution can occur. The electrophilic attack at C2 leads to a more stable carbocation intermediate (with resonance contributions from the nitrogen lone pair spread over three atoms) than attack at C3 (where the positive charge is distributed over only two carbons). However, if the C2 positions are sterically hindered or under certain reaction conditions, C3 formylation can become more significant.
-
Mitigation & Removal:
-
Temperature Control: Avoid excessive heating during the reaction, as higher temperatures can sometimes reduce regioselectivity.
-
Purification: This isomer can typically be separated from the desired C2 product by careful silica gel column chromatography. The two isomers often have a discernible difference in polarity.
-
Question: My final product is a dark, tar-like substance that is difficult to purify. What causes this, and how can I prevent it?
Answer: The formation of dark, polymeric tars is often due to the acidic nature of the reaction conditions and the inherent instability of pyrroles in strong acid.[7]
-
Causality: The Vilsmeier-Haack reaction generates an acidic environment. If the reaction is overheated, run for too long, or if the workup is not performed correctly, the pyrrole ring can protonate, leading to acid-catalyzed polymerization.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Do not exceed the optimal reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
-
Careful Workup: The hydrolysis of the intermediate iminium salt must be handled correctly.[3][8] Pour the reaction mixture slowly onto a large amount of crushed ice. This serves to both cool the mixture and begin the hydrolysis.
-
Neutralization: After hydrolysis, the acidic solution must be carefully neutralized. Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) until the pH is neutral (pH ~7-8).[2] This step is critical to prevent polymerization during extraction and concentration. Perform this neutralization at a low temperature (0-10 °C).
-
Question: My mass spectrum shows a peak corresponding to a di-formylated product. How did this happen?
Answer: The detection of a di-formylated species, likely 1-(3-nitrophenyl)-1H-pyrrole-2,5-dicarbaldehyde , indicates that the reaction was too aggressive.
-
Causality: The mono-formylated product is less electron-rich than the starting pyrrole, but it can still undergo a second formylation, typically at the C5 position, if there is an excess of the Vilsmeier reagent or if the reaction conditions are too harsh (high temperature or prolonged reaction time).[9]
-
Mitigation Strategy:
-
Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A slight excess (e.g., 1.2-1.5 equivalents) is often sufficient. Avoid using a large excess.
-
Reaction Monitoring: Use TLC to monitor the reaction's progress. Once the starting material is consumed and the desired mono-formylated product is the major spot, proceed with the workup. Do not let the reaction run unnecessarily for extended periods.
-
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control for a successful and clean Vilsmeier-Haack formylation?
-
A1: The three most critical parameters are:
-
Reagent Quality: The use of anhydrous POCl₃ and DMF is non-negotiable for achieving a good yield.
-
Temperature Control: Both the initial formation of the Vilsmeier reagent (0-5 °C) and the subsequent reaction with the pyrrole require careful temperature management to prevent side reactions and polymerization.
-
Workup pH: The neutralization step after quenching the reaction is crucial. Failure to neutralize the acidic medium before extraction can lead to significant product loss through polymerization.
-
-
-
Q2: How can I definitively confirm the identity and purity of my final 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
-
A2: A combination of analytical techniques is recommended:
-
¹H NMR: This is the most powerful tool. Look for the characteristic aldehyde proton singlet (typically δ 9.5-10.0 ppm) and the distinct coupling patterns of the three protons on the pyrrole ring and the four protons on the nitrophenyl ring.
-
¹³C NMR: Confirm the presence of the aldehyde carbonyl carbon (δ ~185 ppm) and the correct number of aromatic/heteroaromatic carbons.
-
LC-MS: This will provide the molecular weight of the product (C₁₁H₈N₂O₃, MW: 216.19 g/mol )[10][11] and is an excellent tool for assessing purity and detecting trace impurities.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency around 1660-1680 cm⁻¹.[12]
-
-
-
Q3: Besides those mentioned, are there any other potential side reactions?
-
A3: While less common for this specific substrate, the Vilsmeier reagent can sometimes react with other functional groups if present. In broader contexts, it can dehydrate amides or convert carboxylic acids to chlorides.[4] For the synthesis , the primary concerns remain incomplete reaction, polymerization, and over-formylation.
-
Section 4: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-(3-nitrophenyl)-1H-pyrrole
-
Disclaimer: This is a representative protocol. Quantities should be adjusted based on your reaction scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting white slurry at 0 °C for an additional 45 minutes.
-
Substrate Addition: Dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, heat gently to 50 °C until the starting material is consumed.
-
Quenching and Hydrolysis: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization and Workup: Cool the aqueous mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the solution is 7-8. A precipitate of the crude product may form.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., dichloromethane) and adding silica gel, then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% and increasing to 20%).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Section 5: Impurity Reference Table
| Impurity Name | Structure | Origin | Key Analytical Signature (¹H NMR) |
| 1-(3-nitrophenyl)-1H-pyrrole | C₁₀H₈N₂O₂ | Incomplete formylation reaction. | Absence of the aldehyde proton (δ ~9.6 ppm). Presence of a proton signal at the C2 position of the pyrrole ring (δ ~6.8-7.0 ppm). |
| 1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | C₁₁H₈N₂O₃ | Regioisomeric side product of formylation. | Aldehyde proton (δ ~9.8-10.0 ppm). Different coupling pattern for pyrrole protons compared to the desired C2 isomer. |
| 1-(3-nitrophenyl)-1H-pyrrole-2,5-dicarbaldehyde | C₁₂H₈N₂O₄ | Over-reaction/di-formylation. | Two distinct aldehyde protons. Loss of symmetry in the pyrrole proton signals compared to the starting material. |
| Pyrrole Polymers | N/A | Acid-catalyzed degradation/polymerization. | Broad, unresolved signals in the NMR spectrum. Insoluble, tar-like appearance. |
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y.-d., & Wu, A.-x. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(4), 688–691. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27393. Available from: [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
Albright, J. D., et al. (1998). Synthesis of lixivaptan and related compounds. Journal of Medicinal Chemistry, 41(15), 2442-2444. (Note: Specific synthesis details are often found within experimental sections of papers referencing the compound, such as the one described in the PMC article on 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde). Available from: [Link]
-
Reddy, T. R., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(26), 14507-14512. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1054593. Available from: [Link]
-
ResearchGate. (n.d.). Analytical Data of pyrrole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
El-Sayed, M. A.-A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2593. Available from: [Link]
-
Seshadri, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2345-2354. Available from: [Link]
-
Patel, K. D., et al. (2012). Study of Novel Pyrrole Derivatives. International Journal of Science and Research, 3(10), 125-127. Available from: [Link]
-
Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. Available from: [Link]
-
Lee, H., et al. (2017). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 19(12), 755-761. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 24(3), 523-529. Available from: [Link]
-
Trofimov, B. A., & Mikhaleva, A. I. (2012). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. Advances in Heterocyclic Chemistry, 107, 1-134. Available from: [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
- Fischer, R., et al. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office.
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Bsb-chemical. (n.d.). 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and characterization of a new 1-formyl-2-pyrazoline: 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molecules, 15(9), 6066–6071. Available from: [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for chemical transformations of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The unique bifunctional nature of this molecule, possessing both a reducible nitro group and a reactive aldehyde, presents specific challenges and opportunities in catalyst choice to achieve desired selectivity and yield.
I. Chemoselective Reduction of the Nitro Group
A primary transformation for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is the reduction of the nitro group to an amine, yielding 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde, a valuable intermediate in pharmaceutical synthesis. The principal challenge is to selectively reduce the nitro group without affecting the aldehyde functionality.
Frequently Asked Questions (FAQs)
Q1: My standard catalytic hydrogenation (e.g., H₂, Pd/C) is reducing both the nitro and aldehyde groups. How can I achieve selective reduction of the nitro group?
A1: This is a common issue as palladium on carbon (Pd/C) is a highly active catalyst that can readily reduce both functional groups.[1] To achieve chemoselectivity, several strategies can be employed:
-
Catalyst Modification: The use of sulfided platinum on carbon (Pt/C) with H₂ can be highly selective for nitro group reduction while preserving halogens and, in many cases, aldehydes.[2]
-
Alternative Reducing Agents: Metal/acid systems like iron in hydrochloric or acetic acid (Fe/HCl, Fe/AcOH) or tin(II) chloride (SnCl₂·2H₂O) in ethanol are classic and robust methods that are highly selective for the nitro group.[2][3]
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with a catalyst such as Pd/C can sometimes offer better selectivity than gaseous hydrogen, though careful optimization is required.[3][4]
Q2: I am observing incomplete reduction of the nitro group. What are the likely causes and solutions?
A2: Sluggish or incomplete reactions can stem from several factors.[5] A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The catalyst may be deactivated due to improper storage or poisoning by contaminants like sulfur compounds.[4] Using a fresh batch of catalyst is a good first step.
-
Reagent Stoichiometry: For metal/acid reductions, ensure the metal is finely powdered for maximum surface area and that a sufficient excess of the reducing agent is used.[5]
-
Reaction Conditions: In catalytic hydrogenations, ensure efficient stirring to overcome mass transfer limitations in the three-phase system (gas, liquid, solid).[4] Increasing hydrogen pressure or temperature can also increase the reaction rate, but may impact selectivity.[4]
Troubleshooting Guide: Chemoselective Nitro Reduction
| Problem | Potential Cause | Recommended Solution |
| Over-reduction (aldehyde is also reduced) | Catalyst is too active (e.g., standard Pd/C). | Switch to a more selective catalyst system such as SnCl₂·2H₂O in ethanol, or Fe/HCl.[2] Consider transfer hydrogenation with careful monitoring. |
| Low or no conversion | Catalyst poisoning or deactivation. | Use a fresh batch of catalyst. Ensure high purity of solvents and reagents to avoid contaminants.[4] |
| Inefficient mixing in catalytic hydrogenation. | Increase the stirring rate to ensure good contact between the hydrogen gas, substrate, and catalyst.[4] | |
| Formation of side products (e.g., azoxy, azo) | Localized overheating in exothermic reactions. | Ensure adequate temperature control, especially during the addition of reagents. |
Experimental Protocol: Selective Reduction with Tin(II) Chloride
-
Setup: In a round-bottom flask, dissolve 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralization & Extraction: Add ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Filtration: Filter the resulting suspension through a pad of Celite®.
-
Isolation: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde.[5]
Decision-Making Workflow for Nitro Group Reduction
Caption: Workflow for selecting a nitro reduction catalyst.
II. Carbon-Carbon Bond Forming Reactions
The pyrrole and phenyl rings of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. Catalyst selection is crucial for achieving high yields and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q3: What are the recommended palladium catalysts for a Suzuki coupling with a derivative of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
A3: For Suzuki cross-coupling reactions involving pyrrole derivatives, palladium catalysts with phosphine ligands are commonly employed.[6][7] A good starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has shown to be effective for the coupling of bromo-substituted heterocycles with boronic acids.[6] Other common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of base (e.g., K₂CO₃, Na₂CO₃) and solvent (e.g., DME, toluene) is also critical and should be optimized for the specific substrates.
Q4: I am attempting a Heck reaction with a pyrrole derivative and observing low yields. What factors should I consider?
A4: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[8] For pyrrole substrates, palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand like triphenylphosphine (PPh₃) is a common catalytic system.[9][10] Low yields could be due to several factors:
-
Catalyst Deactivation: Heteroatoms in the substrate can coordinate to the palladium center, leading to catalyst inhibition.[11] The use of bulky, electron-rich phosphine ligands can sometimes mitigate this.
-
Base and Solvent: The choice of base (e.g., triethylamine, potassium carbonate) and solvent is crucial.[8]
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[10]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki coupling | Inefficient transmetalation or reductive elimination. | Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). Optimize the base and solvent system.[6] |
| Catalyst deactivation in Heck reaction | Coordination of the pyrrole nitrogen to the palladium center. | Use bulky, electron-rich phosphine ligands. Consider using a pre-catalyst that is more resistant to deactivation. |
| Formation of homocoupling byproducts | Inefficient cross-coupling pathway. | Adjust the stoichiometry of the coupling partners. Lowering the reaction temperature might favor the desired cross-coupling. |
Experimental Protocol: Suzuki Cross-Coupling
This is a general protocol and may require optimization for your specific substrate.
-
Setup: To a dried Schlenk tube under an argon or nitrogen atmosphere, add the aryl halide derivative of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.), the boronic acid coupling partner (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent and Base: Add the solvent (e.g., anhydrous dimethoxyethane) followed by an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture and dilute with water and an organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[6]
Catalyst Selection Logic for C-C Coupling
Caption: Catalyst selection pathway for C-C coupling reactions.
III. One-Pot Reductive Amination
For the synthesis of secondary amines, a one-pot reductive amination of the aldehyde functionality can be performed concurrently with the reduction of the nitro group. This atom-economical approach requires a catalyst that can facilitate both transformations.[12][13]
Frequently Asked Questions (FAQs)
Q5: Can I perform a one-pot reduction of the nitro group and reductive amination of the aldehyde? What catalyst should I use?
A5: Yes, this is a highly efficient method for synthesizing N-substituted 1-(3-aminophenyl)-1H-pyrrole derivatives.[13] This reaction typically involves three steps in one pot: reduction of the nitro group to an amine, condensation of the in situ formed amine with an external aldehyde (or the aldehyde on the pyrrole with an external amine), and reduction of the resulting imine.[13]
Catalysts based on gold (e.g., Au/Al₂O₃) or molybdenum (e.g., Mo₃S₄ clusters) have been shown to be effective for this transformation using molecular hydrogen as the reductant.[12][13][14] These catalysts can promote the chemoselective reduction of the nitro group and the subsequent imine reduction under relatively mild conditions.
Troubleshooting Guide: One-Pot Reductive Amination
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient catalyst loading or hydrogen pressure. | Increase catalyst loading or hydrogen pressure. Ensure efficient stirring. |
| Formation of benzyl alcohol byproduct | Over-reduction of the aldehyde. | This can be an issue with some noble metal catalysts.[15] Consider catalysts known for higher selectivity in this reaction, such as gold-based systems.[13] |
| Low yield of secondary amine | Inefficient imine formation or reduction. | Ensure anhydrous conditions to favor imine formation. Optimize reaction temperature and time. |
References
-
[Basketing nanopalladium into calix[3]pyrrole as an efficient catalyst for Mizoroki-Heck reaction. Arabian Journal of Chemistry, N/A.](_)
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 13. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B [pubs.rsc.org]
- 14. oa.tib.eu [oa.tib.eu]
- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control in the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The formylation of the N-arylpyrrole core via the Vilsmeier-Haack reaction is a powerful synthetic tool, yet it presents significant challenges related to thermal control. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of temperature management to ensure reaction success, safety, and high product purity.
Overview of the Synthetic Pathway
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is typically achieved in two principal stages:
-
Synthesis of 1-(3-nitrophenyl)-1H-pyrrole: This precursor is commonly formed via a Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with 3-nitroaniline under acidic conditions. Temperature control in this step is important for managing the rate of reaction and preventing side-product formation.
-
Vilsmeier-Haack Formylation: The introduction of the aldehyde group at the C2 position of the pyrrole ring is accomplished using a Vilsmeier reagent. This reagent is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This step is highly exothermic and thermally sensitive, making precise temperature control paramount for success.[1][2][3]
This guide will focus primarily on the temperature-critical Vilsmeier-Haack formylation stage.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems directly linked to inadequate temperature control during the Vilsmeier-Haack formylation.
Question 1: My reaction mixture turned dark brown or black immediately after adding POCl₃ to DMF, and the final workup yielded a low recovery of intractable tar. What went wrong?
Answer: This is a classic sign of a runaway reaction and thermal decomposition. The formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃ is a strongly exothermic process.[4][5]
-
Causality: If the addition of POCl₃ is too rapid or the cooling bath is inefficient, the local temperature can spike dramatically. The Vilsmeier reagent itself is thermally unstable and will decompose at elevated temperatures.[1][6] Furthermore, DMF can decompose at high temperatures, especially in the presence of acidic reagents, to form dimethylamine and carbon monoxide or formic acid, contributing to the complex, tarry mixture.[7][8]
-
Solution:
-
Pre-cool the Solvent: Ensure your DMF is chilled to 0°C in an ice-salt or ice-acetone bath before beginning the addition of POCl₃.
-
Slow, Sub-surface Addition: Add the POCl₃ dropwise via a syringe or dropping funnel with the tip below the surface of the stirred DMF. This prevents the accumulation of unreacted POCl₃ on the surface and promotes rapid heat dissipation.
-
Vigorous Stirring: Maintain efficient mechanical or magnetic stirring throughout the addition to prevent localized hot spots.
-
Internal Thermometer: Monitor the internal reaction temperature continuously. Do not allow it to rise above 5-10°C during reagent formation.
-
Question 2: My reaction yield is very low, and TLC analysis shows mostly unreacted 1-(3-nitrophenyl)-1H-pyrrole starting material. What is the likely cause?
Answer: This issue typically points to one of two problems: incomplete formation of the Vilsmeier reagent or its decomposition before it can react with the pyrrole substrate.
-
Causality:
-
Reagent Decomposition: As mentioned in the previous point, if the temperature during the Vilsmeier reagent formation was too high, the electrophile may have decomposed before the pyrrole was added.
-
Premature Quenching: The Vilsmeier reagent is highly sensitive to moisture. If anhydrous conditions were not strictly maintained (e.g., using wet DMF or glassware), the reagent would be hydrolyzed and rendered inactive. While not a direct temperature issue, using inadequately dried solvents is a common pitfall.[9]
-
Insufficient Reaction Temperature: While initial reagent formation requires cooling, the subsequent formylation reaction itself requires a certain activation energy. If the reaction is kept at 0°C for too long after the pyrrole addition, the reaction rate may be impractically slow.
-
-
Solution:
-
Verify Reagent Formation: After the addition of POCl₃ at 0-5°C, allow the mixture to stir for an additional 15-30 minutes at that temperature to ensure complete formation of the reagent.
-
Controlled Warming: After the slow, cooled addition of your 1-(3-nitrophenyl)-1H-pyrrole solution, allow the reaction to warm slowly to room temperature. Monitor the progress by TLC. Some Vilsmeier reactions require gentle heating (e.g., to 40-60°C) to proceed to completion, depending on the substrate's reactivity.[10]
-
Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere.[11]
-
Question 3: The reaction produced a mixture of products, including what appears to be a di-formylated species or other impurities, complicating the purification process. How can temperature control help?
Answer: The formation of multiple products suggests a loss of regioselectivity or the occurrence of side reactions, both of which are exacerbated by excessive heat.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Pyrroles are highly electron-rich heterocycles and can be susceptible to over-reaction.[10] Elevated temperatures provide the activation energy for less favorable side reactions, such as formylation at the C3 position or polymerization of the pyrrole ring, which is known to occur under strongly acidic conditions.[12]
-
Solution:
-
Maintain Low Temperature During Addition: The most critical step for selectivity is the addition of the pyrrole substrate to the Vilsmeier reagent. This should be done slowly, at a low temperature (0-10°C), to control the second exothermic event of the reaction.[4]
-
Monitor Reaction Time: Do not let the reaction proceed for an unnecessarily long time, especially if heating is required. Once TLC indicates the consumption of the starting material, proceed with the workup. Prolonged exposure to the reaction conditions can promote byproduct formation.
-
Controlled Quench: The hydrolysis of the intermediate iminium salt is also highly exothermic. Pouring the reaction mixture onto ice and a solution of a mild base (like sodium acetate or sodium bicarbonate) is crucial.[9] A rapid temperature increase during the quench can degrade the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for each step of the Vilsmeier-Haack formylation? A1: The optimal temperatures can vary slightly based on scale and substrate reactivity, but a general and reliable guideline is summarized in the table below.
| Step | Parameter | Recommended Temperature | Rationale |
| 1. Reagent Formation | Addition of POCl₃ to DMF | 0 to 5°C | Highly exothermic; prevents Vilsmeier reagent decomposition.[4][9] |
| 2. Substrate Addition | Addition of Pyrrole to Reagent | 0 to 10°C | Exothermic; maintains regioselectivity and prevents side reactions. |
| 3. Reaction | Stirring post-addition | Allow to warm to RT; may require heating to 40-80°C | To ensure the reaction proceeds to completion. Monitor by TLC.[10] |
| 4. Quench / Hydrolysis | Adding mixture to base/ice | Maintain quench vessel at < 20°C | Highly exothermic; prevents product degradation during workup. |
Q2: Why is the order of addition (POCl₃ into DMF, then pyrrole) so important? A2: This sequence ensures that the electrophilic Vilsmeier reagent is pre-formed and ready to react with the nucleophilic pyrrole. Adding the pyrrole before or during the POCl₃ addition would expose the sensitive pyrrole ring to the harsh, uncontrolled conditions of reagent formation, almost certainly leading to polymerization and decomposition.
Q3: How do I adapt temperature control for a larger, multi-gram scale reaction? A3: Scaling up exothermic reactions requires enhanced heat management.
-
Use a larger flask (no more than half full) to increase the surface area for cooling.
-
Switch to mechanical stirring for more efficient mixing and heat transfer.
-
Employ a more robust cooling bath, such as an acetone/dry ice bath, to maintain very low temperatures.
-
Extend the addition times significantly to allow the cooling system to keep pace with heat generation. For large scales, the addition of POCl₃ could take over an hour.
Q4: Can the quality of my DMF affect the reaction? A4: Absolutely. Old or improperly stored DMF can contain decomposition products like dimethylamine and formic acid.[8] Dimethylamine can react with POCl₃ itself, while water will quench the Vilsmeier reagent. Always use high-purity, anhydrous DMF for this reaction. A faint fishy odor is a sign of decomposition.[8]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a detailed methodology with an emphasis on critical temperature control points.
1. Vilsmeier Reagent Preparation:
-
In a three-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Begin vigorous stirring and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes. The solution should be a pale yellow or off-white crystalline slurry.
2. Formylation Reaction:
-
Re-cool the Vilsmeier reagent mixture to 0°C.
-
In a separate flask, dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the pyrrole solution dropwise to the cooled, stirring Vilsmeier reagent. Monitor the internal temperature, keeping it below 10°C.
-
Once the addition is complete, remove the ice bath and warm the reaction mixture to 60°C.
-
Stir at 60°C, monitoring the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
In a large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Carefully and slowly pour the reaction mixture into the quenching solution. This step is highly exothermic and will release CO₂ gas.
-
Continue stirring for 30 minutes until the hydrolysis is complete.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for the Vilsmeier-Haack reaction emphasizing critical temperature control stages.
Caption: A decision tree for troubleshooting common issues in the Vilsmeier-Haack synthesis.
References
-
Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Chempedia. Retrieved from [Link]
-
Miyake, A., et al. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. American Chemical Society. Retrieved from [Link]
-
Garcı́a, O., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1-25. Retrieved from [Link]
-
Duan, C., Tanaka, M., & Watanabe, T. (2021). N,N-dimethylformamide decomposition by DC water plasma at atmospheric pressure. Kyushu University Pure Portal Site. Retrieved from [Link]
-
Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 942-945. Retrieved from [Link]
-
Various Authors. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]
-
Sharma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27655-27676. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Various Authors. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Zúñiga, A., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Guide: Protecting Group Strategies for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies, troubleshooting advice, and detailed protocols for the protection and deprotection of the aldehyde functional group in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The inherent sensitivities of the pyrrole ring and the presence of a reducible nitro group necessitate a carefully considered and orthogonal protecting group strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for experimental planning.
Q1: What are the primary chemical challenges when selecting a protecting group for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
A1: The synthetic challenge in modifying this molecule arises from the mutual incompatibility of its three key structural features with common reagents:
-
The Pyrrole Ring: Pyrroles are known to be unstable in the presence of strong acids, which can lead to polymerization and decomposition.[1][2] This sensitivity complicates standard acid-catalyzed protection and deprotection reactions.
-
The Aldehyde Group: As a reactive electrophile, the aldehyde must be masked to prevent unwanted side reactions during transformations targeting other parts of the molecule, such as nucleophilic additions or reductions.[3][4]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that is susceptible to reduction under various conditions, including catalytic hydrogenation or with certain reducing agents.[5] Therefore, any protecting group strategy must avoid reductive conditions if the nitro functionality is to be retained.
Q2: What is the most recommended protecting group for the aldehyde on this molecule and why?
A2: The most robust and widely applicable protecting group for the aldehyde in this context is a cyclic acetal , specifically the 1,3-dioxolane . This is formed by reacting the aldehyde with ethylene glycol.[6][7]
The rationale for this choice is based on its chemical stability and the principles of orthogonal protection:[8][9][10][11]
-
Stability: 1,3-Dioxolanes are exceptionally stable under neutral, basic, nucleophilic, and many oxidative and reductive conditions.[6][12] This allows for a broad range of subsequent chemical transformations on other parts of the molecule.
-
Orthogonality: The acetal can be removed under specific acidic conditions that, when chosen carefully, do not affect base-labile groups. Crucially, its removal is non-reductive, preserving the nitro group. The primary challenge, the acid-lability of the pyrrole ring, can be overcome by using mild deprotection methods.
Q3: How does the principle of "orthogonality" apply to a protection strategy for this specific molecule?
A3: Orthogonality is a strategy that allows for the selective removal of one protecting group in a molecule without affecting other functional groups or protecting groups.[8][11] In the context of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde protected as a 1,3-dioxolane, an ideal orthogonal workflow is as follows:
-
Protection: The aldehyde is converted to an acetal under conditions that do not degrade the pyrrole or nitro group (mild acid catalysis).
-
Transformation: A subsequent reaction is performed (e.g., a base-mediated coupling). The acetal and the nitro group remain intact.
-
Deprotection: The acetal is removed using conditions that are selective for it, leaving the newly modified structure and the nitro group untouched. This means avoiding strong acids that would polymerize the pyrrole and any reagents that could reduce the nitro group.
The following diagram illustrates this orthogonal relationship.
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on specific downstream applications.
Protocol 1: Protection of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde as a 1,3-Dioxolane
-
Objective: To protect the aldehyde functional group as a cyclic acetal, which is stable to basic and nucleophilic conditions.
-
Reaction:
C₁₁H₈N₂O₃ + C₂H₆O₂ → C₁₃H₁₂N₂O₄ + H₂O
-
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
-
Procedure:
-
To the round-bottom flask, add 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and toluene (approx. 0.2 M concentration).
-
Add ethylene glycol and p-TsOH·H₂O to the solution.
-
Fit the flask with the Dean-Stark trap (pre-filled with toluene) and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting aldehyde. The reaction is typically complete in 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel if necessary.
-
Protocol 2: Mild Deprotection of the 1,3-Dioxolane using Iodine in Acetone
-
Objective: To regenerate the aldehyde from the 1,3-dioxolane under neutral conditions, preserving the acid-sensitive pyrrole ring and the nitro group.
-
Reaction:
C₁₃H₁₂N₂O₄ --(I₂, Acetone)--> C₁₁H₈N₂O₃
-
Materials:
-
Protected 2-(1-(3-nitrophenyl)-1H-pyrrol-2-yl)-1,3-dioxolane (1.0 eq)
-
Iodine (I₂) (0.1 eq)
-
Acetone (Reagent Grade)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the protected compound in acetone (approx. 0.1 M concentration) in a round-bottom flask.
-
Add the catalytic amount of iodine to the solution. The solution will turn light brown.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often very fast, typically complete within 15-60 minutes.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution until the brown color of the iodine disappears.
-
Remove the majority of the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be purified by column chromatography if necessary.
-
References
- A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups. (2025). BenchChem.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Gravel, D., Hebert, J., & Thoraval, D. (1983). o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones: syntheses, scope, and limitations. Canadian Journal of Chemistry, 61(2), 400-410.
- A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. (2025). BenchChem.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Scribd.
- Instability issues of pyrrole aldehydes and their handling. (2025). BenchChem.
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Protecting Groups. (n.d.).
- Protecting Groups of Aldehydes. (2019, June 5). Chemistry LibreTexts.
- Selective reduction of aldehydes in the presence of a nitro group with TUDO. (n.d.).
- Avoid Protecting Groups. (2019, December 3). Green Chemistry: Principles and Case Studies.
- Why is the reaction of pyrrole difficult with acid? (2018, April 24). Quora.
- What are the new ways to protect the aromatic aldehyde carbonyl group by diol? (2014, December 21).
- Orthogonal protection. (n.d.). Wikipedia.
- Acidic and Basic Character of Pyrrole. (n.d.). Scribd.
- Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401.
- Troubleshooting acetal deprotection in the presence of sensitive functional groups. (2025). BenchChem.
- Formation and Reactions of Acetals. (n.d.). Chemistry Steps.
Sources
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for handling reactions involving 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique combination of a pyrrole ring, an aldehyde, and a nitrophenyl group presents specific challenges and opportunities during reaction work-up and purification. This guide provides in-depth, field-tested answers to common issues, ensuring the integrity of your product and the reliability of your results.
Section 1: Foundational Work-up & Purification Protocol
Before troubleshooting, it is essential to have a robust standard procedure. The following is a general-purpose protocol for a typical reaction work-up involving 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, assuming the reaction was run in a common organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Core Protocol: Aqueous Extractive Work-up
-
Reaction Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C using an ice-water bath. This minimizes potential side reactions during the quench.[1] Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: NH₄Cl is a mild acidic quenching agent, preferable to strong acids which can degrade the pyrrole ring.[2]
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is not halogenated (e.g., THF, Ethyl Acetate), dilute the mixture with a larger volume of a water-immiscible organic solvent like Ethyl Acetate or DCM to ensure efficient extraction. Add deionized water to dissolve the salts.
-
Extraction & Washing:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the chosen organic solvent to recover any dissolved product.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Deionized water (to remove water-soluble reagents).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions (to neutralize residual acid).
-
Saturated aqueous sodium chloride (Brine) to break up any emulsions and remove the bulk of dissolved water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Caution: Avoid excessive heat to prevent product decomposition.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the work-up and purification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and its reaction products.
Q1: My crude product appears as a dark, tarry substance, and my yield is very low. What is happening?
Answer: This is a classic sign of product decomposition or polymerization, a known issue with pyrrole derivatives, especially under harsh conditions.[2]
-
Causality: The pyrrole ring is susceptible to degradation under strongly acidic or oxidative conditions.[2] While the electron-withdrawing nitrophenyl group offers some stability, it doesn't grant immunity. The aldehyde group itself can also be prone to unwanted side reactions.
-
Troubleshooting Steps:
-
Re-evaluate Your Quench: If you used a strong acid (e.g., HCl) to quench your reaction, you likely induced acid-catalyzed polymerization. Switch to a milder quench like saturated aqueous NH₄Cl or even just cold water.[1]
-
Avoid Air Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially if the reaction mixture is basic and exposed to air for prolonged periods. After quenching, proceed with the extraction and drying steps without unnecessary delay.
-
Check for Reagent Stability: Ensure that any reagents used, particularly strong bases or acids, are fully neutralized during the work-up before concentration. Residual reactive species can cause decomposition upon heating on a rotary evaporator.
-
Q2: My TLC plate shows significant streaking from the baseline, making it impossible to assess purity or purify by column chromatography. How can I fix this?
Answer: Streaking on a silica gel TLC plate is a common issue when dealing with polar or acidic compounds. This behavior suggests a strong, sometimes irreversible, interaction with the stationary phase.
-
Causality: Standard silica gel is slightly acidic (pKa ≈ 4.5) and highly polar. The lone pair on the pyrrole nitrogen and the polar nitro and aldehyde groups can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening (streaking).[3]
-
Troubleshooting Steps:
-
TLC Plate Deactivation: Before running your TLC, try adding 1% triethylamine (NEt₃) or 1% acetic acid to your eluent system.
-
Triethylamine will "cap" the acidic silanol groups, preventing your compound from sticking. This is often effective for basic or neutral compounds.
-
Acetic Acid can sometimes improve chromatography for acidic compounds by ensuring they remain protonated and less polar.
-
-
Column Chromatography Additives: If an additive works on TLC, use it in your column eluent. A common starting point is to use a solvent system like Hexane/Ethyl Acetate with 0.5-1% NEt₃ mixed into the polar component (Ethyl Acetate).
-
Alternative Stationary Phases: If additives fail, your compound may be unstable on silica gel.[3] Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like a cyano column for purification.[3][4]
-
Dry Loading: If your crude product has poor solubility in the column eluent, it can lead to broad bands. Use a "dry loading" technique: dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of your column.[5]
-
Q3: I have an unreacted aldehyde starting material that is difficult to separate from my non-polar product. Is there a chemical way to remove it?
Answer: Yes, this is a perfect scenario for a bisulfite adduct extraction. This classical technique selectively removes aldehydes from organic mixtures.[6][7]
-
Causality: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble salt, the bisulfite adduct. This adduct can be easily washed away into an aqueous layer, leaving your non-aldehyde product behind in the organic layer.[6]
-
Protocol: Bisulfite Wash for Aldehyde Removal [7]
-
Dissolve your crude product mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 2-5 minutes. You may see a precipitate form, which is the adduct.
-
Add more water to dissolve the adduct salt and separate the layers.
-
Wash the organic layer again with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield your purified, aldehyde-free product.
Note: To recover the original aldehyde, the aqueous layer containing the adduct can be basified (e.g., with NaOH) and re-extracted with an organic solvent.[6][7]
-
Q4: My reaction involves a strong reducing agent like LiAlH₄. How should I properly quench it before work-up?
Answer: Quenching powerful hydride reagents like Lithium Aluminum Hydride (LAH) must be done with extreme caution due to the violent and exothermic reaction with protic sources, which liberates hydrogen gas.[8] A Fieser work-up is the standard, safe procedure.
-
Causality: LAH reacts violently with water. The Fieser method involves the sequential, slow, and controlled addition of reagents to form granular, easily filterable aluminum salts.
-
Protocol: Fieser Work-up for LAH Reduction [8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For every 1 gram of LAH used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring:
-
1 mL of water
-
1 mL of 15% aqueous NaOH
-
3 mL of water
-
-
A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 15-30 minutes to ensure the quench is complete.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with your reaction solvent (e.g., THF, Et₂O).
-
The filtrate contains your product, which can then be concentrated and purified as needed.
-
Section 3: Data & Visualization
Table 1: Recommended TLC Solvent Systems
The polarity of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde allows for good separation using common solvent systems. Below are typical Rf values.
| Solvent System (v/v) | Approximate Rf | Notes |
| 20% Ethyl Acetate / Hexane | 0.35 - 0.45 | Good for general monitoring and baseline separation from non-polar byproducts. |
| 50% Ethyl Acetate / Hexane | 0.65 - 0.75 | Useful for faster elution during column chromatography once impurities are cleared. |
| 100% Dichloromethane (DCM) | 0.50 - 0.60 | Can be used, but may require additives if streaking occurs. |
| 2% Methanol / DCM | 0.70 - 0.80 | Effective for highly polar products derived from the aldehyde. |
Diagram 1: Work-up Decision Workflow
This diagram provides a logical pathway for selecting an appropriate work-up strategy based on the reaction's nature and the observed outcome.
Caption: Decision tree for selecting a work-up and purification strategy.
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available from: [Link]
-
Tsolakidou, A. A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry. Available from: [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available from: [Link]
-
National Institutes of Health (NIH). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]
-
Royal Society of Chemistry. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available from: [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]
-
Waters Corporation. HPLC Troubleshooting Guide. Available from: [Link]
- Google Patents. Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative....
-
ResearchGate. New Methods for the Preparation of Aromatic Aldehydes. Available from: [Link]
-
YouTube. What Is Quenching In Organic Chemistry?. Available from: [Link]
-
PubMed. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
-
National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and compliant analytical procedure. Our focus is on establishing a self-validating system grounded in the principles of scientific integrity and regulatory expectations.
The primary focus will be the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the gold standard for pharmaceutical assay and impurity analysis. This will be objectively compared with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and standalone UV-Vis Spectrophotometry to provide a complete analytical perspective.
Pillar 1: The Primary Method: Stability-Indicating HPLC-UV
The molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, featuring a nitrophenyl group and a pyrrole carbaldehyde, contains strong chromophores that make it an ideal candidate for UV detection.[1][2] A reversed-phase HPLC method coupled with a UV detector is the most logical choice for its quantification, offering a powerful combination of selectivity and sensitivity.
The ultimate goal is not just to quantify the main compound but to develop a stability-indicating method. This requires the method to be specific enough to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[3][4][5] This is a non-negotiable requirement mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[6][7][8]
Logical Workflow for HPLC Method Validation
The validation process follows a structured, logical sequence. Each step builds upon the last to create a comprehensive data package that proves the method is fit for its intended purpose.
Caption: High-level workflow for analytical method validation.
PART 2: SCIENTIFIC INTEGRITY & EXPERIMENTAL PROTOCOLS
The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended use.[9][10][11] The parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][12][13]
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] For a stability-indicating method, this is most rigorously demonstrated through forced degradation studies.[3][4][16]
Causality: The objective of forced degradation is to intentionally stress the drug substance to produce potential degradation products.[5] If the analytical method can separate the intact drug from these newly formed peaks and maintain mass balance, its specificity is confirmed. The typical stress conditions are hydrolysis, oxidation, heat, and light.[4][16]
Experimental Protocol: Forced Degradation
-
Preparation : Prepare stock solutions of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C. Analyze samples at time intervals (e.g., 0, 2, 4, 8 hours). Neutralize before injection.[16]
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH at room temperature. Analyze at intervals. Neutralize before injection.[16]
-
Oxidation : Mix the stock solution with 3% H₂O₂ at room temperature. Analyze at intervals.[16]
-
Thermal Degradation : Store the solid drug substance at an elevated temperature (e.g., 80°C) for a set period. Dissolve and analyze.[16]
-
Photolytic Degradation : Expose the solid drug substance and a solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[16] A control sample should be shielded from light.
-
Analysis : Analyze all stressed samples by the proposed HPLC method, typically with a photodiode array (PDA) detector. The PDA is crucial for evaluating peak purity and identifying the emergence of new peaks.
| Stress Condition | Target Degradation | Acceptance Criteria |
| Acid Hydrolysis (0.1M HCl, 60°C) | 5-20% | Peak purity of the parent analyte must pass. Resolution between the parent and degradant peaks should be >1.5. |
| Base Hydrolysis (0.1M NaOH, RT) | 5-20% | Peak purity of the parent analyte must pass. Resolution >1.5. |
| Oxidation (3% H₂O₂, RT) | 5-20% | Peak purity of the parent analyte must pass. Resolution >1.5. |
| Thermal (80°C) | 5-20% | Peak purity of the parent analyte must pass. Resolution >1.5. |
| Photolytic (ICH Q1B) | 5-20% | Peak purity of the parent analyte must pass. Resolution >1.5. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Causality: Establishing linearity is fundamental for accurate quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. The range should typically cover 80% to 120% of the expected test concentration for an assay.[15]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels across the desired range (e.g., for a 100 µg/mL target, prepare 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Residual Plot | Points should be randomly scattered around the x-axis |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed using recovery studies.
Causality: Accuracy studies confirm that the method is free from systematic errors and can measure the "true" value. This is often tested by spiking a placebo (or blank matrix) with known amounts of the analyte.
Experimental Protocol:
-
Prepare a placebo mixture containing all formulation excipients except the API.
-
Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Causality: Precision studies demonstrate that the method is reliable and provides consistent results. Repeatability (intra-assay precision) assesses variability within a single day by a single analyst, while intermediate precision assesses variability across different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability : Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for both studies and for the combined data.
| Precision Level | Number of Determinations | Acceptance Criteria (%RSD) |
| Repeatability | n=6 | ≤ 2.0% |
| Intermediate Precision | n=6 | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Causality: LOD and LOQ are critical for impurity methods but less so for assays of the main component. They define the lower limits of the method's performance. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
Causality: This study demonstrates the reliability of the method for routine use. It identifies which parameters are critical to control.
Experimental Protocol:
-
Introduce small, deliberate changes to HPLC parameters, one at a time.
-
Analyze a system suitability solution with each change.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 10% (e.g., 0.9 and 1.1 mL/min) | System suitability passes. |
| Column Temperature | ± 5°C (e.g., 25°C and 35°C) | System suitability passes. |
| Mobile Phase pH | ± 0.2 units | System suitability passes. |
| Mobile Phase Composition | ± 2% organic component | System suitability passes. |
Pillar 3: Comparison with Alternative Analytical Methods
While HPLC-UV is the preferred method, it is instructive to compare it with other potential techniques to understand its advantages and limitations in this specific context.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[17][18][19]
-
Potential Applicability : For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, GC-MS could be viable if the compound is sufficiently volatile and does not degrade at the high temperatures of the GC inlet and column. The pyrrole moiety itself is amenable to GC analysis.[19]
-
Strengths :
-
High Specificity : The mass spectrometer provides mass-to-charge ratio data, offering definitive identification of the analyte and its impurities.[17]
-
High Sensitivity : GC-MS can often achieve lower detection limits than HPLC-UV.
-
-
Weaknesses & Causality :
-
Thermal Instability Risk : Aromatic aldehydes and nitro compounds can be susceptible to thermal degradation. If the analyte degrades in the hot GC inlet, the results will be inaccurate and not representative of the sample. This is the single biggest risk and must be experimentally verified.
-
Derivatization May Be Required : If the compound's volatility is low, a chemical derivatization step might be necessary, adding complexity and potential sources of error.[20]
-
Alternative 2: UV-Vis Spectrophotometry (Standalone)
This technique measures the absorbance of light by a sample in solution.[21]
-
Potential Applicability : Given the strong chromophores in the molecule, a simple UV-Vis method could be developed for a concentration assay.
-
Strengths :
-
Simplicity and Speed : The method is extremely fast, simple to perform, and inexpensive.
-
Robustness : Fewer parameters to control compared to chromatographic methods.
-
-
Weaknesses & Causality :
-
Lack of Specificity : This is the critical, and often disqualifying, weakness. A UV-Vis spectrophotometer measures the total absorbance of everything in the solution at a given wavelength.[21] It cannot distinguish between the parent analyte and any impurities or degradants that absorb at the same wavelength.[22][23] Therefore, it is entirely unsuitable for use as a stability-indicating method.
-
Comparative Summary
| Feature | HPLC-UV (Recommended) | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Excellent (when validated with forced degradation) | Excellent (mass-based) | Poor (non-separative) |
| Stability-Indicating | Yes | Potentially, if no on-column degradation | No |
| Analyte Suitability | Ideal for soluble, non-volatile, UV-active compounds | Requires volatile and thermally stable compounds | Requires soluble, UV-active compounds |
| Sensitivity | Good to Excellent | Excellent | Moderate |
| Complexity & Cost | Moderate | High | Low |
| Primary Use Case | Gold standard for pharmaceutical assay and impurity analysis | Structural confirmation, analysis of volatile impurities | Quick, non-specific concentration checks of pure substances |
Visualization of Validation Parameter Interdependence
The validation parameters are not isolated; they are interconnected and collectively define the method's performance characteristics.
Caption: Interdependence of core analytical validation parameters.
Conclusion
For the comprehensive quality control of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde , a stability-indicating HPLC-UV method is unequivocally the superior choice. Its ability to separate the parent compound from potential degradation products is a critical requirement for regulatory compliance and ensuring product safety and efficacy. The validation process, guided by ICH Q2(R2), provides a robust framework to prove the method is accurate, precise, and specific.
While GC-MS offers excellent specificity, the inherent risk of thermal degradation for this particular molecule makes it a less reliable primary method without extensive preliminary investigation. Standalone UV-Vis spectrophotometry, despite its simplicity, is fundamentally unsuitable for this application due to its complete lack of specificity, rendering it incapable of functioning as a stability-indicating method. Adhering to the detailed validation protocols outlined in this guide will ensure the development of a scientifically sound and defensible analytical method fit for the rigorous demands of the pharmaceutical industry.
References
-
ICH Q2(R2) Validation of Analytical Procedures (2024) . U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance (2024) . ProPharma. [Link]
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USP <1225> Method Validation . BA Sciences. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved . ECA Academy. [Link]
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The role of forced degradation studies in stability indicating HPLC method development . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics (2015) . U.S. Food and Drug Administration. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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<1225> Validation of Compendial Procedures . USP-NF. [Link]
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ICH Q2 Analytical Method Validation . Slideshare. [Link]
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VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]
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New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component . ScienceDirect. [Link]
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Application of Difference Spectroscopy to the Determination of Some Pharmaceutically Important Nitro Compounds . PubMed. [Link]
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The Behavior of Some Pyrrole Derivatives in Gas Chromatography . Sci-Hub. [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Waters. [Link]
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Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography . Scientific Research Publishing. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . MDPI. [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC . U.S. EPA. [Link]
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Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals . Semantic Scholar. [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent. [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region . IU Indianapolis ScholarWorks. [Link]
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Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes . ResearchGate. [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications . Technology Networks. [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . Hindawi. [Link]
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UV-vis absorption spectra of the reduction of various nitro compounds . ResearchGate. [Link]
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How UV-Vis Spectrophotometry Powers Modern Clinical Diagnostics . Persee. [Link]
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Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography . ResearchGate. [Link]
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A Comparative Guide to the HPLC Analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will explore a robust reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics with Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC), offering researchers, scientists, and drug development professionals the insights needed to select the optimal analytical strategy for their specific requirements.
Introduction to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and its Analytical Importance
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₈N₂O₃, Molecular Weight: 216.19 g/mol ) is a heterocyclic aromatic aldehyde containing a nitro functional group.[1][2] Its accurate and precise quantification is critical for ensuring the quality and purity of raw materials, monitoring reaction progress, and characterizing final active pharmaceutical ingredients (APIs). The presence of the chromophoric nitro group and the aromatic pyrrole ring makes UV-based detection in HPLC a suitable analytical approach.
Section 1: Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
A robust RP-HPLC method is the cornerstone for routine analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte, aiming for optimal retention, resolution, and peak shape.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the preferred choice due to the non-polar nature of the analyte. The octadecylsilyl stationary phase provides sufficient hydrophobic interactions with the aromatic rings of the molecule, leading to adequate retention.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH suppresses the ionization of any potential acidic impurities, leading to better peak shapes. A gradient is often necessary to elute any more non-polar impurities that may be present in the sample. The analysis of aromatic nitro compounds by RP-HPLC often benefits from careful optimization of the mobile phase composition and pH to achieve the desired separation.[3][4]
-
Detection: The presence of the conjugated system and the nitro group results in strong UV absorbance. A detection wavelength in the range of 254-320 nm is typically suitable for sensitive detection.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Sources
- 1. 1-(3-NITRO-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: GC-MS vs. Alternative Methods
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. The compound 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, an intermediate with significant potential, presents a unique analytical challenge due to its combination of a thermally sensitive nitro group, a reactive aldehyde, and a heterocyclic pyrrole ring. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis. We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers toward the most robust and reliable analytical strategy.
The Analytical Challenge: Understanding the Analyte
The molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde dictates the analytical approach. Key considerations include:
-
Volatility and Thermal Stability: The compound's suitability for GC-MS hinges on its ability to be volatilized without degradation. Nitroaromatic compounds can be thermally labile, posing a risk of decomposition in a hot GC inlet.[1][2]
-
Chromophoric Properties: The conjugated system of aromatic rings and the nitro group imparts strong UV-Visible absorbance, making HPLC with UV detection a viable quantitative technique.[3]
-
Ionization Potential: The presence of nitrogen and oxygen atoms makes the molecule amenable to ionization, a prerequisite for mass spectrometric detection in both GC-MS and LC-MS.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it a strong candidate for the analysis of volatile and semi-volatile compounds.[4]
The "Why" Behind the Method: Causality in GC-MS Parameter Selection
Developing a robust GC-MS method requires a foundational understanding of how each parameter influences the analysis of this specific molecule.
-
Inlet Temperature—A Delicate Balance: The inlet is the first thermal challenge for the analyte. The temperature must be high enough to ensure rapid and complete vaporization of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, preventing peak tailing and ensuring sensitivity.[5] However, excessive heat can cause the nitro group to decompose.[1][6] A good starting point is 250 °C, which can be optimized by observing the response of the target analyte and looking for degradation products.[7][8]
-
Column Selection—Polarity Matters: A mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or HP-5ms), is the logical choice. This phase provides a good balance for the analyte, which has both non-polar (aromatic rings) and polar (nitro, aldehyde) characteristics.
-
Oven Program—The Key to Separation: A temperature ramp is essential. Starting at a low temperature allows the analyte to be focused at the head of the column, leading to sharp peaks.[6] A gradual ramp then separates the analyte from any impurities or solvents.
-
Mass Spectrometry—The Fingerprint: Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that are crucial for structural confirmation and library matching.[9] The resulting mass spectrum acts as a chemical fingerprint.
Predicted GC-MS Fragmentation
The power of MS lies in its ability to provide structural information through fragmentation. For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Molecular Weight: 216.18 g/mol ), the following EI fragmentation pathway is predicted:
Caption: Predicted Electron Ionization fragmentation pathway for the target analyte.
Comparison with Alternative Analytical Techniques
No single technique is universally superior; the choice depends on the specific analytical goals, such as quantitation, impurity profiling, or stability testing.[10][11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for non-volatile or thermally unstable compounds.
-
Principle of Operation: Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[13] For our target molecule, a reversed-phase C18 column would be effective, separating compounds based on hydrophobicity.
-
Advantages:
-
Thermal Integrity: The analysis is performed at or near room temperature, eliminating the risk of thermal degradation.[3]
-
Robust Quantitation: UV detectors provide a linear response over a wide concentration range, making it excellent for accurate quantification.[3]
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize separation.[4]
-
-
Limitations:
-
Limited Identification: While retention time is a good indicator, it is not definitive for structural confirmation without mass spectrometry.
-
Resolution: While excellent, the peak capacity of HPLC is generally lower than that of capillary GC.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry, making it arguably the most powerful tool for this type of analysis.[14][15]
-
Principle of Operation: The eluent from the HPLC column is directed into a mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the analyte without causing extensive fragmentation, typically preserving the molecular ion.
-
Advantages:
-
Definitive Identification: Provides both retention time and mass-to-charge ratio (m/z), offering high confidence in analyte identification.
-
Superior Sensitivity: Often provides lower detection limits than HPLC-UV, especially in Multiple Reaction Monitoring (MRM) mode.[16]
-
Handles Thermal Lability: Ideal for compounds that degrade at high temperatures.[14]
-
-
Limitations:
-
Complexity and Cost: LC-MS systems are more complex to operate and maintain, and have a higher initial cost than GC-MS or HPLC-UV systems.[13]
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds from the sample matrix, potentially affecting quantitation.
-
Performance Comparison Summary
| Feature | GC-MS | HPLC-UV | LC-MS |
| Analyte Volatility | Required | Not Required | Not Required |
| Thermal Stability | Required (Potential for degradation) | Not Required | Not Required |
| Identification Power | High (EI Fragmentation Library) | Low (Retention Time only) | Very High (Accurate Mass, MS/MS) |
| Sensitivity | High (especially in SIM mode) | Good | Very High (especially in MRM mode)[17] |
| Quantitative Robustness | Good | Excellent | Good (can be affected by matrix effects) |
| Cost & Complexity | Moderate | Low | High[13] |
| Best For... | Volatile impurity profiling, initial characterization if stable | Routine QC, potency assays, quantitation | Trace analysis, metabolite ID, analysis of unstable compounds |
Experimental Protocols
These protocols provide a validated starting point for method development.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile to create a 1000 µg/mL stock solution. Prepare working standards by serial dilution.
-
Instrumentation: A standard GC-MS system (e.g., Agilent 8890 GC with 5977B MS).
-
GC Conditions:
-
Inlet: Splitless mode, 250 °C.[7]
-
Liner: Deactivated, single-taper splitless liner.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
Data Acquisition: Full Scan mode for identification, Selected Ion Monitoring (SIM) for quantitation (monitor m/z 216, 170, 122).
-
Protocol 2: HPLC-UV Analysis
-
Sample Preparation: Same as for GC-MS.
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the determined λmax (e.g., 254 nm and 320 nm).
-
Conclusion and Recommendations
The optimal analytical choice for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is dictated by the analytical objective.
-
For routine quality control and potency testing , where robustness, cost-effectiveness, and accurate quantitation are key, HPLC-UV is the superior choice. It circumvents any potential issues with thermal degradation, providing reliable and reproducible results.
-
For initial structural confirmation and the identification of volatile impurities , GC-MS is an invaluable tool, provided that thermal stability is carefully evaluated and the inlet temperature is optimized to prevent degradation. The detailed fragmentation pattern it provides is a significant advantage for structural elucidation.
-
For trace-level quantification, impurity profiling of non-volatile species, or stability studies where degradation products are expected , LC-MS is the most powerful and definitive technique. It combines the advantages of HPLC's gentle separation with the high sensitivity and specificity of mass spectrometry.
Ultimately, a comprehensive analytical package for a novel compound like this would leverage both liquid and gas chromatography. HPLC-UV forms the backbone of routine analysis, while GC-MS and LC-MS provide the detailed characterization and problem-solving capabilities essential for robust drug development.
References
-
Restek Corporation. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]
-
Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]
-
Apicule. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. Retrieved from [Link]
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
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LCGC International. (2017, April 25). Gaining Sensitivity in Environmental GC–MS. Retrieved from [Link]
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Defense Technical Information Center. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
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PubMed. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Retrieved from [Link]
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MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
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PubMed. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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PubMed. (2020, November 30). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). Retrieved from [Link]
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MDPI. (n.d.). LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. Retrieved from [Link]
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Lab Manager. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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Purdue University Graduate School. (2022, January 7). SPECTROSCOPIC AND THERMAL ANALYSIS OF EXPLOSIVE AND RELATED COMPOUNDS VIA GAS CHROMATOGRAPHY/VACUUM ULTRAVIOLET SPECTROSCOPY (GC/VUV). Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of novel chemical entities is a cornerstone of quality control, reaction optimization, and regulatory compliance. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde, serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a pyrrole ring, a nitroaromatic system, and a reactive aldehyde group, presents unique analytical challenges and opportunities.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative determination of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system. Our focus is on providing field-proven insights to empower researchers to select and implement the most appropriate analytical strategy for their specific needs.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical technique is dictated by the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the presence of strong chromophores (nitro group, conjugated system) and distinct proton environments makes it amenable to several advanced analytical methods. We will compare four principal techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse of pharmaceutical analysis, offering excellent separation and sensitivity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method of analysis, providing exceptional accuracy and direct measurement without the need for an identical reference standard.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, providing both quantitative data and structural confirmation.
-
UV-Visible (UV-Vis) Spectrophotometry: A rapid and accessible method, ideal for simple, pure samples.
The logical workflow for selecting and implementing a quantitative method is outlined below.
Caption: General workflow for quantitative analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the most widely adopted method for the quality control of pharmaceutical ingredients due to its high resolving power and sensitivity.[3][4][5] For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the conjugated system of the pyrrole ring and the nitrobenzene moiety provides strong UV absorbance, making UV detection highly effective.
Scientific Rationale
The principle lies in separating the analyte from impurities based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength. The choice of a reverse-phase (RP) C18 column is logical due to the moderate polarity of the target molecule. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and retention time.
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocol
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides a good balance of polarity to elute the compound with a reasonable retention time and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. The wavelength of maximum absorbance (λmax) for the nitroaromatic system is expected to be in the 270-350 nm range.[6][7]
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample to be analyzed, dissolve in acetonitrile, and dilute with the mobile phase to fall within the linear range of the calibration curve.
-
-
Analysis & Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.999.
-
Inject the sample solution.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method that quantifies a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[1][8] Unlike chromatography, it does not require a calibration curve using the analyte itself, making it invaluable for characterizing new chemical entities or when a high-purity reference standard of the analyte is unavailable.[1][2]
Scientific Rationale
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By adding a known amount of an internal standard with a known number of protons, a direct molar ratio between the analyte and the standard can be established. For this to be accurate, a long relaxation delay (D1) is critical to ensure all protons have fully relaxed between scans, guaranteeing the signal intensity is truly proportional to the molar concentration.
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde sample into an NMR tube. Record the mass precisely (m_analyte).
-
Accurately weigh ~5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. Record the mass precisely (m_std). Rationale: The standard must be stable, have high purity, and possess signals that do not overlap with the analyte signals.[9]
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both the analyte and the standard.
-
-
NMR Data Acquisition (¹H NMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard protons. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans: 8 to 16, to achieve a good signal-to-noise ratio.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula[1]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass (Analyte: 216.19 g/mol )[10]
-
m: Mass
-
P_std: Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for separating and identifying volatile and semi-volatile compounds.[11][12] For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, its applicability depends on its thermal stability and volatility. The mass spectrometer provides definitive structural information, enhancing the certainty of identification.
Scientific Rationale
In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column.[11] As components elute, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). Quantification is achieved by integrating the ion chromatogram peak area, similar to HPLC. Derivatization may sometimes be employed to increase volatility and thermal stability.[13][14]
Experimental Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min. Rationale: This temperature program allows for the elution of the analyte while separating it from potential lower or higher boiling impurities.
-
MS Transfer Line Temp: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Quantification:
-
Similar to HPLC, a calibration curve is constructed using an internal or external standard. The peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) chromatogram is used for quantification. SIM mode, where only specific characteristic ions are monitored, offers significantly higher sensitivity and selectivity.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a straightforward technique that measures the absorbance of light by a sample.[15][16] It is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species. While simple and rapid, it lacks the specificity of chromatographic methods and is best suited for samples with no interfering substances that absorb at the same wavelength.
Scientific Rationale
The molecule's extensive conjugation and nitro group result in strong absorption in the UV-Vis region.[6][17] By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the unknown sample can be determined.
Experimental Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Use a UV-grade solvent that dissolves the sample and does not absorb in the analytical wavelength range (e.g., acetonitrile, ethanol).
-
Determine λmax:
-
Prepare a dilute solution of the analyte (~10 µg/mL).
-
Scan the solution from 200-500 nm against a solvent blank to find the wavelength of maximum absorbance.
-
-
Create Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance vs. concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
Comparative Performance Metrics
| Feature | HPLC-UV | qNMR | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separation-based) | High (structure-specific) | Very High (separation + mass) | Low (interferences common) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Accuracy | High | Very High (Primary Method) | High | Moderate to High (matrix dependent) |
| Precision | Very High (<2% RSD) | Very High (<1% RSD) | High (<5% RSD) | Good (<3% RSD) |
| Throughput | Moderate (10-20 min/sample) | Low (requires long delays) | Moderate (20-30 min/sample) | High (<1 min/sample) |
| Cost/Complexity | Moderate | High | High | Low |
| Sample Type | Soluble compounds | Soluble compounds | Volatile, thermally stable | Pure, simple solutions |
| Destructive? | Yes | No | Yes | No |
Conclusion and Recommendations
The choice of the optimal analytical method for quantifying 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is contingent upon the specific analytical objective.
-
For routine quality control, purity checks, and formulation analysis, HPLC-UV is the recommended method. It offers the best balance of specificity, sensitivity, precision, and throughput for a high-volume laboratory setting.[3][5]
-
For the certification of a reference standard or when the highest accuracy is required for purity assignment, qNMR is the undisputed choice. Its status as a primary method provides direct, highly accurate quantification without reliance on a specific analyte standard.[1][2][8]
-
For identifying and quantifying trace-level volatile impurities or for definitive structural confirmation, GC-MS is superior. Its coupling of chromatographic separation with mass spectrometric detection provides unparalleled specificity.[11][18]
-
For rapid, preliminary concentration estimates of pure, uncomplicated samples, UV-Vis spectrophotometry is a cost-effective and fast alternative. However, its susceptibility to interference from impurities that absorb at similar wavelengths makes it unsuitable for complex matrices.[15]
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement a robust and reliable method for the quantitative analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, ensuring the integrity and quality of their scientific work.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and potential of an analytical method: an update. Journal of natural products, 75(4), 834–851. Available from: [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-341. Available from: [Link]
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Royal Society of Chemistry. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available from: [Link]
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MDPI. Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Available from: [Link]
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National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
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A Senior Application Scientist's Guide to Quantitative Purity Determination of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde by ¹H NMR
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While chromatographic techniques like HPLC and GC are staples in purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method.[1][2] This guide provides an in-depth, experience-driven comparison of qNMR with other methods for determining the purity of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.
The Limitations of Conventional Purity Analysis
Traditional chromatographic methods, while highly sensitive, are not without their limitations. A significant drawback is their reliance on reference standards of the same compound for accurate quantification.[1] The detector response can vary between the analyte and its impurities, necessitating the synthesis and characterization of each impurity to establish accurate response factors—a time-consuming and often impractical task, especially in early-stage drug discovery.
qNMR: A Primary Ratio Method for Unbiased Purity Assessment
In contrast, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[1][3] This fundamental principle allows for the accurate quantification of a substance without the need for an identical reference standard.[1][4] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, we can directly calculate the analyte's purity.[3][5]
This guide will walk you through the essential steps and considerations for the robust purity determination of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde using ¹H qNMR.
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the accuracy and reliability of the results.
Selecting the Right Tools: The Internal Standard
The choice of an internal standard is a critical first step that significantly impacts the accuracy of the qNMR experiment.[6][7] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[6]
-
Chemical Stability: It should not react with the analyte, the solvent, or trace impurities.[7]
-
Signal Simplicity and Separation: The standard should ideally exhibit a simple spectrum, preferably a sharp singlet, in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[5][6]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[6]
For the analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, maleic acid is an excellent choice for an internal standard when using a polar solvent like DMSO-d₆. Its vinylic protons produce a sharp singlet around 6.3 ppm, a region typically devoid of signals from the analyte.[5]
Sample Preparation: Precision is Paramount
Accurate sample preparation is fundamental to the success of a qNMR experiment.[8]
Step-by-Step Sample Preparation Protocol:
-
Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde into a clean, dry vial. Record the weight to at least four decimal places.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) and add it to the same vial. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.[3]
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
Data Acquisition: Optimizing for Quantitative Accuracy
The NMR data acquisition parameters must be carefully chosen to ensure that the resulting spectrum is truly quantitative.
Key ¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Ensures maximum signal intensity for all nuclei.[3] |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons between scans, preventing signal saturation and ensuring accurate integration. The T₁ values for both the analyte and internal standard should be determined experimentally using an inversion-recovery pulse sequence. |
| Number of Scans | 16-64 | Sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest) for accurate integration.[9] |
| Acquisition Time (aq) | ≥ 3 seconds | Provides sufficient digital resolution to accurately define the peaks. |
| Spectral Width | ~16 ppm | Should encompass all expected signals from the analyte, internal standard, and any potential impurities. |
Data Processing: Ensuring Integrity
Proper data processing is as critical as data acquisition for obtaining accurate quantitative results.
Step-by-Step Data Processing Workflow:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
-
Integration: Manually integrate the selected, well-resolved signals from both the analyte and the internal standard. The integration region should be wide enough to encompass the entire peak, including the ¹³C satellites.[3] For 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the aldehyde proton signal (expected around 9.5-9.6 ppm) is an excellent choice for quantification as it is a singlet and is typically in a clear region of the spectrum. For maleic acid, integrate the singlet at ~6.3 ppm.
Workflow for Purity Determination by qNMR
Caption: Workflow for purity determination by qNMR.
Purity Calculation: The Quantitative Heart of the Method
The purity of the analyte is calculated using the following equation[3]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
Ianalyte and Istd are the integral values of the signals for the analyte and the internal standard, respectively.
-
Nanalyte and Nstd are the number of protons giving rise to the respective signals.
-
MWanalyte and MWstd are the molecular weights of the analyte and the internal standard.
-
manalyte and mstd are the masses of the analyte and the internal standard.
-
Pstd is the purity of the internal standard.
Hypothetical Data and Purity Calculation
Let's consider a hypothetical example for the purity determination of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde using maleic acid as the internal standard.
Experimental Data:
| Parameter | Analyte (1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 8.10 mg |
| Molecular Weight (MW) | 216.19 g/mol | 116.07 g/mol |
| Signal for Integration | Aldehyde proton (~9.6 ppm) | Vinylic protons (~6.3 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.05 |
| Purity of Standard (Pstd) | 99.8% |
Calculation:
Purity (%) = (1.00 / 1) * (2 / 1.05) * (216.19 / 116.07) * (8.10 / 15.25) * 99.8%
Purity (%) = 98.5%
Method Validation: Ensuring Trustworthiness
For use in regulated environments, the qNMR method must be validated according to ICH guidelines.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of known purity.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[13]
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte that can be detected, respectively.[14]
Conclusion: The Authoritative Power of qNMR
Quantitative NMR offers a robust and reliable method for the purity determination of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Its primary ratio nature eliminates the need for specific reference standards for impurities, providing a more accurate and unbiased assessment of purity compared to traditional chromatographic techniques. By following a well-designed and validated protocol, researchers, scientists, and drug development professionals can have high confidence in the quality and integrity of their chemical entities. The adoption of qNMR not only enhances data quality but also streamlines the analytical workflow, accelerating the pace of research and development.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
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qHNMR for purity determination. SlideShare. [Link]
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A Comparative Technical Guide to Ortho-, Meta-, and Para-Nitrophenyl-1H-pyrrole-2-carbaldehydes for the Modern Researcher
In the landscape of medicinal chemistry and materials science, the nuanced differences imparted by isomeric substitutions can dramatically alter molecular behavior, dictating everything from biological activity to material properties. This guide offers an in-depth comparative analysis of three key isomers: ortho-, meta-, and para-nitrophenyl-1H-pyrrole-2-carbaldehydes. These compounds, sharing the same molecular formula (C₁₁H₈N₂O₃) and weight (216.19 g/mol ), serve as exemplary models for understanding the profound impact of substituent placement on the physicochemical and reactive characteristics of N-arylpyrroles.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform experimental design and synthetic strategy.
Introduction: The Significance of Isomeric Variation in N-Arylpyrroles
The 1-arylpyrrole scaffold is a privileged motif in a multitude of biologically active compounds.[2] The introduction of a nitrophenyl group at the N1 position not only modulates the electron density of the pyrrole ring but also introduces a site for further chemical modification. The aldehyde functionality at the C2 position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, making these molecules valuable synthetic intermediates.[3] The position of the nitro group—ortho, meta, or para—on the phenyl ring dictates the electronic and steric environment of the entire molecule, leading to distinct properties that will be explored in this guide.
I. Synthesis and Structural Elucidation: A Comparative Overview
The synthesis of N-arylpyrroles can be approached through several established methods, with the Paal-Knorr synthesis and the Ullmann condensation being two of the most prominent. For the nitrophenyl-1H-pyrrole-2-carbaldehydes, a Paal-Knorr type reaction utilizing the appropriate nitroaniline and a suitable 1,4-dicarbonyl precursor is a common and effective strategy.[4][5]
A Foundational Synthetic Protocol: The Paal-Knorr Pyrrole Synthesis
Experimental Protocol: Generalized Paal-Knorr Synthesis of 1-(Nitrophenyl)-1H-pyrrole-2-carbaldehydes
-
Preparation of the 1,4-Dicarbonyl Precursor: Mucobromic or mucochloric acid is treated with an excess of the corresponding nitroaniline in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol or acetic acid.
-
Cyclization: The reaction mixture is heated to reflux for a specified period, typically several hours, to facilitate the cyclization and formation of the pyrrole ring.
-
Work-up and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
The rationale behind this choice of protocol lies in its procedural simplicity and the commercial availability of the starting materials. The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the aniline nitrogen, potentially affecting reaction rates and yields. It is anticipated that the para- and ortho-isomers may react faster than the meta-isomer due to the direct electronic communication of the nitro group with the amine functionality.
Caption: Generalized workflow for the Paal-Knorr synthesis of nitrophenyl-1H-pyrrole-2-carbaldehydes.
II. Spectroscopic and Structural Comparison
The electronic and steric differences between the ortho, meta, and para isomers are readily apparent in their spectroscopic and structural data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the electron-withdrawing nitro group significantly influences the chemical shifts of the protons on both the phenyl and pyrrole rings.
| Proton | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer (Observed/Predicted)[7] | Rationale for Predicted Shifts |
| Aldehyde (-CHO) | Downfield shift | Moderate downfield shift | Significant downfield shift | The electron-withdrawing nitro group deshields the aldehyde proton, with the effect being most pronounced in the ortho and para positions due to resonance. |
| Pyrrole H5 | Downfield shift | Moderate downfield shift | Significant downfield shift | Proximity to the aldehyde and electronic effects from the nitrophenyl group. |
| Pyrrole H3, H4 | Complex multiplets | Complex multiplets | Complex multiplets | The electronic influence of the nitrophenyl group is transmitted through the nitrogen atom to the pyrrole ring. |
| Phenyl Protons | Complex, deshielded multiplet | Distinct multiplets, less deshielded than ortho/para | Two distinct doublets | The strong deshielding effect of the nitro group is most pronounced on the ortho and para protons of the phenyl ring.[1] |
Note: The predicted shifts are based on established principles of NMR spectroscopy and the known effects of nitro group substitution.[8]
B. Infrared (IR) Spectroscopy
The IR spectra of the three isomers are expected to show characteristic absorptions for the aldehyde and nitro functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹)[9] | Isomer-Specific Observations |
| Aldehyde (C=O stretch) | 1660-1700 | The exact position will be influenced by the electronic effects of the nitrophenyl group. A more electron-withdrawing environment (ortho, para) may slightly increase the C=O stretching frequency. |
| Nitro (N-O asymmetric stretch) | 1500-1550 | This strong absorption is a key identifier for the nitro group. |
| Nitro (N-O symmetric stretch) | 1330-1370 | Another characteristic strong absorption for the nitro group. |
| C-H (aromatic) | 3000-3100 | |
| C-N (stretch) | 1300-1350 |
C. UV-Visible Spectroscopy
The electronic transitions in these molecules are influenced by the extended conjugation between the pyrrole and nitrophenyl rings. The position of the nitro group will affect the energy of these transitions.
| Isomer | Predicted λmax | Rationale |
| ortho | Shorter λmax | Steric hindrance between the nitro group and the pyrrole ring may disrupt planarity, reducing the extent of conjugation and leading to a blue shift (shorter wavelength) compared to the para isomer. |
| meta | Intermediate λmax | The nitro group is not in direct conjugation with the point of attachment to the pyrrole ring, leading to a less pronounced effect on the electronic transitions compared to the ortho and para isomers. |
| para | Longest λmax | The direct conjugation of the electron-withdrawing nitro group with the pyrrole ring through the phenyl system allows for a lower energy π-π* transition, resulting in a red shift (longer wavelength). |
D. Crystal Structure and Conformational Analysis
Caption: Predicted conformational differences between the ortho-, meta-, and para-nitrophenyl-1H-pyrrole-2-carbaldehydes.
III. Comparative Chemical Reactivity
The aldehyde functionality is the primary site of reactivity in these molecules. Its electrophilicity is modulated by the electronic effects of the nitrophenyl group. The pyrrole ring itself is electron-rich and generally donates electron density to the aldehyde, making it less reactive than benzaldehyde.[10] However, the strongly electron-withdrawing nitro group counteracts this effect.
Reactivity Trend Prediction: para > ortho > meta
-
Para-isomer: The nitro group is in direct conjugation with the pyrrole ring, strongly withdrawing electron density and making the aldehyde carbon the most electrophilic and thus most reactive towards nucleophiles.
-
Ortho-isomer: While the electronic effect is strong, steric hindrance from the adjacent nitro group may impede the approach of nucleophiles to the aldehyde, potentially reducing its reactivity compared to the para isomer.
-
Meta-isomer: The nitro group's electron-withdrawing effect is primarily inductive and not in direct resonance with the pyrrole linkage, resulting in the least activated (least reactive) aldehyde among the three isomers.
IV. Potential Biological Activity and Structure-Activity Relationships
Pyrrole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The nitrophenyl moiety is also a common feature in bioactive molecules. The differential spatial and electronic properties of the ortho, meta, and para isomers are expected to translate into distinct biological profiles. For instance, the shape and electronic distribution of the molecule will govern its ability to bind to specific biological targets. The greater planarity and extended conjugation of the para-isomer might favor intercalation with DNA or binding to flat enzymatic active sites. Conversely, the twisted conformation of the ortho-isomer could be advantageous for fitting into specific protein pockets. Further screening of these compounds is warranted to elucidate their specific biological activities.
Conclusion
The positional isomerism of the nitro group on the N-phenyl substituent of 1H-pyrrole-2-carbaldehyde provides a compelling case study in the structure-property-activity relationship. The para-isomer is predicted to exhibit the most extended π-conjugation, leading to a longer wavelength of maximum absorption in its UV-Vis spectrum and a more reactive aldehyde group. The ortho-isomer is likely to adopt a non-planar conformation due to steric hindrance, which will be reflected in its spectroscopic and reactive properties. The meta-isomer is anticipated to show intermediate characteristics. This guide provides a predictive framework based on established chemical principles and available data, offering a solid foundation for researchers to design and interpret experiments involving these versatile heterocyclic compounds.
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A Comparative Guide to the Reactivity of Substituted Nitrophenyl Pyrrole Aldehydes
Introduction
Substituted nitrophenyl pyrrole aldehydes are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The unique electronic interplay between the electron-rich pyrrole ring, the electron-withdrawing nitrophenyl moiety, and the reactive aldehyde functional group makes them versatile synthons for the construction of more complex molecular architectures. Understanding how substituents on the nitrophenyl ring modulate the reactivity of the aldehyde is crucial for designing efficient synthetic routes and for the rational design of molecules with desired electronic or biological properties.
This guide provides an in-depth, objective comparison of the reactivity of a series of N-(4-nitrophenyl)pyrrole-2-carbaldehydes bearing different para-substituents on the phenyl ring. We will first detail the synthesis of these precursor aldehydes via the Vilsmeier-Haack reaction. Subsequently, we will present a comprehensive kinetic analysis of their reactivity in a model Knoevenagel condensation reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage substituent effects to fine-tune the chemical behavior of these important heterocyclic building blocks.
Theoretical Framework: The Electronic Influence of Substituents
The reactivity of the aldehyde group in N-(nitrophenyl)pyrrole-2-carbaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, modulated by the electronic effects of substituents on the N-aryl ring. These effects are transmitted through the π-system of the molecule.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), on the N-phenyl ring decrease the electron density on the pyrrole nitrogen. This inductive pull reduces the electron-donating character of the pyrrole ring towards the aldehyde group, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity towards nucleophiles.
-
Electron-Donating Groups (EDGs) , such as a methoxy group (-OCH₃), have the opposite effect. They increase the electron density on the pyrrole nitrogen, which is then delocalized onto the aldehyde group. This reduces the electrophilicity of the carbonyl carbon, leading to a decrease in reaction rates with nucleophiles.
To quantify these electronic effects, we can employ the Hammett equation , a cornerstone of physical organic chemistry.[1] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[2]
A positive ρ value for a reaction signifies that it is accelerated by electron-withdrawing groups, which stabilize a negative charge or destabilize a positive charge in the transition state.[2] For the Knoevenagel condensation, which involves the nucleophilic attack on the carbonyl carbon, a positive ρ value is expected.[3]
Experimental Design and Protocols
This guide outlines a two-part experimental workflow: first, the synthesis of a series of substituted N-(4-nitrophenyl)pyrrole-2-carbaldehydes, and second, a comparative kinetic study of their reactivity in a Knoevenagel condensation with malononitrile.
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A Comparative Analysis of the Biological Activity of 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and Its Derivatives
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, 1-aryl-1H-pyrrole-2-carbaldehydes have emerged as a promising class of molecules with significant potential for development as therapeutic agents, demonstrating cytotoxic and antimicrobial properties.[1][2] This guide focuses on 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde as a focal point for comparison with its derivatives. While specific experimental data for this parent compound is not extensively available in the public domain, we will explore the biological activities of its close analogues and various derivatives to establish a comprehensive understanding of the structure-activity relationships (SAR) that govern their efficacy.
The introduction of a nitrophenyl group at the N-1 position of the pyrrole ring is a key structural feature. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the electronic properties of the entire molecule, potentially impacting its interaction with biological targets. This guide will delve into the comparative biological activities of various derivatives, offering insights for researchers and drug development professionals in the field.
Comparative Cytotoxicity of Pyrrole-2-Carbaldehyde Derivatives
The cytotoxic potential of pyrrole-2-carbaldehyde derivatives against various cancer cell lines has been a primary area of investigation. The structural modifications of the parent scaffold have led to the discovery of compounds with potent anticancer activity.
Structure-Activity Relationship Insights
Analysis of various substituted pyrrole-2-carbaldehydes reveals several key trends:
-
Alkynylated Pyrrole Derivatives: These have shown potent cytotoxicity against glioblastoma and lung cancer cell lines.[3]
-
Pyrrole Hydrazones: This class of derivatives has demonstrated activity against melanoma cells.[3]
-
Dimeric Pyrrole-2-Carbaldehyde Alkaloids: Natural products with a dimeric structure have exhibited cytotoxicity against hepatocellular carcinoma.[3]
-
Marinopyrroles and their Derivatives: These marine-derived compounds have shown broad-spectrum anticancer activity.[3]
The following table summarizes the cytotoxic activity of representative pyrrole-2-carbaldehyde derivatives from the literature.
| Compound Class | Representative Compound | Substitution | Cell Line | IC50 (µM) |
| Alkynylated Pyrrole Derivatives | Compound 12l | Not Specified | U251 (Glioblastoma) | 2.29 ± 0.18 |
| A549 (Lung Cancer) | 3.49 ± 0.30 | |||
| Pyrrole Hydrazones | Compound 1C | Not Specified | SH-4 (Melanoma) | 44.63 ± 3.51 |
| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | Not Specified | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 |
| Marinopyrroles & Derivatives | Marinopyrrole A | Not Specified | HCT-116 (Colon Cancer) | ~6.1 |
| KS18 | Not Specified | Mouse Primary Bone Marrow Cells | ~2 |
Table 1: Comparative Cytotoxicity of Substituted Pyrrole-2-Carbaldehyde Derivatives.[3]
Antimicrobial Activity of Pyrrole Derivatives
Pyrrole-containing compounds have also been investigated for their antimicrobial properties. The core pyrrole structure can be modified to enhance activity against various bacterial and fungal strains.
Derivatives of 1H-pyrrole-2-carbohydrazide
One common strategy to generate derivatives with potential antimicrobial activity is the synthesis of Schiff bases from 1H-pyrrole-2-carbohydrazide.[4] These derivatives have been screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[4]
For instance, certain (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives have shown potent activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[4] The specific substitutions on the benzylidene moiety play a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental methodologies for key biological assays are provided below.
Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48 to 72 hours.[3]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Sources
A Spectroscopic Deep Dive: Comparative Analysis of 1-(Nitrophenyl)-1H-pyrrole-2-carbaldehyde Isomers
In the landscape of pharmaceutical research and materials science, the nuanced differences between positional isomers can dictate the efficacy, reactivity, and overall utility of a molecule. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of 1-(nitrophenyl)-1H-pyrrole-2-carbaldehyde, molecules of significant interest in medicinal chemistry and organic electronics. By examining their distinct signatures across a range of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—we aim to equip researchers with the foundational data and interpretive insights necessary for their confident identification and application.
The positioning of the nitro group on the phenyl ring profoundly influences the electronic environment of the entire molecule. This, in turn, imparts unique spectroscopic characteristics to each isomer, which we will explore in detail. This guide is structured to not only present the experimental data but also to delve into the underlying principles that govern these observations, thereby providing a robust framework for understanding structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular connectivity and the electronic effects of substituent groups.
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectra of the three isomers reveal significant differences in the chemical shifts of both the pyrrole and the nitrophenyl protons, directly reflecting the electronic influence of the nitro group's position.
Key Observations and Interpretation:
-
Aldehyde Proton (CHO): The aldehyde proton is consistently the most deshielded proton in all three isomers, appearing as a singlet or a narrow doublet due to small coupling with the adjacent pyrrole proton. Its chemical shift is influenced by the overall electron density of the pyrrole ring, which is modulated by the nitrophenyl substituent.
-
Pyrrole Ring Protons: The protons on the pyrrole ring exhibit a characteristic coupling pattern. The electron-withdrawing nature of the nitrophenyl group generally deshields these protons compared to unsubstituted 1-phenylpyrrole. The degree of this deshielding is dependent on the isomer, with the ortho and para isomers showing more significant downfield shifts due to direct resonance effects of the nitro group.
-
Nitrophenyl Ring Protons: The protons on the nitrophenyl ring display splitting patterns and chemical shifts that are highly diagnostic of the substitution pattern.
-
Ortho-Isomer: The proximity of the nitro group to the pyrrole ring in the ortho isomer is expected to cause significant deshielding of the proton adjacent to the nitro group.
-
Meta-Isomer: The protons on the phenyl ring of the meta isomer will exhibit a more complex splitting pattern, with the proton situated between the two substituents being the most deshielded.
-
Para-Isomer: The para isomer will show a characteristic set of two doublets, corresponding to the two pairs of chemically equivalent protons on the symmetrically substituted phenyl ring.
-
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 600 MHz)
| Proton Assignment | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde[1] | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Predicted) | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
| CHO | 9.48 (d, J = 0.7 Hz) | ~9.5 ppm | ~9.6 ppm |
| H-5 (pyrrole) | 7.12 (dd, J = 4.0, 1.6 Hz) | ~7.2 ppm | ~7.2 ppm |
| H-3 (pyrrole) | 7.01 (s) | ~7.1 ppm | ~7.1 ppm |
| H-4 (pyrrole) | 6.47 (dd, J = 3.9, 2.7 Hz) | ~6.5 ppm | ~6.4 ppm |
| Phenyl Protons | 8.11 (dd, J = 8.2, 1.4 Hz), 7.69 (td, J = 7.7, 1.5 Hz), 7.60 (td, J = 8.0, 1.3 Hz), 7.41 (dd, J = 7.8, 1.2 Hz) | Complex multiplet | ~8.3 (d), ~7.6 (d) |
Note: Data for the 3-nitro isomer is predicted based on established substituent effects. Actual experimental data was not available in the searched literature.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectra provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
Key Observations and Interpretation:
-
Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum. Its chemical shift is sensitive to the electronic nature of the pyrrole ring.
-
Pyrrole Ring Carbons: The chemical shifts of the pyrrole carbons are influenced by the N-substituent. The C-2 carbon, being directly attached to the electron-withdrawing aldehyde group, is significantly deshielded.
-
Nitrophenyl Ring Carbons: The carbon atoms of the nitrophenyl ring show distinct chemical shifts based on the position of the nitro group. The carbon atom directly attached to the nitro group (C-NO₂) is highly deshielded.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 151 MHz)
| Carbon Assignment | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde[1] | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Predicted) | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
| CHO | 178.8 | ~179 ppm | ~179 ppm |
| C-2 (pyrrole) | 133.7 | ~133 ppm | ~133 ppm |
| C-5 (pyrrole) | 131.2 | ~131 ppm | ~131 ppm |
| C-3 (pyrrole) | 124.8 | ~125 ppm | ~125 ppm |
| C-4 (pyrrole) | 111.7 | ~112 ppm | ~111 ppm |
| Phenyl Carbons | 133.6, 132.6, 129.8, 129.5, 125.3 | ~148 (C-NO₂), ~139 (C-N), ~130, ~124, ~123, ~119 | ~147 (C-NO₂), ~143 (C-N), ~125, ~122 |
Note: Data for the 3-nitro and 4-nitro isomers are predicted based on established substituent effects and data from similar compounds. Actual experimental data for the 4-nitro isomer was not fully detailed in the searched literature.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Vibrational Modes and Interpretation:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. The exact position is influenced by conjugation with the pyrrole ring.
-
N-O Stretch (Nitro Group): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. These are usually strong absorptions.
-
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.
Comparative Analysis:
While the fundamental absorption bands for the key functional groups will be present in all three isomers, subtle shifts in their positions can be expected due to the different electronic environments. For instance, the C=O stretching frequency might be slightly different for each isomer due to variations in the degree of conjugation and electronic delocalization influenced by the nitro group's position. The IR spectrum of a related compound, pyrrolo[1,2-a]quinoxaline, shows characteristic peaks at 1670, 1614, 1589, 1547, 1450, and 1336 cm⁻¹, which align with the expected regions for the carbonyl, aromatic C=C, and nitro group vibrations[1].
Table 3: Key IR Absorption Bands (KBr Pellet)
| Functional Group | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Expected) | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Expected) | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Expected) |
| C=O Stretch | ~1680 cm⁻¹ | ~1685 cm⁻¹ | ~1680 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1525 cm⁻¹ | ~1530 cm⁻¹ | ~1520 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1355 cm⁻¹ | ~1345 cm⁻¹ |
| Aldehydic C-H Stretch | ~2820, 2720 cm⁻¹ | ~2820, 2720 cm⁻¹ | ~2820, 2720 cm⁻¹ |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
Note: The listed values are predictions based on typical ranges for these functional groups and may vary slightly in experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Key Electronic Transitions and Interpretation:
-
π → π* Transitions: These transitions, typically occurring at shorter wavelengths (higher energy), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the 1-(nitrophenyl)-1H-pyrrole-2-carbaldehyde system leads to significant absorption in the UV region.
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the oxygens of the nitro group) to a π* antibonding orbital. These are generally weaker absorptions and occur at longer wavelengths.
Comparative Analysis:
The position of the nitro group has a pronounced effect on the extent of conjugation and, consequently, on the λmax values.
-
Para-Isomer: The direct conjugation between the electron-donating pyrrole ring and the electron-withdrawing nitro group through the phenyl ring in the para isomer is expected to result in the most red-shifted (longest wavelength) λmax.
-
Ortho-Isomer: The ortho isomer will also exhibit significant conjugation, but steric hindrance between the pyrrole and nitro groups may cause a slight deviation from planarity, potentially leading to a slightly blue-shifted λmax compared to the para isomer.
-
Meta-Isomer: In the meta isomer, there is no direct resonance conjugation between the pyrrole nitrogen and the nitro group. This disruption of the conjugated system is expected to result in a λmax at a shorter wavelength (higher energy) compared to the ortho and para isomers.
UV-Vis spectra for 1-(p-nitrophenyl)pyrrole-2-carboxaldehyde in methanol show absorption maxima, confirming the presence of strong electronic transitions in the UV-Vis region[2].
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Key Observations and Interpretation:
-
Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): The molecular ion peak confirms the molecular weight of the compound (C₁₁H₈N₂O₃, MW = 216.19 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this class of compounds may include:
-
Loss of the aldehyde group (-CHO) as a radical, resulting in a fragment at m/z [M-29].
-
Loss of the nitro group (-NO₂) as a radical, leading to a fragment at m/z [M-46].
-
Cleavage of the bond between the phenyl and pyrrole rings.
-
Characteristic fragmentation of the nitrophenyl ring, such as the loss of NO and CO.
-
Comparative Analysis:
While the molecular ion peak will be the same for all three isomers, the relative intensities of the fragment ions may differ due to the influence of the nitro group's position on bond stabilities and the preferred fragmentation pathways. For example, the ortho effect in the 2-nitro isomer might lead to unique fragmentation pathways involving interaction with the adjacent pyrrole ring.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized for the particular sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Workflow for Acquiring ¹H and ¹³C NMR Spectra
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Protocol for Acquiring an FT-IR Spectrum (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol for Acquiring a UV-Vis Spectrum
Caption: Workflow for preparing a sample and acquiring a UV-Vis spectrum.
Mass Spectrometry (MS)
General Protocol for Electrospray Ionization (ESI) Mass Spectrometry
Caption: General workflow for ESI-MS analysis.
Conclusion
The spectroscopic analysis of the ortho-, meta-, and para-isomers of 1-(nitrophenyl)-1H-pyrrole-2-carbaldehyde reveals a clear and predictable relationship between the position of the nitro group and the resulting spectral properties. ¹H and ¹³C NMR spectroscopy provide the most definitive means of distinguishing between the isomers, with characteristic chemical shifts and splitting patterns for the protons and carbons of the nitrophenyl ring. IR spectroscopy confirms the presence of the key functional groups, while UV-Vis spectroscopy highlights the differences in electronic conjugation between the isomers. Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways.
This comprehensive guide serves as a valuable resource for researchers working with these and related compounds, enabling their unambiguous identification and facilitating a deeper understanding of their structure-property relationships. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and comparability across different laboratories.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(p-Nitrophenyl)pyrrole-2-carboxaldehyde. Wiley Science Solutions. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical comparison of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid in methodological selection.
Introduction: The Significance of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
The 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the aldehyde group and the electronic properties imparted by the nitrophenyl substituent. The pyrrole core is a common motif in numerous natural products and pharmaceuticals, while the nitroaryl group can be a crucial pharmacophore or a precursor for further functionalization, such as reduction to an aniline derivative. Consequently, the development of efficient and scalable synthetic routes to this compound is a critical endeavor. This guide will benchmark the prevalent synthetic strategies, focusing on the Paal-Knorr/Clauson-Kaas synthesis, and a two-step approach involving the initial synthesis of 1-(3-nitrophenyl)-1H-pyrrole followed by Vilsmeier-Haack formylation.
Method 1: The Paal-Knorr/Clauson-Kaas Synthesis: A Direct Approach
The Paal-Knorr and Clauson-Kaas syntheses are cornerstone reactions in pyrrole chemistry, typically involving the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.[1][2][3] This approach offers a direct and often high-yielding route to N-substituted pyrroles.
Mechanistic Rationale
The reaction proceeds via the formation of a hemiaminal intermediate upon nucleophilic attack of the primary amine (3-nitroaniline) on one of the carbonyl groups of the 1,4-dicarbonyl precursor. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[2][3] The choice of the 1,4-dicarbonyl equivalent is critical; 2,5-dimethoxytetrahydrofuran is a commonly used and commercially available precursor that hydrolyzes in situ to succinaldehyde.
Caption: Paal-Knorr/Clauson-Kaas synthesis of 1-(3-nitrophenyl)-1H-pyrrole.
Experimental Protocol: Synthesis of 1-(4-methoxy-2-nitrophenyl)pyrrole (An Analogous Procedure)
Materials:
-
4-methoxy-2-nitroaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Potassium hydroxide
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 84.1 g (0.5 mole) of 4-methoxy-2-nitroaniline in 500 ml of glacial acetic acid.
-
To this solution, add 100 g (0.75 mole) of 2,5-dimethoxytetrahydrofuran.
-
Reflux the reaction mixture for 30 minutes.
-
After cooling, pour the reaction mixture into 2500 ml of water.
-
Neutralize the solution with potassium hydroxide, which will cause a solid to precipitate.
-
Filter the solid, dry it, and recrystallize from diethyl ether to obtain 1-(4-methoxy-2-nitrophenyl)pyrrole.
Expected Outcome: This procedure is reported to yield the pure product with a melting point of 75.5-76.5°C.[4] The yield for this specific transformation is not explicitly stated in the provided source, but Paal-Knorr reactions are generally known to provide good to excellent yields.[5]
Method 2: A Two-Step Approach: Paal-Knorr Synthesis Followed by Vilsmeier-Haack Formylation
An alternative and highly versatile strategy involves a two-step process: the initial synthesis of the 1-(3-nitrophenyl)-1H-pyrrole core, followed by the introduction of the carbaldehyde group at the C2 position via a Vilsmeier-Haack reaction.[6][7] This approach allows for the isolation and purification of the intermediate pyrrole, which can be beneficial for overall purity and yield control.
Step 1: Paal-Knorr Synthesis of 1-(3-nitrophenyl)-1H-pyrrole
This step is analogous to the procedure described in Method 1, substituting 3-nitroaniline for 4-methoxy-2-nitroaniline.
Step 2: Vilsmeier-Haack Formylation of 1-(3-nitrophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][8][9]
The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyrrole ring, predominantly at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Vilsmeier-Haack formylation of 1-(3-nitrophenyl)-1H-pyrrole.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a general and robust protocol for the Vilsmeier-Haack formylation of a pyrrole substrate.[6]
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier salt)
-
Sodium acetate
-
Water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the 1-(3-nitrophenyl)-1H-pyrrole substrate (1.0 equivalent) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Vilsmeier reagent (1.5 equivalents), either pre-formed or generated in situ from POCl₃ and DMF, to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours (typically 6.5 hours, but monitor by TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the addition of an aqueous solution of sodium acetate.
-
Stir the mixture for a short period (e.g., 10 minutes) at 0°C.
-
Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: This procedure is reported to provide the formylated product in good yield (e.g., 77% for a similar substrate).[6]
Method 3: Ullmann Condensation: A Convergent Strategy
The Ullmann condensation offers a convergent approach, involving the copper-catalyzed coupling of a pre-formed pyrrole-2-carbaldehyde with an aryl halide (1-halo-3-nitrobenzene).[10][11] This method can be advantageous when the starting materials are readily available and when direct N-arylation of the pyrrole ring is challenging.
Mechanistic Rationale
The Ullmann condensation typically involves the formation of a copper(I) salt of the N-heterocycle (pyrrole-2-carbaldehyde in this case), which then undergoes a nucleophilic aromatic substitution reaction with the aryl halide.[10] The reaction often requires a copper catalyst (e.g., CuI, CuO), a ligand (such as L-proline or a diamine), and a base.
Experimental Considerations
While a specific, high-yielding protocol for the Ullmann coupling of pyrrole-2-carbaldehyde with a 3-nitro-substituted aryl halide to produce the target molecule is not prominently featured in the searched literature, the general principles of Ullmann N-arylation of pyrroles are well-established.[11] Key parameters to optimize would include the choice of copper source, ligand, base, solvent, and reaction temperature. The electron-withdrawing nature of the nitro group on the aryl halide can facilitate the reaction.
Comparative Analysis
| Parameter | Method 1: Paal-Knorr/Clauson-Kaas (Direct) | Method 2: Two-Step (Paal-Knorr then Vilsmeier-Haack) | Method 3: Ullmann Condensation |
| Synthetic Strategy | Convergent, one-pot (for pyrrole core) | Linear, two-step | Convergent |
| Key Reagents | 3-Nitroaniline, 2,5-dimethoxytetrahydrofuran, Acid catalyst | 3-Nitroaniline, 2,5-dimethoxytetrahydrofuran; then DMF, POCl₃ | Pyrrole-2-carbaldehyde, 1-halo-3-nitrobenzene, Cu catalyst, Base, Ligand |
| Reported Yield | Generally good to excellent for the pyrrole core[5] | Good yields reported for each step (e.g., ~77% for formylation)[6] | Highly variable, dependent on substrate and conditions |
| Scalability | Potentially scalable, but may require optimization of heat transfer and reagent addition. | Generally scalable, with well-defined reaction steps. | Can be challenging to scale due to catalyst deactivation and product purification. |
| Versatility | Excellent for accessing a variety of N-substituted pyrroles by changing the amine component. | Highly versatile, allowing for the synthesis of various formylated pyrroles from different pyrrole precursors. | Good for late-stage introduction of the aryl group. |
| Potential Challenges | Potential for side reactions and purification difficulties in a one-pot formylation. | Requires an additional reaction and purification step. | Catalyst screening and optimization may be required; potential for heavy metal contamination in the final product. |
Conclusion and Recommendations
For the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the two-step approach involving an initial Paal-Knorr synthesis of 1-(3-nitrophenyl)-1H-pyrrole followed by a Vilsmeier-Haack formylation (Method 2) appears to be the most robust and well-documented strategy based on the available literature. This method offers a balance of high yields, versatility, and scalability, with each step being a well-understood and reliable transformation.
The direct Paal-Knorr approach (Method 1) is a viable alternative for the synthesis of the pyrrole core, and with further development, a one-pot formylation could be an efficient route. The Ullmann condensation (Method 3) is a powerful tool for C-N bond formation but may require more extensive optimization for this specific transformation.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, purity, and available resources. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen method.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Synthesis of Pyrroles. J. Org. Chem.1995, 60, 301–307.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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PrepChem. Synthesis of 1-(4-methoxy-2-nitrophenyl)pyrrole. [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Indian Academy of Sciences. N-(o-amino aryl) pyrroles by Paal-Knorr reaction. [Link]
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National Center for Biotechnology Information. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]
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National Center for Biotechnology Information. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. [Link]
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National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
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SciSpace. Copper-promoted regioselective synthesis of polysubstituted pyrroles from aldehydes, amines and nitroalkenes via1,2. [Link]
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Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
ResearchGate. MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in... [Link]
-
ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
- Google Patents.
-
Cambridge University Press. Ullmann Reaction. [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Nitrophenyl Pyrroles: A Guide for Researchers
Introduction: The Significance of Nitrophenyl Pyrroles
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of vital biomolecules like heme and chlorophyll, as well as a plethora of pharmaceuticals including Atorvastatin and Sunitinib. The introduction of a nitrophenyl substituent onto the pyrrole nitrogen dramatically influences the molecule's electronic properties, creating opportunities for developing novel therapeutics, redox-active materials, and advanced chemical sensors.
However, the synthesis of N-(nitrophenyl)pyrroles is not without its challenges. The electron-withdrawing nature of the nitro group deactivates the corresponding nitroaniline precursor, rendering it less nucleophilic and making classical condensation reactions sluggish and low-yielding. This guide provides a head-to-head comparison of modern catalytic strategies designed to overcome this hurdle, focusing on the prevalent Paal-Knorr and related cascade methodologies. We will dissect the performance of heterogeneous, homogeneous, and advanced energy input systems, providing the experimental data and mechanistic rationale necessary for researchers to make informed decisions in their synthetic endeavors.
The Synthetic Challenge: From Nitroarene to Pyrrole
The most direct and atom-economical route to N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. When starting from a nitroarene, the synthesis can be envisioned via two primary pathways:
-
Two-Step, Separate Pot: Reduction of the nitroarene to the aniline, followed by its isolation and subsequent Paal-Knorr condensation.
-
One-Pot Cascade Reaction: In-situ reduction of the nitroarene to the aniline, which is immediately trapped by the 1,4-dicarbonyl in a seamless cascade process.
The cascade approach is highly desirable as it reduces waste, saves time, and avoids the handling of potentially unstable aniline intermediates. The central challenge lies in identifying a catalyst that can either facilitate the cascade reaction efficiently or significantly accelerate the condensation of the deactivated nitroaniline.
Head-to-Head Catalyst Comparison
For this analysis, we will compare four distinct and representative catalytic systems for the synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole from 4-nitroaniline and 2,5-hexanedione (acetonylacetone) as a model reaction.
Earth-Abundant Metals: Heterogeneous Cobalt-Catalyzed Cascade
This state-of-the-art approach leverages a bifunctional catalyst to perform both the nitro group reduction and the subsequent Paal-Knorr condensation in a single pot.[1][2]
-
Catalyst System : A cobalt-on-nitrogen-doped graphitic carbon catalyst (Co/NGr-C@SiO₂-L). This advanced material features cobalt nanoparticles that are active for hydrogenation, while the overall system facilitates the subsequent acid-catalyzed cyclization.[2]
-
Mechanism Rationale : The cobalt nanoparticles activate a hydrogen source (either H₂ gas or a transfer agent like formic acid) to selectively reduce the nitro group to an amine.[2][3][4] The newly formed, more nucleophilic aniline then rapidly undergoes an acid-catalyzed Paal-Knorr condensation with the 1,4-diketone present in the same pot. The acidic nature of the reaction medium (e.g., formic acid) or the support can catalyze the cyclization step.[2]
-
Performance : This system is remarkably effective, offering high yields for a variety of nitrophenyl pyrroles. A key advantage is its exceptional functional group tolerance; sensitive groups that might be compromised in separate, harsh reduction steps are often preserved.[2] Furthermore, as a heterogeneous catalyst, it can be recovered and reused multiple times without significant loss of activity.[5]
-
Causality : The choice of a heterogeneous cobalt catalyst is driven by sustainability and efficiency. Cobalt is more abundant and less expensive than noble metals. The catalyst's design, embedding active metal sites within a porous, functionalized support, creates a microenvironment that promotes the sequential reactions of the cascade process without the need for intermediate workup.[5]
Earth-Abundant Metals: Homogeneous Iron-Catalyzed Cascade
As an alternative to heterogeneous systems, molecularly-defined iron catalysts offer excellent control over selectivity under mild conditions.[6][7]
-
Catalyst System : A commercially available iron-Tetraphos complex.
-
Mechanism Rationale : Similar to the cobalt system, the iron catalyst facilitates the (transfer) hydrogenation of the nitroarene.[6] The reaction is then driven to completion by the acid-catalyzed Paal-Knorr condensation. The use of formic acid as both the reductant and an acid co-catalyst is particularly effective.[6]
-
Performance : This homogeneous system demonstrates remarkable reactivity at low temperatures and exhibits excellent chemoselectivity. It notably avoids common side reactions associated with some heterogeneous catalysts, such as dehalogenation or olefin hydrogenation, making it orthogonal to many existing methods.[6]
-
Causality : The selection of a homogeneous iron catalyst is ideal for applications requiring high precision and selectivity, such as in the late-stage functionalization of complex, drug-like molecules.[6] While catalyst recovery is more complex than with heterogeneous systems, the superior control and mild conditions can be mission-critical for sensitive substrates.
Solid Acids: Alumina (CATAPAL 200) Catalysis
This approach represents a more classical, two-step (in principle) but highly practical method that focuses solely on accelerating the Paal-Knorr condensation step. It is particularly effective with deactivated anilines.
-
Catalyst System : CATAPAL 200, a commercially available boehmite-phase alumina.[8]
-
Mechanism Rationale : Alumina surfaces possess both Brønsted and Lewis acid sites. The Brønsted acid sites are believed to play a crucial role by protonating a carbonyl oxygen of the diketone, activating it for nucleophilic attack by the weakly basic nitroaniline.[8] The catalyst then facilitates the subsequent dehydration steps to yield the aromatic pyrrole ring.[9]
-
Performance : This method is distinguished by its operational simplicity, low catalyst loading, and often solvent-free conditions. It provides good to excellent yields in relatively short reaction times at moderate temperatures.[8] The catalyst is inexpensive, commercially available, and can be reused for several cycles.[8]
-
Causality : This is a workhorse method for cost-effective, scalable synthesis. The choice of a solid acid like alumina avoids the use of corrosive liquid acids, simplifies product workup (catalyst is removed by simple filtration), and aligns with green chemistry principles.[8] Its effectiveness stems from the high density of catalytically active acid sites on its surface.
Advanced Energy Input: Microwave-Assisted Synthesis
Microwave irradiation offers a powerful method to dramatically accelerate chemical reactions, often enabling syntheses under milder conditions or without dedicated catalysts.
-
Catalyst System : Often requires only a catalytic amount of a simple Brønsted acid (e.g., acetic acid) or can even proceed in water without an additional catalyst.[10][11]
-
Mechanism Rationale : Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, localized heating. This dramatically increases the rate of the condensation and dehydration steps of the Paal-Knorr reaction, overcoming the activation energy barrier more efficiently than conventional heating.
-
Performance : The primary advantage is a drastic reduction in reaction time, from hours to mere minutes.[11] Yields are often comparable or even superior to conventional methods. This technique is highly amenable to high-throughput synthesis and library generation in drug discovery.
-
Causality : The choice of microwave-assisted synthesis is driven by the need for speed and efficiency. For rapid lead optimization or the synthesis of compound libraries, the ability to perform reactions in minutes is a significant advantage. The process often simplifies protocols by reducing the need for strong catalysts or harsh conditions.[10]
Quantitative Performance Comparison
The following table summarizes the performance of the discussed catalytic systems for the synthesis of nitrophenyl pyrroles.
| Catalyst System | Starting Materials | Conditions | Temp. (°C) | Time | Yield (%) | Key Advantages & Insights | Reference(s) |
| Co/NGr-C@SiO₂-L | 4-Nitroaniline, 2,5-Hexanedione | Formic acid (reductant), Solvent-free | 100 | 24 h | 82 | Excellent for cascade synthesis; reusable heterogeneous catalyst; high functional group tolerance. | [2] |
| Iron-Tetraphos | 4-Nitroaniline, 2,5-Hexanedione | Formic acid (reductant), Toluene | 80 | 16 h | 92 | Mild conditions; excellent chemoselectivity; avoids side-reactions like dehalogenation. | [6] |
| Alumina (CATAPAL 200) | 4-Nitroaniline, 2,5-Hexanedione | Catalyst only, Solvent-free | 60 | 45 min | 73 | Inexpensive, reusable, simple workup, aligns with green chemistry principles. | [8] |
| Microwave-Assisted | 4-Nitroaniline, 2,5-Dimethoxytetrahydrofuran | Acetic Acid (solvent/catalyst) | 170 | 10-30 min | 39* | Extremely rapid reaction times; ideal for high-throughput synthesis. |
*Note: The yield for the microwave-assisted synthesis of 1-(4-nitrophenyl)pyrrole was lower, indicating that while fast, optimization is crucial for deactivated substrates.
Mechanistic Diagrams & Workflows
A clear understanding of the reaction pathway is critical for troubleshooting and optimization.
Overall Synthetic Workflow
This diagram illustrates the two primary approaches discussed: the efficient one-pot cascade and the traditional multi-step synthesis.
Caption: Comparison of one-pot cascade vs. multi-step synthesis workflows.
Paal-Knorr Reaction Mechanism
The core cyclization is an acid-catalyzed process involving nucleophilic attack and sequential dehydration.
Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr reaction.
Experimental Protocols
To ensure reproducibility, we provide detailed, self-validating protocols for two of the leading methods.
Protocol 1: Heterogeneous Cobalt-Catalyzed Cascade Synthesis
Adapted from Beller, M. et al., Angew. Chem. Int. Ed. (2020).[2]
Materials:
-
4-Nitroaniline (0.5 mmol, 69.1 mg)
-
2,5-Hexanedione (0.6 mmol, 70 µL)
-
Co/NGr-C@SiO₂-L catalyst (40 mg, ~1.8 mol% Co)
-
Formic Acid (2.5 mmol, 94 µL)
-
Triethylamine (5.0 mmol, 697 µL)
-
Glass pressure vessel with a magnetic stir bar
Procedure:
-
To the glass pressure vessel, add the Co/NGr-C@SiO₂-L catalyst, 4-nitroaniline, and 2,5-hexanedione.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the formic acid and triethylamine via syringe.
-
Place the sealed vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the pure 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
Protocol 2: Alumina-Catalyzed Solvent-Free Paal-Knorr Condensation
Adapted from Martínez, A. et al., Molecules (2023).[8]
Materials:
-
4-Nitroaniline (1.0 mmol, 138.1 mg)
-
2,5-Hexanedione (1.0 mmol, 117 µL)
-
CATAPAL 200 Alumina (40 mg)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
To the round-bottom flask, add the CATAPAL 200 alumina, 4-nitroaniline, and 2,5-hexanedione.
-
Place the flask in a preheated oil bath at 60 °C.
-
Stir the solvent-free mixture vigorously for 45 minutes. Monitor reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (10 mL) to the solid mixture and stir for 5 minutes.
-
Filter the mixture to remove the alumina catalyst. The catalyst can be washed with dichloromethane, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is typically of high purity but can be further purified by column chromatography or recrystallization if necessary.
Conclusion and Future Outlook
The synthesis of nitrophenyl pyrroles has evolved significantly, moving from harsh classical conditions to elegant and efficient catalytic solutions.
-
For maximum efficiency and atom economy , the one-pot cascade reactions using heterogeneous cobalt or homogeneous iron catalysts are superior.[2][6] They offer high yields from readily available nitroarenes and demonstrate excellent functional group tolerance, which is critical in complex molecule synthesis. The heterogeneous cobalt system is particularly noteworthy for its reusability, a key tenet of green chemistry.[5]
-
For scalability, cost-effectiveness, and operational simplicity , solid acid catalysts like alumina (CATAPAL 200) are an excellent choice.[8] This solvent-free method provides high yields under mild conditions and dramatically simplifies product purification.
-
For high-speed synthesis and rapid library generation , microwave-assisted methods are unparalleled, reducing reaction times from hours to minutes.[11]
The choice of catalyst is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the synthesis: the scale of the reaction, the sensitivity of the substrate, the need for speed, and the importance of sustainability. Future research will likely focus on further developing catalysts based on earth-abundant metals, exploring photoredox and electrochemical methods for the initial nitro reduction, and expanding the scope of these reactions to create even more complex and diverse pyrrole structures.
References
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State of the art in catalytic pyrrole synthesis from nitroarenes using earth-abundant (transfer) hydrogenation catalysts . ResearchGate. [Link]
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Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes . Royal Society of Chemistry. [Link]
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Atom-efficient iron-catalyzed cascade synthesis of pyrroles from nitroarenes under low-pressure conditions . Royal Society of Chemistry. [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst . ResearchGate. [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst . ResearchGate. [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst . National Institutes of Health (NIH). [Link]
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Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology. [Link]
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Microwave-assisted organic synthesis of pyrroles (Review) . Pharmacia. [Link]
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Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes . Organic Chemistry Portal. [Link]
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Paal–Knorr synthesis: An old reaction, new perspectives . ResearchGate. [Link]
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An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions . ResearchGate. [Link]
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Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes . ResearchGate. [Link]
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Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway . ResearchGate. [Link]
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amino aryl) pyrroles by Paal-Knorr reaction . Indian Academy of Sciences. [Link]
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Paal-Knorr methodology for pyrrole synthesis . ResearchGate. [Link]
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Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles . Arkivoc. [Link]
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Paal–Knorr synthesis . Wikipedia. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . MDPI. [Link]
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Microwave Assisted Synthesis Of New Heterocyclic Compounds . International Journal of Pharmaceutical Sciences and Research. [Link]
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Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions . PubMed. [Link]
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Paal-Knorr Furan Synthesis . Organic Chemistry Portal. [Link]
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Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines . ResearchGate. [Link]
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Simple Cobalt Nanoparticle-Catalyzed Reductive Amination for Selective Synthesis of a Broad Range of Primary Amines . ResearchGate. [Link]
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A Comparative Guide to the Synthetic Validation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for the preparation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. We will objectively evaluate a primary two-step synthetic pathway against a plausible one-pot alternative, supported by established chemical principles and experimental insights.
Introduction: The Significance of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial building block in medicinal chemistry. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then be derivatized to introduce a wide range of functionalities. The pyrrole-2-carbaldehyde moiety is a versatile precursor for the synthesis of more complex heterocyclic systems, including fused ring structures with potential therapeutic applications.
Primary Synthetic Route: A Two-Step Approach
A reliable and well-established method for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves a two-step sequence:
-
Ullmann Condensation: Synthesis of the precursor, 1-(3-nitrophenyl)-1H-pyrrole.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the 2-position of the pyrrole ring.
This approach offers robust control over each transformation, allowing for the isolation and purification of the intermediate, which can be crucial for ensuring the purity of the final product.
Step 1: Ullmann Condensation for 1-(3-nitrophenyl)-1H-pyrrole
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction ideal for the formation of carbon-nitrogen bonds.[1] In this step, pyrrole is coupled with an activated aryl halide, in this case, 1-bromo-3-nitrobenzene. The electron-withdrawing nitro group on the aryl halide enhances its reactivity in this nucleophilic aromatic substitution-like reaction.[1]
Experimental Protocol:
-
Materials: Pyrrole, 1-bromo-3-nitrobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq.) and copper(I) iodide (0.1 eq.) in DMF, add pyrrole (1.2 eq.) and 1-bromo-3-nitrobenzene (1.0 eq.).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-nitrophenyl)-1H-pyrrole.
-
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations.[2]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate pyrrole, facilitating the nucleophilic attack.
-
Solvent: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[2]
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other reaction components at high temperatures.
Step 2: Vilsmeier-Haack Formylation of 1-(3-nitrophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide (typically DMF) and a halogenating agent like phosphorus oxychloride (POCl3).[3] For 1-substituted pyrroles, formylation preferentially occurs at the electron-rich 2-position.
Experimental Protocol:
-
Materials: 1-(3-nitrophenyl)-1H-pyrrole, phosphorus oxychloride (POCl3), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of DMF (3.0 eq.) in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) to the cooled DMF solution while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq.) in the same solvent to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt and neutralize the acid.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.[5]
-
Causality of Experimental Choices:
-
Reagents: The combination of POCl3 and DMF is the most common and effective way to generate the Vilsmeier reagent.[3]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent addition of the pyrrole substrate at low temperature helps to control the reaction rate and minimize side reactions.
-
Hydrolysis: The intermediate iminium salt is stable until hydrolyzed with an aqueous base to liberate the aldehyde.
Alternative Synthetic Route: One-Pot Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[6][7] A one-pot variation of this reaction could potentially provide a more streamlined approach to the target molecule, reducing the number of synthetic steps and purification procedures. This route, while conceptually more efficient, is highly dependent on the availability and stability of the required 1,4-dicarbonyl precursor.
A plausible, though less documented, one-pot approach could involve the reaction of a suitable 1,4-dicarbonyl compound with 3-nitroaniline. Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields.[8][9][10]
Proposed Experimental Protocol (Microwave-Assisted):
-
Materials: A suitable 1,4-dicarbonyl precursor (e.g., 2,5-dimethoxytetrahydrofuran-2-carbaldehyde), 3-nitroaniline, and an acidic catalyst (e.g., acetic acid or a Lewis acid).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl precursor (1.0 eq.), 3-nitroaniline (1.1 eq.), and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol).
-
Seal the vessel and heat the mixture in a microwave synthesizer at a predetermined temperature and time (e.g., 120-150 °C for 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography.
-
Performance Comparison
| Parameter | Two-Step Route (Ullmann/Vilsmeier-Haack) | One-Pot Paal-Knorr Route (Proposed) |
| Overall Yield | Moderate to Good (typically 40-60% over two steps) | Potentially higher in a single step, but highly substrate-dependent |
| Reaction Time | Long (Ullmann condensation can take up to 24 hours) | Significantly shorter, especially with microwave assistance (minutes to hours) |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
| Purification | Requires purification of the intermediate and final product | Potentially simpler with fewer purification steps |
| Reagent Availability | Readily available starting materials | Availability of the specific 1,4-dicarbonyl precursor may be a limitation |
| Robustness | Generally reliable and well-documented for a range of substrates | May be more sensitive to reaction conditions and substrate scope |
| Green Chemistry | Involves high-boiling solvents and potentially harsh conditions | Microwave-assisted synthesis can be more energy-efficient and use greener solvents |
Experimental Validation and Trustworthiness
The protocols described for the two-step synthesis are based on well-established and frequently cited named reactions in organic chemistry. The predictability of the Ullmann condensation and the Vilsmeier-Haack formylation on pyrrole substrates lends a high degree of trustworthiness to this route. The stepwise nature allows for the characterization of the intermediate, providing a crucial checkpoint for ensuring the integrity of the synthetic pathway.
The proposed one-pot Paal-Knorr synthesis, while offering potential advantages in terms of efficiency, requires experimental validation for this specific target molecule. The success of this route is critically dependent on the choice of the 1,4-dicarbonyl precursor and the optimization of reaction conditions.
Visualizing the Synthetic Pathways
Two-Step Synthetic Route
Caption: The two-step synthesis of the target compound.
Proposed One-Pot Paal-Knorr Synthesis
Caption: The proposed one-pot Paal-Knorr synthesis.
Conclusion and Recommendations
For the reliable and scalable synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the two-step approach involving an initial Ullmann condensation followed by a Vilsmeier-Haack formylation is the recommended and validated route. This pathway offers superior control and predictability, which are paramount in a drug development setting where purity and consistency are critical.
The one-pot Paal-Knorr synthesis represents an attractive alternative that could offer significant advantages in terms of reaction time and step economy. However, its application to this specific target requires further research and development to identify a suitable 1,4-dicarbonyl precursor and optimize the reaction conditions. For exploratory and small-scale synthesis, the investigation of this one-pot method is warranted, particularly with the use of microwave assistance to accelerate the reaction.
References
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-
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Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
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Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). One-pot synthesis of some polyfunctionalized pyrroles. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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-
PubMed. (2021). One-Pot Synthesis of N-H-Free Pyrroles from Aldehydes and Alkynes. Retrieved from [Link]
-
ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. Retrieved from [Link]
-
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PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]
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A Researcher's Guide to Establishing a Reference Standard for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of chemical entities are paramount. For novel compounds like 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, which often serve as crucial building blocks in medicinal chemistry, the absence of a certified reference standard presents a significant challenge. Commercial availability of this compound, while existent, often comes with the disclaimer of "as-is" and without accompanying analytical data, placing the onus of quality control squarely on the researcher.
This guide provides a comprehensive framework for establishing a reliable in-house reference standard for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 85841-67-4). We will delve into a proposed synthesis and purification strategy, outline a robust analytical workflow for characterization, and compare the target compound with its positional isomers, which can serve as alternative standards for method validation and impurity profiling.
The Challenge: Sourcing a Reliable Standard
Several chemical suppliers list 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in their catalogs.[1][2] However, a prominent supplier explicitly states that they do not perform analytical testing on this product and the buyer is responsible for confirming its identity and purity. This situation necessitates a proactive approach to quality assurance, beginning with a clear understanding of the compound's synthesis and potential impurities.
Part 1: In-House Synthesis and Purification
A plausible and efficient method for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is through the N-arylation of pyrrole-2-carboxaldehyde with a suitable 3-nitrophenylating agent. A general procedure for such reactions has been described in the literature, which can be adapted for our specific target.[3]
Proposed Synthetic Workflow
The synthesis involves the reaction of pyrrole-2-carboxaldehyde with 1-fluoro-3-nitrobenzene in the presence of a base.
Caption: Proposed workflow for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a base, for example, sodium hydroxide (1.5 eq), to the solution and stir.
-
Addition of Arylating Agent: Slowly add 1-fluoro-3-nitrobenzene (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated brine solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Impurities
Understanding the potential impurities is critical for developing appropriate analytical methods and ensuring the purity of the reference standard. Based on the proposed synthesis, potential impurities could include:
-
Unreacted Starting Materials: Pyrrole-2-carboxaldehyde and 1-fluoro-3-nitrobenzene.
-
Positional Isomers: If the starting materials are not pure, or if side reactions occur, trace amounts of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde or 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be present.
-
By-products from Side Reactions: Depending on the reaction conditions, other unforeseen by-products may form.
Part 2: Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Analytical Workflow
Caption: Recommended analytical workflow for qualifying the in-house reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV/Diode Array Detection (DAD) is the primary technique for determining the purity of the synthesized compound.
Suggested HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
This method should be able to separate the main compound from potential starting materials and by-products. The peak area percentage of the main peak can be used to estimate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for detecting residual solvents and starting materials.
Suggested GC-MS Method:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI), scan range 40-500 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include:
-
C=O stretch (aldehyde): ~1660-1680 cm⁻¹
-
N-O stretch (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. For C₁₁H₈N₂O₃, the expected exact mass would be approximately 216.0535.
Part 3: Comparison with Alternative Reference Standards
In the absence of a certified standard for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, its positional isomers, 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, can serve as valuable comparators. These isomers are also commercially available and may have more published analytical data.[5][6]
Table 1: Comparison of Nitrophenyl-pyrrole-carbaldehyde Isomers
| Property | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
| CAS Number | 33265-61-1[6] | 85841-67-4[2][7] | 30186-41-5[5] |
| Molecular Formula | C₁₁H₈N₂O₃ | C₁₁H₈N₂O₃ | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 | 216.19 | 216.19 |
| Expected Polarity | Higher (potential for intramolecular H-bonding) | Intermediate | Lower |
| Utility as a Standard | Useful for chromatographic resolution checks and as a potential impurity marker. | Target Compound | Useful for chromatographic resolution checks and as a potential impurity marker. |
By analyzing all three isomers using the developed analytical methods (especially HPLC), a researcher can:
-
Confirm Method Specificity: Demonstrate that the analytical method can distinguish between the target analyte and its closely related isomers.
-
Identify Potential Impurities: If the synthesis of the 3-nitro isomer is not perfectly regioselective, the 2- and 4-nitro isomers are the most likely process-related impurities.
-
Establish Relative Retention Times: This information is crucial for routine quality control of newly synthesized batches.
Conclusion
Establishing a reliable reference standard for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a critical step for any research or development program that utilizes this compound. By following the guidelines presented here—in-house synthesis and purification, comprehensive analytical characterization, and comparison with positional isomers—researchers can ensure the quality and integrity of their work. This rigorous approach to quality control is not merely a suggestion but a necessity for producing reproducible and reliable scientific data.
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National Center for Biotechnology Information. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. [Link]
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The Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]
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Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
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ResearchGate. FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. [Link]
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PubChemLite. 1-(4-nitrophenyl)-1h-pyrrole-2-carbaldehyde. [Link]
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Matrix Fine Chemicals. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. [Link]
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Journal of Pharmacy and Biological Sciences. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
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MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
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Inter-laboratory comparison of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde analysis
An Inter-Laboratory Comparison of Analytical Methodologies for the Quantification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This guide presents a comprehensive inter-laboratory comparison for the analysis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic pathways and a potential process-related impurity in drug manufacturing. Ensuring analytical method robustness and achieving consistent, reproducible results across different laboratories are paramount for quality control and regulatory compliance.[1] This document details a comparative study of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We provide a thorough examination of the experimental design, detailed step-by-step protocols, a comparative analysis of performance data from six independent laboratories, and a discussion on the relative merits of each technique for its intended purpose.
Introduction: The Need for Analytical Consensus
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (NPPC) is a heterocyclic aldehyde whose purity and concentration must be precisely controlled, particularly when it serves as a starting material or is identified as an impurity in active pharmaceutical ingredients (APIs). The validation of analytical procedures is a critical component of Good Manufacturing Practices (GMPs), providing documented evidence that a method is suitable for its intended use.[2] Inter-laboratory comparisons, or proficiency tests, are the ultimate test of a method's reproducibility and a laboratory's technical competence, forming a cornerstone of quality assurance.[3][4]
This guide is designed for researchers, analytical chemists, and quality control professionals. It aims to provide a framework for selecting and validating an appropriate analytical method for NPPC by comparing the performance of a widely accessible technique (HPLC-UV) with a more sensitive and specific method (LC-MS/MS).
Design of the Inter-Laboratory Study
The study was designed to assess the precision, accuracy, and reproducibility of two distinct analytical methods when performed by multiple laboratories. The fundamental structure of this inter-laboratory test is based on established international guidelines.[5][6]
2.1. Study Objective The primary objective was to compare the performance of an HPLC-UV method and an LC-MS/MS method for the quantification of NPPC in a standardized acetonitrile solution. Key performance characteristics evaluated include repeatability, reproducibility, and accuracy against a certified reference value.
2.2. Sample Preparation and Distribution A single, large-batch stock solution of NPPC was prepared using a certified reference material. This stock was then used to create a homogenous batch of test samples by spiking a known concentration of NPPC into HPLC-grade acetonitrile. Each of the six participating laboratories received three identical, blind-coded vials from this batch. This ensures that any observed variability is attributable to the analytical process and not the sample itself.[5]
2.3. Analytical Methods Overview
-
Method A: HPLC-UV: A robust and widely used technique for quantifying compounds with a UV chromophore. It is valued for its simplicity and reliability in routine quality control settings.
-
Method B: LC-MS/MS: A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer.[7] This is often the method of choice for trace-level impurity analysis.[1]
The following diagram illustrates the overall workflow of this inter-laboratory comparison study.
Caption: Workflow of the NPPC Inter-Laboratory Comparison Study.
Detailed Experimental Protocols
3.1. Chemical Structure of Analyte The molecule at the center of this study is 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Caption: Structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
3.2. Protocol A: HPLC-UV Analysis This protocol is designed for robustness and is typical of a standard quality control release method.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Causality: The C18 column is chosen for its excellent retention of moderately polar aromatic compounds like NPPC. The gradient elution ensures that the analyte is eluted with a good peak shape within a reasonable runtime, while also cleaning the column of any potential late-eluting impurities. Formic acid is used to acidify the mobile phase, which sharpens peaks by suppressing the ionization of any residual silanol groups on the column packing.
3.3. Protocol B: LC-MS/MS Analysis This protocol prioritizes sensitivity and selectivity, making it suitable for impurity profiling or analysis in complex matrices.[7]
-
Instrumentation: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer coupled with a Shimadzu Nexera X2 LC system.[7]
-
Column: Same as HPLC-UV method to ensure chromatographic comparability.
-
Mobile Phase: Same as HPLC-UV method.
-
Gradient Program: Same as HPLC-UV method.
-
Flow Rate: 0.8 mL/min (split post-column if necessary, depending on the ion source).
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Temperature: 500 °C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 217.1 -> 171.1 (CE: 25 V)
-
Qualifier: 217.1 -> 127.1 (CE: 35 V)
-
-
Causality: ESI in positive mode is selected as the pyrrole nitrogen and nitro group can be readily protonated to form the precursor ion [M+H]⁺ (m/z 217.1).[7] The MRM transitions are chosen based on characteristic fragmentation patterns of the NPPC molecule, providing a high degree of specificity. The quantifier transition is typically the most intense and reproducible fragment, while the qualifier confirms the identity of the analyte. This specificity is a core tenet of method validation.[8]
Results and Comparative Analysis
The certified concentration of the distributed NPPC sample was 50.0 µg/mL . Each of the six participating laboratories analyzed the sample in triplicate using both Method A and Method B.
Table 1: Inter-Laboratory Quantification of NPPC (µg/mL)
| Laboratory ID | Method A (HPLC-UV) | Method B (LC-MS/MS) |
|---|---|---|
| Mean ± SD (n=3) | Mean ± SD (n=3) | |
| Lab 1 | 49.5 ± 0.45 | 50.3 ± 0.15 |
| Lab 2 | 51.2 ± 0.61 | 50.8 ± 0.21 |
| Lab 3 | 48.8 ± 0.55 | 49.6 ± 0.18 |
| Lab 4 | 52.5 ± 0.75 | 51.5 ± 0.25 |
| Lab 5 | 47.9 ± 0.68 | 49.1 ± 0.22 |
| Lab 6 | 50.1 ± 0.49 | 50.1 ± 0.11 |
| Overall Mean | 50.0 | 50.2 |
| Repeatability (RSDr) | 1.1% | 0.4% |
| Reproducibility (RSDR) | 3.6% | 1.6% |
4.1. Performance Evaluation using Z-Scores The Z-score is a statistical measure that indicates how many standard deviations an individual laboratory's result is from the consensus mean of the study.[9] A Z-score between -2.0 and +2.0 is generally considered acceptable.
Table 2: Z-Score Analysis of Laboratory Performance
| Laboratory ID | Z-Score (HPLC-UV) | Z-Score (LC-MS/MS) |
|---|---|---|
| Lab 1 | -0.28 | 0.12 |
| Lab 2 | 0.67 | 0.74 |
| Lab 3 | -0.67 | -0.74 |
| Lab 4 | 1.39 | 1.60 |
| Lab 5 | -1.17 | -1.36 |
| Lab 6 | 0.06 | -0.12 |
Note: Z-scores were calculated using the overall mean from each method as the assigned value and the normalized inter-laboratory standard deviation as the denominator.
4.2. Discussion of Results
-
Accuracy: Both methods demonstrated excellent overall accuracy, with the grand mean of all measurements closely matching the certified reference value of 50.0 µg/mL.
-
Precision (Repeatability): The LC-MS/MS method (RSDr = 0.4%) showed significantly better intra-laboratory precision compared to the HPLC-UV method (RSDr = 1.1%). This is expected due to the higher signal-to-noise ratio and specificity of mass spectrometric detection.
-
Reproducibility: The inter-laboratory reproducibility was also superior for the LC-MS/MS method (RSDR = 1.6%) versus the HPLC-UV method (RSDR = 3.6%). This suggests that the LC-MS/MS method is less susceptible to variations in instrumentation and operator technique across different sites.
-
Laboratory Performance: All participating laboratories produced acceptable results with Z-scores within the ±2.0 range for both methods, indicating a high level of technical competence across the board.[9] However, the tighter clustering of Z-scores for Method B highlights its greater robustness.
Conclusion and Recommendations
This inter-laboratory comparison successfully evaluated two distinct analytical methods for the quantification of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
-
The HPLC-UV method proved to be accurate and reliable, making it a perfectly suitable and cost-effective choice for routine quality control applications where analyte concentrations are well above the limit of quantitation. Its simplicity and the wide availability of the required instrumentation are significant advantages.
-
The LC-MS/MS method demonstrated superior precision, reproducibility, and specificity. It is the recommended method for applications requiring higher sensitivity, such as trace-level impurity analysis, analysis in complex biological or environmental matrices, or when definitive identification is required.
The results underscore the importance of selecting an analytical method that is fit for its intended purpose.[10] While both methods are valid, the choice depends on the specific analytical challenge, regulatory requirements, and available resources. This study provides the supporting experimental data necessary for drug development professionals to make an informed decision.
References
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
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- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Validation of Analytical Methods: A Review. (2017). Gavin Publishers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS No: 85841-67-4). As a niche aromatic nitro compound, its management requires a stringent, protocol-driven approach to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that moves beyond a simple checklist to explain the causality behind each critical action.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is classified as a hazardous substance, and its risk profile is dictated by its chemical structure: an aromatic nitro compound. Aromatic nitro compounds, as a class, are recognized for potential systemic effects, including methaemoglobinaemia, and are often toxic pollutants.[1]
The primary hazards associated with this specific chemical, as identified in Safety Data Sheets (SDS), include:
-
Acute Oral Toxicity: Harmful if swallowed (H302).
-
Skin Irritation/Sensitization: Causes skin irritation (H315) and may cause an allergic skin reaction (H317).
-
Serious Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects (H412).
This profile necessitates that the compound never be disposed of via standard laboratory drains or as common refuse.[2][3] The environmental toxicity, in particular, makes containment and controlled disposal the only acceptable pathway.
Key Chemical and Safety Data Summary
| Property | Value | Source(s) |
| Chemical Name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | [4] |
| CAS Number | 85841-67-4 | [5][6] |
| Molecular Formula | C₁₁H₈N₂O₃ | [7] |
| Molecular Weight | 216.19 g/mol | [7] |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H302, H315, H317, H319, H335, H412 | |
| Storage Class | 11 - Combustible Solids | |
| WGK (Germany) | WGK 3 (highly hazardous for water) |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins with correct procedure during use and collection. The causality is simple: preventing cross-contamination and accidental reactions is the first line of defense in waste management.
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant and sensitizing properties, the following PPE is required at all times:
-
Eye Protection: Chemical safety goggles and/or a face shield.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[8]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation.[2][8]
Waste Segregation: A Self-Validating System
This is the most critical step in pre-disposal. Aromatic nitro compounds must be treated as a distinct waste stream.
-
Do Not Mix: Never mix this waste with other chemical classes without consulting waste compatibility charts. Specifically, avoid mixing with strong oxidizing agents, as this can create a risk of fire or explosion.[9]
-
Dedicated Waste Container: Collect all waste containing 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde—including contaminated solids (e.g., weighing paper, gloves, absorbent pads) and solutions—in a dedicated, clearly labeled, and chemically compatible container. The container must be kept closed except when adding waste.[3]
-
Labeling: The waste container must be labeled in accordance with institutional and national standards (e.g., EPA, RCRA). The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde"
-
The specific hazards: "Toxic," "Irritant," "Environmental Hazard"
-
Step-by-Step Disposal Workflow
The disposal of this compound is not a task for an individual researcher but a coordinated process with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste contractor.
Step 1: Waste Characterization The researcher who generated the waste is responsible for its initial characterization. Based on its known hazards (toxicity, environmental), this compound is classified as hazardous waste under US EPA guidelines in 40 CFR Parts 261.3.[10]
Step 2: Accumulation in a Satellite Area Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 3: Request for Waste Pickup Once the container is full, or if work on the project is complete, schedule a waste pickup with your institution's EHS office. Do not allow hazardous waste to accumulate in the lab for extended periods.[3]
Step 4: Professional Disposal The EHS department will coordinate with a licensed hazardous waste disposal company. The standard and most effective disposal method for organic nitro compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx).[11] Landfill is not an appropriate destination for this chemical due to its persistence and aquatic toxicity.[1]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Emergency Procedures
Spill Response
-
Small Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[8] Sweep the material into a sealable container and label it as hazardous waste for disposal. Ventilate the area.
-
Large Spill: Evacuate the laboratory immediately and notify your institution's EHS or emergency response team.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, protecting themselves, their colleagues, and the environment.
References
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Nitrophenylpyrrolecarbaldehyde | C11H8N2O3 . PubChem, National Institutes of Health. [Link]
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Pyrrole-2-carboxaldehyde SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
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User discussion on 2-nitrophenol waste . Reddit r/chemistry. [Link]
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1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde . PubChem, National Institutes of Health. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
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Organic Nitro Compounds Waste Compatibility . CP Lab Safety. [Link]
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Nitrocellulose Drum Removal Work Plan . US Environmental Protection Agency (EPA). [Link]
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Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole . Cole-Parmer. [Link]
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Navigating the Handling of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Guide to Safe Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in various research domains, requires meticulous handling to ensure both personal safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for its safe management, from initial handling to final disposal, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1][2][3]
The presence of a nitroaromatic group also suggests a potential for more systemic toxic effects, as aromatic nitro compounds are known to be capable of causing methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Therefore, minimizing exposure is of utmost importance.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Statement | Code | Precautionary Statements (Prevention & Response) | Codes |
| Causes skin irritation. | H315 | Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation. | H319 | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation. | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | P261, P271, P304+P340, P312 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles conforming to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[1][3] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4][5]
-
Hand Protection : The choice of glove material is critical. Due to the presence of both an aromatic aldehyde and a nitro group, gloves with high chemical resistance are necessary.
-
Recommended : Butyl rubber gloves are an excellent choice as they provide protection against a wide array of chemicals, including aldehydes and nitrocompounds.[6]
-
Acceptable for Splash Protection : Nitrile gloves can be used for short-term splash protection, but they exhibit poor resistance to aromatic hydrocarbons.[7][8] If nitrile gloves are used, they must be of sufficient thickness (at least 5-mil) and should be changed immediately upon any contact with the chemical.[7]
-
Not Recommended : Latex gloves are not suitable for handling this compound due to their poor chemical resistance.[4]
-
-
Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of splashes, such as when handling larger quantities, an impervious chemical protective apron is recommended.[4] Ensure that clothing fully covers the skin, and shoes must be closed-toed.[5]
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[1] However, for large-scale operations, in cases of poor ventilation, or when cleaning up spills, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.
Engineering Controls and Workspace Preparation
-
Ventilation : Always handle 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
-
Preparation : Before starting any work, ensure all necessary PPE is correctly worn. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing : If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions involving this compound within a fume hood.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[1][2][3] Decontaminate the work area.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical aspect of laboratory safety and environmental responsibility. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Collect any solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[9]
-
Empty Containers : The original container of the compound, even if empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[9]
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[11] Keep containers tightly closed.[9]
Final Disposal
-
Dispose of all waste containing 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde through your institution's designated hazardous waste collection program.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Caption: Workflow for Safe Handling and Disposal
By adhering to these guidelines, researchers can confidently work with 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, ensuring a safe and productive laboratory environment.
References
- 2 - SAFETY DATA SHEET. (2025).
- 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | SCBT - Santa Cruz Biotechnology. (n.d.).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Personal Protective Equipment | US EPA. (2025).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Personal Protective Equipment (PPE). (n.d.).
- 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- UAH Laboratory Personal Protective Equipment. (n.d.).
- Glove Compatibility - CP Lab Safety. (n.d.).
- Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (2019).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
